MT-4
Descripción
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Structure
3D Structure
Propiedades
IUPAC Name |
N-[4-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O/c1-15-13-19(26(2)3)25-21(22-15)24-18-11-9-17(10-12-18)23-20(27)14-16-7-5-4-6-8-16/h4-13H,14H2,1-3H3,(H,23,27)(H,22,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKUUNAQXXGDUMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
MT-4 Cell Line: A Comprehensive Technical Guide for Researchers
An In-depth Technical Guide on the Core Characteristics, Origin, and Experimental Applications of the MT-4 Human T-Cell Leukemia Cell Line
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the this compound cell line, a human T-cell leukemia line that has become an invaluable tool in virology and cancer research, particularly in the study of Human Immunodeficiency Virus (HIV) and Human T-cell Leukemia Virus type 1 (HTLV-1). This document outlines the origin and key characteristics of the this compound cell line, presents quantitative data in a structured format, provides detailed experimental protocols for its use, and visualizes key biological pathways and experimental workflows.
Origin and Establishment
The this compound cell line was established by the co-cultivation of peripheral blood leukocytes from a 50-year-old Japanese male patient with adult T-cell leukemia (ATL) with human cord blood lymphocytes from a male infant.[1][2] This co-cultivation resulted in the immortalization of the cord blood-derived T-cells, which are transformed by the Human T-cell Leukemia Virus type 1 (HTLV-1) originating from the patient's cells.[3][4] Consequently, the this compound cell line is of human male origin and is positive for HTLV-1.[1]
It is important to note that some lots of this compound cells distributed by the NIH AIDS Reagent Program in the past were found to be non-authentic. Therefore, it is crucial for researchers to obtain this cell line from reputable cell banks and perform their own authentication.
Core Characteristics
This compound cells are lymphoblastoid in morphology and grow in suspension, often forming characteristic cell clusters or clumps. A key feature of this cell line is its high susceptibility to infection by HIV-1, leading to rapid and profound cytopathic effects. This characteristic has made the this compound cell line a widely used model for HIV-1 research, including antiviral drug screening and studies on viral replication and cytopathogenicity.
The HTLV-1 provirus integrated into the this compound genome is transcriptionally active, leading to the expression of viral proteins, including the oncoprotein Tax. The Tax protein plays a crucial role in the transformed phenotype of these cells by activating various cellular signaling pathways, most notably the NF-κB pathway, which promotes cell proliferation and survival.
Quantitative Data Summary
The following tables summarize key quantitative data for the this compound cell line, providing a quick reference for researchers.
Table 1: General and Culture Characteristics
| Parameter | Value | Reference |
| Cell Type | T-lymphoblast | |
| Species | Homo sapiens (Human) | |
| Gender | Male | |
| Disease | Adult T-cell Leukemia (derived from co-culture) | |
| HTLV-1 Status | Positive | |
| Doubling Time | Approximately 30 hours | |
| Growth Mode | Suspension | |
| Seeding Density | 2-3 x 10^5 cells/mL | |
| Saturation Density | 9 x 10^5 cells/mL | |
| Culture Medium | RPMI 1640 + 10% FBS + 2mM L-glutamine | |
| Culture Conditions | 37°C, 5% CO2 |
Table 2: Immunophenotypic Profile
| Surface Marker | Expression Level (Antibody Binding Sites - ABS) | Phenotype |
| CD4 | ~43,434 ABS/cell | CD4-positive |
| CD8 | Not typically expressed | CD8-negative |
| CXCR4 | High | HIV-1 co-receptor |
Note: The ABS for CD4 is based on a study that quantified the receptor on this compound cells. CD8 expression is generally absent in this CD4+ T-cell line. CXCR4 is the primary co-receptor for T-tropic (X4) HIV-1 strains and is highly expressed on this compound cells.
Experimental Protocols
Cell Culture and Maintenance
Materials:
-
This compound cells
-
RPMI 1640 medium with L-glutamine
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (optional)
-
Sterile cell culture flasks (T-25, T-75)
-
Sterile centrifuge tubes
-
Hemocytometer or automated cell counter
-
Trypan blue solution
Protocol:
-
Prepare complete growth medium: RPMI 1640 supplemented with 10% heat-inactivated FBS and optionally, 1% Penicillin-Streptomycin.
-
Thaw a cryopreserved vial of this compound cells rapidly in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL centrifuge tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 150-200 x g for 5-7 minutes.
-
Discard the supernatant and gently resuspend the cell pellet in 5-10 mL of fresh complete growth medium.
-
Transfer the cell suspension to a T-25 or T-75 culture flask.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Monitor cell density and viability every 2-3 days. When the cell density reaches 8-9 x 10^5 cells/mL, subculture the cells by splitting the culture. A split ratio of 1:2 to 1:4 is generally recommended. To do this, transfer a portion of the cell suspension to a new flask with fresh medium to achieve a seeding density of 2-3 x 10^5 cells/mL.
HIV-1 Infection Assay
Materials:
-
This compound cells in logarithmic growth phase
-
HIV-1 viral stock of known titer (e.g., TCID50/mL)
-
Complete growth medium
-
96-well flat-bottom microplates
-
Centrifuge for microplates
Protocol:
-
Seed this compound cells in a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of complete growth medium.
-
Prepare serial dilutions of the HIV-1 viral stock in complete growth medium.
-
Add 100 µL of the diluted virus to the wells containing the this compound cells. Include uninfected control wells that receive 100 µL of medium only.
-
Incubate the plate at 37°C in a 5% CO2 incubator.
-
Observe the cells daily for the appearance of cytopathic effects (CPE), such as syncytia formation (giant multi-nucleated cells) and cell death, typically visible within 3-5 days post-infection.
-
The extent of infection can be quantified by various methods, such as measuring the amount of viral p24 antigen in the culture supernatant using an ELISA kit, or by assessing cell viability using an MTT assay (see protocol below).
Cytotoxicity (MTT) Assay
This assay is commonly used to assess the cytopathic effect of HIV-1 infection or to screen for the cytotoxic effects of antiviral compounds.
Materials:
-
This compound cells (infected or treated with a compound) in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or acidic isopropanol)
-
Phosphate-Buffered Saline (PBS)
-
Multi-well plate reader
Protocol:
-
After the desired incubation period for the HIV-1 infection or drug treatment, add 20 µL of the MTT solution to each well of the 96-well plate.
-
Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add 100 µL of the solubilization solution to each well.
-
Gently pipette up and down to dissolve the formazan crystals. The plate can be left overnight at 37°C to ensure complete solubilization.
-
Measure the absorbance of each well at a wavelength of 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Cell viability is proportional to the absorbance measured. The percentage of cell viability can be calculated relative to the uninfected or untreated control cells.
Signaling Pathways and Experimental Workflows
HTLV-1 Tax-Induced NF-κB Signaling Pathway
The HTLV-1 Tax protein is a potent activator of the NF-κB signaling pathway, which is critical for the proliferation and survival of HTLV-1 transformed cells like this compound. The following diagram illustrates the canonical NF-κB activation pathway initiated by Tax.
Experimental Workflow for Antiviral Compound Screening
The following diagram outlines a typical experimental workflow for screening antiviral compounds against HIV-1 using the this compound cell line and an MTT-based cytotoxicity assay.
References
- 1. Quantification of CD4, CCR5, and CXCR4 levels on lymphocyte subsets, dendritic cells, and differentially conditioned monocyte-derived macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ashpublications.org [ashpublications.org]
- 4. Cell Surface Markers in HTLV-1 Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
The MT-4 Cell Line: A Technical Guide for Virological and Drug Discovery Research
Authored For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The MT-4 cell line, a human T-cell leukemia line, stands as a cornerstone in the landscape of retrovirology research, particularly in the study of Human Immunodeficiency Virus (HIV). Its high susceptibility to HIV-1 infection and its capacity for rapid viral replication have made it an invaluable tool for investigating viral life cycles, pathogenesis, and for the high-throughput screening of antiretroviral compounds. This technical guide provides an in-depth overview of the this compound cell line, including its origin, characteristics, and key applications. Detailed experimental protocols for its culture, use in viral assays, and data on its performance characteristics are presented to facilitate its effective integration into research and drug development workflows.
This compound Cell Line: Origin and Core Characteristics
The this compound cell line was established from the co-cultivation of peripheral blood leukocytes from a male patient with Adult T-cell Leukemia (ATL) with human umbilical cord lymphocytes.[1][2] This cellular origin confers upon it a unique set of characteristics that are pivotal to its utility in research.
Table 1: Core Characteristics of the this compound Cell Line
| Characteristic | Description | Reference(s) |
| Cell Type | Human T-cell leukemia, Lymphoblast-like | [3] |
| Origin | Co-culture of ATL patient leukocytes and human cord blood lymphocytes | [1][2] |
| HTLV-1 Status | Transformed by Human T-cell Leukemia Virus type 1 (HTLV-1) | [1] |
| Tax Protein | Expresses the HTLV-1 Tax protein | [4] |
| Morphology | Suspension cells that typically grow in clusters | [4][5] |
| Doubling Time | Approximately 30 hours | [6] |
| Biosafety Level | BSL-2 | [2] |
A critical feature of the this compound cell line is its transformation by HTLV-1 and the constitutive expression of the viral Tax protein.[4] The Tax protein is a potent transactivator of viral and cellular gene expression, and notably, it persistently activates the Nuclear Factor-kappa B (NF-κB) signaling pathway. This chronic activation contributes to the cellular environment that is highly permissive to HIV-1 replication.
Key Applications of the this compound Cell Line
The unique properties of the this compound cell line have led to its widespread adoption in several key areas of research.
HIV and Retroviral Research
The primary application of this compound cells is in the field of HIV research. Their high susceptibility to HIV-1 infection and the robust cytopathic effect (CPE) observed post-infection make them an ideal model for:
-
Studying HIV-1 Replication: The rapid kinetics of viral replication in this compound cells, with peak virus production typically observed between 2 to 6 days post-infection, allows for the efficient study of the viral life cycle.[4][7]
-
Antiviral Drug Screening: The pronounced CPE induced by HIV-1 in this compound cells provides a clear and measurable endpoint for assessing the efficacy of antiviral compounds.[5][8]
-
Investigating Viral Mutants: The permissive nature of this compound cells facilitates the study of HIV-1 mutants, including those with defects in the envelope glycoprotein (B1211001) (gp41).
Antiviral Compound Efficacy
This compound cells are extensively used to determine the potency of antiretroviral drugs. The 50% inhibitory concentration (IC50), a measure of a drug's effectiveness, is a key parameter determined using this cell line.
Table 2: Reported IC50 Values of Antiretroviral Drugs in this compound Cells
| Drug | Drug Class | HIV-1 Strain | IC50 (µM) | Reference(s) |
| Zidovudine (AZT) | NRTI | Not Specified | 0.0004 | [8] |
| Zalcitabine (ddCyd) | NRTI | Not Specified | 0.02 | [8] |
| 6HP | NRTI | 899A | Varies with cell variant | [9] |
| 3TC (Lamivudine) | NRTI | 899A | Varies with cell variant | [9] |
| Pyrrolobenzoxazepinone derivative | NNRTI | AZT-sensitive | Not specified in abstract | [10] |
NRTI: Nucleoside Reverse Transcriptase Inhibitor; NNRTI: Non-Nucleoside Reverse Transcriptase Inhibitor
Experimental Protocols
This compound Cell Culture
4.1.1 Media and Reagents
-
Growth Medium: RPMI 1640 medium supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS).[2]
-
Cryopreservation Medium: 90% FBS, 10% DMSO.
4.1.2 Cell Thawing and Maintenance
-
Thaw the cryovial of cells rapidly in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 10 mL of pre-warmed growth medium.
-
Centrifuge at 200 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in fresh growth medium.
-
Culture the cells in a T-25 flask at 37°C in a humidified incubator with 5% CO2.
-
Maintain cell density between 2 x 10^5 and 9 x 10^5 cells/mL.[1]
-
Split the culture every 2-3 days by diluting the cell suspension with fresh growth medium.
HIV-1 Infection of this compound Cells
-
Plate this compound cells at a density of 2.5 x 10^5 cells/well in a 96-well plate.
-
Prepare serial dilutions of the HIV-1 virus stock.
-
Infect the cells with the desired multiplicity of infection (MOI).
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2.
-
Monitor the cells daily for the appearance of cytopathic effects (e.g., syncytia formation, cell death).
-
Harvest the culture supernatant at various time points (e.g., daily for up to 7 days) for viral load quantification.
Antiviral Drug Screening Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell viability and is commonly used to evaluate the cytoprotective effect of antiviral drugs.
-
Seed this compound cells in a 96-well plate at a density of 2.5 x 10^5 cells/well.
-
Prepare serial dilutions of the test compounds.
-
Add the diluted compounds to the wells containing the cells.
-
Infect the cells with a pre-titered amount of HIV-1 (e.g., 100 TCID50).
-
Include appropriate controls: uninfected cells (cell control), infected untreated cells (virus control), and compound toxicity controls (compound alone).
-
Incubate the plate for 4-5 days at 37°C.[8]
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value of the compound.
Quantification of Viral Replication
4.4.1 HIV-1 p24 Antigen ELISA
The concentration of the HIV-1 p24 capsid protein in the culture supernatant is a direct measure of viral replication.
-
Collect cell culture supernatants from infected this compound cells at different time points.
-
Clarify the supernatants by centrifugation to remove cellular debris.
-
Perform a p24 antigen capture ELISA according to the manufacturer's instructions of a commercial kit.[11][12][13]
-
Briefly, coat a 96-well plate with a capture anti-p24 antibody.
-
Add the culture supernatants and a standard curve of recombinant p24 protein.
-
Add a detection anti-p24 antibody conjugated to an enzyme (e.g., HRP).
-
Add a substrate and measure the resulting colorimetric reaction.
-
Calculate the concentration of p24 in the samples based on the standard curve.
4.4.2 Reverse Transcriptase (RT) Activity Assay
The activity of the viral reverse transcriptase enzyme in the culture supernatant is another indicator of viral replication.
-
Collect culture supernatants from infected this compound cells.
-
Use a commercial reverse transcriptase activity assay kit.
-
The assay typically involves the reverse transcription of a template-primer by the viral RT, followed by the quantification of the newly synthesized DNA.[4]
Signaling Pathways and Experimental Workflows
HTLV-1 Tax-Mediated NF-κB Activation
The HTLV-1 Tax protein expressed in this compound cells constitutively activates the NF-κB signaling pathway, which is crucial for the high permissiveness of these cells to HIV-1 replication. Tax interacts with multiple components of the NF-κB signaling cascade, leading to the phosphorylation and degradation of the inhibitor of NF-κB (IκB) and the subsequent translocation of NF-κB dimers to the nucleus, where they activate the transcription of pro-inflammatory and pro-survival genes.
Experimental Workflow: Antiviral Drug Screening
The following diagram illustrates a typical workflow for screening antiviral compounds using the this compound cell line.
Conclusion
The this compound cell line remains a highly relevant and powerful tool for researchers in the fields of virology and drug discovery. Its inherent permissiveness to HIV-1, coupled with the ease of its culture and the robustness of assays developed using this line, ensures its continued use in the quest for a deeper understanding of retroviral biology and the development of novel therapeutic interventions. This guide provides the foundational knowledge and practical protocols to effectively utilize the this compound cell line in a research setting. It is, however, crucial for researchers to ensure the authenticity of their this compound cell stocks through measures such as Short Tandem Repeat (STR) profiling to maintain the integrity and reproducibility of their experimental findings.[4]
References
- 1. This compound. Culture Collections [culturecollections.org.uk]
- 2. accegen.com [accegen.com]
- 3. This compound cell line | Ubigene [ubigene.us]
- 4. journals.asm.org [journals.asm.org]
- 5. A simple assay based on HIV infection preventing the reclustering of this compound cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellosaurus cell line this compound (CVCL_2632) [cellosaurus.org]
- 7. researchgate.net [researchgate.net]
- 8. Sensitive and rapid assay on this compound cells for detection of antiviral compounds against the AIDS virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of anti-HIV-1 (Retroviridae: Orthoretrovirinae: Lentivirus: Human immunodeficiency virus type 1) activity of 6HP and 3TC in vitro using this compound cell line variants with different replicative activity - Kalnina - Problems of Virology [virusjour.crie.ru]
- 10. AID 106040 - IC50 value determined from the inhibition of HIV strain AZT-sensitive activity tested on this compound cell lines. - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Alliance HIV-1 P24 ANTIGEN ELISA Kit (96 Test) | Revvity [revvity.com]
- 12. origene.com [origene.com]
- 13. In-house ELISA protocols for capsid p24 detection of diverse HIV isolates - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the MT-4 Cell Line and its Application in HTLV-1 Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The human T-cell leukemia virus type 1 (HTLV-1) is a complex retrovirus etiologically linked to Adult T-cell Leukemia/Lymphoma (ATL) and the neuroinflammatory disorder HTLV-1-Associated Myelopathy/Tropical Spastic Paraparesis (HAM/TSP). A fundamental tool in the study of HTLV-1 pathogenesis, viral replication, and the development of therapeutic interventions is the MT-4 cell line. This human T-cell line is an indispensable model for investigating the molecular and cellular biology of HTLV-1 infection.
The this compound cell line was established through the co-cultivation of peripheral blood leukocytes from a 50-year-old male patient with Adult T-cell Leukemia with male umbilical cord lymphocytes.[1] As a result of its origin, the this compound cell line is transformed by HTLV-1 and constitutively expresses the viral oncoprotein Tax.[2] This protein is a potent trans-activator of both viral and cellular gene expression, playing a crucial role in the immortalization of T-cells and the development of ATL. The this compound cell line is also highly susceptible to infection by the Human Immunodeficiency Virus (HIV), which has led to its widespread use in HIV research as well.[1]
Interestingly, while this compound cells harbor the HTLV-1 provirus, they do not produce detectable levels of viral particles. This is due to the extensive methylation of the proviral genome, which silences viral gene expression.[3] However, this silencing is reversible upon treatment with the demethylating agent 5-azacytidine (B1684299), which induces viral RNA and protein synthesis to levels comparable to high-producer cell lines like MT-2.[3] This controllable expression makes the this compound cell line a valuable model for studying the mechanisms of HTLV-1 latency and reactivation.
This technical guide provides a comprehensive overview of the this compound cell line, including key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows to facilitate its effective use in HTLV-1 research.
Data Presentation
Comparative HTLV-1 Expression in T-Cell Lines
The following table summarizes the relative expression levels of HTLV-1 components in this compound cells compared to the high-producer MT-2 cell line.
| Parameter | This compound | MT-2 | Reference |
| HTLV-1 LTR Transactivation | ~1.5-fold | ~100-fold | [3] |
| p40 Tax Protein Level | Lower | Slightly Higher | [3] |
| Biologically Active Tax I | Low | High | [3] |
| HTLV-1 Proviral Load | Not specified | 2.5 copies/cell | [1] |
| Virus Production (untreated) | Undetectable | High | [3] |
| Virus Production (5-azacytidine treated) | Comparable to MT-2 | - | [3] |
HTLV-1 Proviral Load in Infected Individuals
This table provides a comparison of HTLV-1 proviral loads in peripheral blood mononuclear cells (PBMCs) from asymptomatic carriers and patients with HAM/TSP.
| Patient Group | Proviral Load (copies/10⁵ PBMC) | Reference |
| Asymptomatic Carriers | 1253 ± 691 | [1] |
| HAM/TSP Patients | 21315 ± 2154 | [1] |
Cell Surface Marker Expression on HTLV-1 Infected vs. Uninfected T-Cell Lines
RNA-sequencing and flow cytometry have identified several cell surface antigens that are selectively expressed in HTLV-1-infected cell lines, including this compound, when compared to uninfected T-cell lines like MOLT-4.
| Marker | HTLV-1 Infected (MT-1, MT-2, this compound, ATN-1) | Uninfected (MOLT-4, TALL-1) | Reference |
| CD25 (IL2RA) | High | Low/Negative | [4] |
| IL21R | High | Low/Negative | [4] |
| CCR7 | High | Low/Negative | [4] |
Experimental Protocols
This compound Cell Culture and Maintenance
This protocol outlines the standard procedures for the successful culture and maintenance of the this compound cell line.
3.1.1 Materials
-
Complete Growth Medium:
-
RPMI-1640 medium
-
10% heat-inactivated Fetal Bovine Serum (FBS)
-
Penicillin (100 units/mL) and Streptomycin (100 µg/mL) (optional)
-
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypan blue solution (0.4%)
-
Centrifuge tubes (15 mL or 50 mL)
-
Cell culture flasks (T-25, T-75)
-
Hemocytometer or automated cell counter
3.1.2 Cell Thawing
-
Warm complete growth medium to 37°C in a water bath.
-
Rapidly thaw the cryovial of this compound cells in the 37°C water bath until a small ice crystal remains.
-
Aseptically transfer the cell suspension to a 15 mL centrifuge tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 200 x g for 5 minutes.
-
Discard the supernatant and gently resuspend the cell pellet in 10 mL of fresh complete growth medium.
-
Transfer the cell suspension to a T-25 culture flask.
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂.
3.1.3 Cell Passaging
-
This compound cells grow in suspension. Monitor cell density and viability regularly.
-
Split the culture every 2-3 days to maintain a cell density between 2 x 10⁵ and 1 x 10⁶ cells/mL.
-
To passage, aseptically transfer the desired volume of cell suspension to a new flask and add fresh complete growth medium to achieve the target cell density. For example, a 1:2 to 1:4 split is common.[5]
3.1.4 Cryopreservation
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in cold cryopreservation medium (e.g., 90% FBS, 10% DMSO) at a density of 5 x 10⁶ to 1 x 10⁷ cells/mL.
-
Aliquot 1 mL of the cell suspension into cryovials.
-
Place the cryovials in a controlled-rate freezing container and store at -80°C overnight.
-
Transfer the vials to liquid nitrogen for long-term storage.
Induction of HTLV-1 Production with 5-Azacytidine
This protocol describes the reactivation of latent HTLV-1 in this compound cells.
3.2.1 Materials
-
This compound cells in culture
-
5-Azacytidine (stock solution prepared according to manufacturer's instructions)
-
Complete growth medium
3.2.2 Procedure
-
Seed this compound cells at a density of 2-5 x 10⁵ cells/mL in a culture flask.
-
Add 5-azacytidine to the culture medium at a final concentration of 1-5 µM. Note: The optimal concentration may need to be determined empirically.
-
Incubate the cells for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.[3]
-
After incubation, harvest the cell culture supernatant for virus quantification (e.g., p19 ELISA) and the cells for protein or RNA analysis (e.g., Western blot for Tax, qRT-PCR for tax mRNA).
HTLV-1 p19 Antigen ELISA
This protocol provides a general outline for quantifying HTLV-1 p19 core protein in culture supernatants. Commercially available kits should be used according to the manufacturer's instructions.
3.3.1 Principle This is a sandwich enzyme-linked immunosorbent assay. Wells of a microplate are coated with a capture antibody specific for HTLV-1 p19. The sample is added, and any p19 antigen present is bound by the capture antibody. A detector antibody, also specific for p19, is then added, followed by an enzyme-conjugated secondary antibody. A substrate is added, and the resulting colorimetric change is proportional to the amount of p19 antigen in the sample.
3.3.2 General Procedure
-
Prepare standards and samples (culture supernatants).
-
Add standards and samples to the wells of the p19-coated microplate.
-
Incubate as per the kit instructions (e.g., 1-2 hours at 37°C).
-
Wash the wells multiple times with the provided wash buffer.
-
Add the detector antibody and incubate.
-
Wash the wells.
-
Add the enzyme-conjugated secondary antibody and incubate.
-
Wash the wells.
-
Add the substrate solution and incubate in the dark.
-
Add the stop solution to terminate the reaction.
-
Read the absorbance at the appropriate wavelength (typically 450 nm) using a microplate reader.
-
Calculate the p19 concentration in the samples based on the standard curve.
Western Blot for HTLV-1 Tax Protein
This protocol describes the detection of the ~40 kDa Tax protein in this compound cell lysates.
3.4.1 Materials
-
This compound cells (and control cells, e.g., MT-2 as positive control, Jurkat as negative control)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Running and transfer buffers
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-HTLV-1 Tax monoclonal antibody (e.g., Lt-4)[6][7]
-
Secondary antibody: HRP-conjugated anti-mouse IgG
-
Chemiluminescent substrate
-
Imaging system
3.4.2 Procedure
-
Harvest this compound cells by centrifugation and wash with cold PBS.
-
Lyse the cell pellet with lysis buffer on ice.
-
Clarify the lysate by centrifugation and collect the supernatant.
-
Determine the protein concentration of the lysate using a BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Tax antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: HTLV-1 Tax protein activates the canonical NF-κB signaling pathway.
Experimental Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. Authentication Analysis of this compound Cells Distributed by the National Institutes of Health AIDS Reagent Program - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. Monoclonal antibody defining tax protein of human T-cell leukemia virus type-I - PubMed [pubmed.ncbi.nlm.nih.gov]
The Permissivity of MT-4 Cells to HIV-1: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The MT-4 cell line, a human T-cell leukemia virus type 1 (HTLV-1) transformed CD4+ T-cell line, stands as a cornerstone in HIV-1 research due to its exceptional permissivity to the virus. This high degree of susceptibility, coupled with rapid replication kinetics and pronounced cytopathic effects, makes this compound cells an invaluable tool for a wide range of applications, including high-throughput antiviral drug screening, the study of viral replication and pathogenesis, and the evaluation of neutralizing antibodies. This technical guide provides a comprehensive overview of the characteristics of this compound cells in the context of HIV-1 infection, detailed experimental protocols, and a summary of key quantitative data to aid researchers in leveraging this critical cell line for their studies.
Core Characteristics of this compound Cells in HIV-1 Infection
This compound cells exhibit several key features that distinguish them as a preferred model for HIV-1 research:
-
High Susceptibility and Permissivity: this compound cells express high levels of the CD4 receptor and the CXCR4 co-receptor, facilitating efficient entry of X4-tropic HIV-1 strains.[1] The presence of the HTLV-1 Tax protein in these cells is a critical factor in their high permissivity.[1] Tax acts as a potent transactivator of the HIV-1 Long Terminal Repeat (LTR), significantly boosting viral gene expression and replication.[1][2] This intrinsic cellular environment allows for robust and rapid virus production.
-
Rapid Replication Kinetics: Following infection, HIV-1 replicates to high titers in this compound cell cultures, with peak virus production typically observed within 3 to 6 days post-infection.[3][4] This rapid replication cycle is advantageous for studies requiring timely data acquisition, such as in antiviral screening assays.
-
Pronounced Cytopathic Effects (CPE): HIV-1 infection of this compound cells leads to dramatic and easily observable CPE, primarily characterized by the formation of large multinucleated giant cells, or syncytia.[5][6] This syncytium formation is a direct result of the interaction between the HIV-1 envelope glycoprotein (B1211001) (Env) expressed on the surface of infected cells and the CD4 receptor on neighboring cells. The extensive cell-cell fusion ultimately leads to widespread cell death, which can be readily quantified.
-
Utility in Various Assays: The distinct characteristics of this compound cells make them suitable for a variety of virological and immunological assays. These include antiviral drug susceptibility testing, where the inhibition of viral replication or CPE is measured, and neutralization assays, which assess the ability of antibodies to block viral entry.
Quantitative Analysis of HIV-1 Infection in this compound Cells
The following tables summarize key quantitative data related to the infection of this compound cells with HIV-1, providing a comparative perspective where data is available.
Table 1: HIV-1 Replication Kinetics in T-Cell Lines
| Cell Line | Peak of Replication (days post-infection) | Method of Quantification | Reference |
| This compound | 3 - 6 | Reverse Transcriptase (RT) Activity | [4] |
| This compound | ~4 | p24 Antigen | [3] |
| Jurkat | Delayed compared to this compound | Reverse Transcriptase (RT) Activity | [3] |
| SupT1 | Slower than this compound | Reverse Transcriptase (RT) Activity | [1] |
| C8166 | ~3-4 | Reverse Transcriptase (RT) Activity | [7] |
| H9 | ~4-5 | Reverse Transcriptase (RT) Activity | [7] |
Table 2: Cytopathic Effects and Cell Viability in HIV-1 Infected this compound Cells
| Time Post-Infection | % Viable Cells | Method of Quantification | Reference |
| 4 days | 2-4% | Reclustering Assay | |
| 5 days | Varies with drug treatment | MTT Assay | [8] |
| 72 hours | Varies with drug treatment | MTT Assay | [5] |
Table 3: Comparative HIV-1 Entry Efficiency in T-Cell Lines
| Cell Line | Relative Entry Efficiency | Method of Quantification | Reference |
| This compound | Intermediate | BlaM-Vpr Assay | [1] |
| Jurkat E6.1 | High | BlaM-Vpr Assay | [1] |
| SupT1 | Low | BlaM-Vpr Assay | [1] |
| C8166 | High | BlaM-Vpr Assay | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the use of this compound cells for HIV-1 research.
Culturing this compound Cells
-
Medium: RPMI 1640 supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in suspension culture at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Split cultures every 2-3 days to maintain a cell density between 0.5 x 10^5 and 1 x 10^6 cells/mL. Authentic this compound cells should be split approximately 1:2 every 2 days.[3]
HIV-1 Infection of this compound Cells
-
Cell Preparation: Seed this compound cells at a density of 1 x 10^6 cells per well in a 24-well plate.
-
Infection: Add the desired amount of HIV-1 virus stock to the cells. The multiplicity of infection (MOI) can be varied depending on the experimental design. For transfection-based infection, use 1 µg of proviral DNA per 10^6 cells in the presence of 700 µg/ml DEAE-dextran.[3]
-
Incubation: Incubate the infected cells at 37°C for 2-4 hours to allow for viral entry.
-
Washing: After the incubation period, wash the cells twice with phosphate-buffered saline (PBS) to remove the unbound virus.
-
Culturing: Resuspend the cells in fresh culture medium and continue to incubate at 37°C.
-
Monitoring: Monitor the progression of infection over several days by observing for cytopathic effects (syncytia formation) and by collecting supernatant for viral quantification.
Quantification of HIV-1 Replication
This assay measures the concentration of the HIV-1 p24 capsid protein in the culture supernatant, which is a direct correlate of virus production.
-
Sample Collection: Collect cell-free culture supernatant at various time points post-infection.
-
ELISA Procedure: Follow the manufacturer's instructions for a commercially available p24 antigen ELISA kit. Briefly, this involves adding the supernatant to wells coated with anti-p24 antibodies, followed by the addition of a biotinylated secondary antibody and a streptavidin-horseradish peroxidase (HRP) conjugate. The reaction is developed with a substrate solution and the absorbance is read at 450 nm.
-
Quantification: Determine the p24 concentration by comparing the absorbance values to a standard curve generated with known amounts of recombinant p24.
This assay measures the activity of the viral reverse transcriptase enzyme in the culture supernatant.
-
Sample Preparation: Collect cell-free culture supernatant and lyse the viral particles to release the RT enzyme.
-
RT Reaction: Mix the lysate with a reaction buffer containing a poly(A) template, oligo(dT) primers, and radiolabeled or non-radiolabeled dNTPs.
-
Incubation: Incubate the reaction mixture at 37°C to allow for the synthesis of DNA.
-
Quantification: Quantify the amount of newly synthesized DNA. For radioactive assays, this is done by measuring the incorporation of the radiolabeled dNTPs. For non-radioactive assays, colorimetric or chemiluminescent detection methods are used.
Cell Viability and Cytopathic Effect (CPE) Assays
This colorimetric assay measures cell viability based on the metabolic activity of the cells.
-
Cell Seeding: Seed infected and uninfected control this compound cells in a 96-well plate.
-
MTT Addition: At the desired time point, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., acidified isopropanol) to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm. The absorbance is directly proportional to the number of viable cells.
This assay qualitatively and quantitatively assesses the formation of multinucleated giant cells.
-
Observation: Visually inspect the infected cell cultures daily using an inverted microscope to observe the formation and progression of syncytia.
-
Quantification (Flow Cytometry):
-
Stain infected cells with a fluorescent dye that binds to DNA (e.g., propidium (B1200493) iodide).
-
Analyze the cells by flow cytometry. Syncytia, being larger and containing more DNA, will exhibit increased forward scatter and fluorescence intensity compared to single cells.[9]
-
-
Quantification (Microscopy):
-
Stain infected and uninfected cells with two different cytoplasmic fluorescent dyes.
-
Co-culture the two populations and count the number of dual-colored syncytia under a fluorescence microscope.[9]
-
Western Blot Analysis of HIV-1 Proteins
This technique is used to detect specific HIV-1 proteins in infected cell lysates or purified virions.
-
Sample Preparation: Prepare cell lysates from infected this compound cells or concentrate virions from the supernatant.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the HIV-1 protein of interest (e.g., anti-p24, anti-gp120).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
Signaling Pathways and Experimental Workflows
HIV-1 Infection and NF-κB Signaling Pathway in this compound Cells
The permissivity of this compound cells to HIV-1 is significantly influenced by the constitutive activation of the NF-κB signaling pathway, driven by the HTLV-1 Tax protein.[1] Tax can activate the IKK complex, leading to the phosphorylation and degradation of IκBα. This allows the NF-κB dimers (p50/p65) to translocate to the nucleus and bind to the κB sites in the HIV-1 LTR, thereby strongly enhancing viral transcription.
Caption: HIV-1 infection and NF-kB activation in this compound cells.
Experimental Workflow for Antiviral Drug Screening
The high permissivity and rapid CPE induction in this compound cells make them ideal for high-throughput screening of antiviral compounds. The following workflow outlines a typical screening process.
Caption: Workflow for antiviral drug screening using this compound cells.
Conclusion
The this compound cell line remains an indispensable tool in the field of HIV-1 research. Its high permissivity, driven by the expression of appropriate receptors and the presence of the HTLV-1 Tax protein, allows for robust and rapid viral replication. The pronounced cytopathic effects, particularly syncytia formation, provide a clear and quantifiable endpoint for various assays. This technical guide has provided a detailed overview of the characteristics of this compound cells, quantitative data on HIV-1 infection, and comprehensive experimental protocols. By understanding and applying these methodologies, researchers can effectively utilize the this compound cell line to advance our understanding of HIV-1 biology and to accelerate the development of novel antiviral therapies.
References
- 1. Elucidating the Basis for Permissivity of the this compound T-Cell Line to Replication of an HIV-1 Mutant Lacking the gp41 Cytoplasmic Tail - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HTLV-1 Tax activates HIV-1 transcription in latency models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Authentication Analysis of this compound Cells Distributed by the National Institutes of Health AIDS Reagent Program - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Increased production of human immunodeficiency virus (HIV) in HIV-induced syncytia formation: an efficient infection process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Establishment of an MT4 cell line persistently producing infective HIV-1 particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Human immunodeficiency virus type 1 NL4-3 replication in four T-cell lines: rate and efficiency of entry, a major determinant of permissiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Fluorescence-based quantitative methods for detecting human immunodeficiency virus type 1-induced syncytia - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to MT-4 Cell Morphology and Growth Conditions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the human T-cell line MT-4, a critical tool in virology and cancer research. It details the morphological characteristics, optimal growth conditions, and standardized experimental protocols for the culture and application of these cells.
Introduction to this compound Cells
The this compound cell line is a human T-lymphoblastoid cell line established by the co-cultivation of peripheral blood leukocytes from a patient with Adult T-cell Leukemia (ATL) and human cord blood lymphocytes.[1][2] A key characteristic of this compound cells is their infection with Human T-cell Leukemia Virus type 1 (HTLV-1), leading to the expression of the viral oncoprotein Tax.[3] This intrinsic feature makes them highly susceptible to infection with Human Immunodeficiency Virus (HIV), resulting in a rapid and pronounced cytopathic effect.[2][4] Consequently, this compound cells are extensively utilized in HIV research for applications such as antiviral drug screening, virus titration, and studying viral replication kinetics.
It is important to note that some lots of this compound cells distributed in the past have been found to be misidentified or contaminated. Therefore, it is crucial to obtain this cell line from a reputable cell bank and perform regular authentication.[3]
This compound Cell Morphology
Authentic this compound cells exhibit a lymphoblast-like morphology and grow in suspension.[4] A hallmark of their growth is the tendency to form grape-like clusters.[4] Upon infection with HIV, these characteristic cell clusters tend to disintegrate, and the formation of syncytia (multinucleated giant cells) is observed.[4] Electron microscopy reveals that HIV-infected this compound cells show virus particles budding from the cell surface.[5]
Data Presentation: Quantitative Parameters for this compound Cell Culture
The following tables summarize key quantitative data for the successful culture and use of this compound cells.
Table 1: this compound Cell Growth and Culture Parameters
| Parameter | Value | Reference |
| Doubling Time | Approximately 30 hours | [3] |
| Recommended Seeding Density | 2 - 3 x 10^5 cells/mL | [2] |
| Saturation Density | 9 x 10^5 cells/mL | [2] |
| Post-thaw Viability | >85% (immediately after thawing) | [6] |
Table 2: Recommended Seeding Densities for Specific Assays
| Assay | Recommended Seeding Density | Reference |
| General Antiviral Assays | Not specified, but cells should be in logarithmic growth phase. | [7] |
| MTT Assay for Cytotoxicity | 0.5 - 1.0 x 10^5 cells/mL (for leukemic cell lines) | [8] |
Table 3: Typical Parameters in HIV-1 Infection Studies
| Parameter | Value | Reference |
| Typical HIV-1 p24 antigen levels in supernatant | >20 ng/mL (for virus harvest) | [9] |
| Detectable p24 from a single infected cell | 0.096 to 0.36 pg/mL | [10] |
Experimental Protocols
This compound Cell Culture and Maintenance
4.1.1. Complete Growth Medium
-
RPMI 1640 medium
-
10% heat-inactivated Fetal Bovine Serum (FBS)
-
2 mM L-glutamine
4.1.2. Subculturing Protocol
-
Aseptically remove a sample of the cell suspension and determine the cell density and viability using a hemocytometer and trypan blue exclusion.
-
Calculate the volume of cell suspension needed to seed a new flask at a density of 2-3 x 10^5 cells/mL.
-
Transfer the calculated volume of cell suspension to a new flask containing fresh, pre-warmed complete growth medium.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Cultures should be split every 2-3 days to maintain the cells in the logarithmic growth phase.
Cryopreservation and Thawing of this compound Cells
4.2.1. Cryopreservation
-
Use this compound cells in the logarithmic growth phase with high viability (>90%).
-
Centrifuge the cell suspension at 100-200 x g for 5-10 minutes.
-
Resuspend the cell pellet in a pre-chilled cryopreservation medium consisting of 90% FBS and 10% DMSO.
-
Aliquot the cell suspension into cryovials at a density of 5-10 x 10^6 cells/mL.
-
Place the cryovials in a controlled-rate freezing container and store at -80°C overnight.
-
For long-term storage, transfer the vials to the vapor phase of liquid nitrogen.
4.2.2. Thawing
-
Rapidly thaw the cryovial in a 37°C water bath until a small ice crystal remains.
-
Aseptically transfer the contents of the vial to a centrifuge tube containing at least 10 mL of pre-warmed complete growth medium.
-
Centrifuge at 100-200 x g for 5-10 minutes to pellet the cells and remove the cryopreservation medium.
-
Resuspend the cell pellet in fresh, pre-warmed complete growth medium and transfer to a culture flask.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
It is advisable to perform a viability count post-thawing. While immediate post-thaw viability can be high, it is recommended to assess viability and cell recovery after a period of culture (e.g., 24 hours) to account for delayed cell death.[6][11]
HIV-1 Infection of this compound Cells
-
Seed this compound cells at a density of 2-3 x 10^5 cells/mL in a culture flask or plate.
-
Add the desired amount of HIV-1 virus stock to the cell suspension. The multiplicity of infection (MOI) will depend on the specific experimental requirements.
-
Incubate the infected culture at 37°C in a humidified atmosphere with 5% CO2.
-
Monitor the culture for signs of cytopathic effect, such as syncytia formation and cell death.
-
Virus production can be quantified by measuring the p24 antigen concentration in the culture supernatant using an ELISA.
Antiviral Drug Screening using MTT Assay
-
Seed this compound cells in a 96-well plate at a density of 0.5-1.0 x 10^5 cells/mL in 100 µL of complete growth medium.
-
Add serial dilutions of the test compound to the wells. Include appropriate controls (cells with virus but no drug, and cells with neither virus nor drug).
-
Add HIV-1 to the appropriate wells.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 4-5 days, or until significant cytopathic effect is observed in the virus control wells.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration and determine the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50).
Mandatory Visualizations
Signaling Pathway
Caption: HTLV-1 Tax protein activates the canonical NF-κB signaling pathway.
Experimental Workflows
Caption: A typical workflow for the culture and maintenance of this compound cells.
References
- 1. This compound. Culture Collections [culturecollections.org.uk]
- 2. Cellosaurus cell line this compound (CVCL_2632) [cellosaurus.org]
- 3. Establishment of an MT4 cell line persistently producing infective HIV-1 particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of different freezing rates during cryopreservation of rat mesenchymal stem cells using combinations of hydroxyethyl starch and dimethylsulfoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sensitive and rapid assay on this compound cells for detection of antiviral compounds against the AIDS virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. texaschildrens.org [texaschildrens.org]
- 8. researchgate.net [researchgate.net]
- 9. Ultrasensitive HIV-1 p24 Assay Detects Single Infected Cells and Differences in Reservoir Induction by Latency Reversal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Post-Thaw Culture and Measurement of Total Cell Recovery Is Crucial in the Evaluation of New Macromolecular Cryoprotectants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Establishing and Culturing the MT-4 Cell Line: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The MT-4 cell line, a human T-cell leukemia line, is a critical tool in virology and cancer research, particularly for studies involving Human T-lymphotropic virus 1 (HTLV-1) and Human Immunodeficiency Virus (HIV). This guide provides a comprehensive overview of the core methodologies required to successfully establish and maintain this compound cell cultures. It includes detailed protocols for cell handling, from thawing to cryopreservation, and summarizes key quantitative data for experimental planning. Furthermore, this document illustrates essential experimental workflows and the pivotal NF-κB signaling pathway activated by HTLV-1 Tax protein, using clear visual diagrams. Adherence to these protocols will ensure the reproducibility and reliability of experimental outcomes.
Introduction
The this compound cell line was established by the co-cultivation of umbilical cord blood lymphocytes with peripheral blood leukocytes from a patient with Adult T-cell Leukemia (ATL).[1][2] These cells are of male origin and are characterized by their transformation with HTLV-1, the etiological agent of ATL.[3][4] Consequently, this compound cells constitutively express the HTLV-1 Tax oncoprotein, which drives cellular proliferation and survival, in large part through the activation of the NF-κB signaling pathway.[5] This cell line is highly permissive to HIV-1 replication, making it an invaluable model for studying the viral life cycle and for screening antiviral compounds.
It is crucial for researchers to be aware that some lots of this compound cells distributed in the past have been found to be non-authentic. Therefore, it is imperative to obtain the cell line from a reputable cell bank and to perform regular authentication, such as Short Tandem Repeat (STR) profiling.
Quantitative Cell Culture Parameters
Proper experimental design and reproducibility depend on understanding the quantitative characteristics of the this compound cell line. The following table summarizes key values for culturing these cells.
| Parameter | Value | Source(s) |
| Doubling Time | ~30 hours | |
| Seeding Density | 2-3 x 10^5 cells/mL | |
| Saturation Density | 9 x 10^5 cells/mL | |
| Subculture Ratio | 1:2 to 1:4 | |
| Cryopreservation Density | 5 x 10^6 - 1 x 10^7 cells/mL |
Experimental Protocols
The following sections provide detailed, step-by-step protocols for the routine handling and maintenance of this compound cell cultures.
Media and Reagents
Complete Growth Medium:
-
RPMI 1640 (Roswell Park Memorial Institute 1640) medium
-
10% heat-inactivated Fetal Bovine Serum (FBS)
-
2mM L-glutamine
-
Optional: Penicillin (50 U/mL) and Streptomycin (50 µg/mL)
Cryopreservation Medium:
-
50% RPMI 1640
-
40% FBS
-
10% Dimethyl sulfoxide (B87167) (DMSO)
Thawing of Cryopreserved Cells
Rapid thawing is critical to maximize cell viability.
-
Prepare a 15 mL centrifuge tube with 6-7 mL of pre-warmed complete growth medium.
-
Remove the cryovial from liquid nitrogen storage.
-
Quickly thaw the vial in a 37°C water bath by gently swirling until a small ice crystal remains. This process should not exceed 1 minute.
-
Wipe the exterior of the vial with 70% ethanol (B145695) before opening in a laminar flow hood.
-
Transfer the cell suspension from the vial into the prepared centrifuge tube.
-
Centrifuge the cell suspension at approximately 200 x g (around 1100 rpm) for 4-5 minutes at room temperature.
-
Aspirate the supernatant, being careful not to disturb the cell pellet.
-
Gently resuspend the cell pellet in 1 mL of fresh, pre-warmed complete growth medium.
-
Transfer the resuspended cells to a T25 culture flask containing 4 mL of complete growth medium.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
Routine Subculture (Passaging)
This compound cells grow in suspension. Passaging should be performed when the cell density reaches the upper end of the recommended range to maintain logarithmic growth.
Method 1: Half Medium Replacement (for cultures in good condition with minimal cell debris)
-
Gently resuspend the cells in the culture flask.
-
Remove a small aliquot for cell counting (e.g., using a hemocytometer and Trypan Blue for viability).
-
Aspirate half of the cell suspension volume.
-
Add an equal volume of fresh, pre-warmed complete growth medium to achieve the desired seeding density (e.g., 2-4 x 10^5 cells/mL).
-
Return the flask to the incubator.
Method 2: Total Medium Replacement (for cultures with high cell debris or yellowing medium)
-
Transfer the entire cell suspension to a centrifuge tube.
-
Centrifuge at 200 x g for 4-5 minutes.
-
Aspirate the supernatant.
-
Resuspend the cell pellet in a small volume of fresh medium and perform a cell count.
-
Add the appropriate volume of fresh, pre-warmed medium to dilute the cells to the target seeding density in a new culture flask.
-
Incubate the flask.
Cryopreservation
Cells should be cryopreserved when they are in the logarithmic growth phase with high viability (>90%).
-
Count the cells to determine the total number and viability.
-
Calculate the required volume of cryopreservation medium to achieve a final cell density of 5 x 10^6 to 1 x 10^7 cells/mL.
-
Centrifuge the required number of cells at 200 x g for 5 minutes.
-
Aspirate the supernatant.
-
Gently resuspend the cell pellet in the calculated volume of pre-cooled (4°C) cryopreservation medium.
-
Aliquot 1 mL of the cell suspension into each labeled cryovial.
-
Place the cryovials into a controlled-rate freezing container (e.g., CoolCell®). This ensures a cooling rate of approximately -1°C per minute.
-
Place the container in a -80°C freezer for at least 4 hours, or overnight.
-
Transfer the vials to a liquid nitrogen vapor phase for long-term storage.
HTLV-1 Tax and NF-κB Signaling in this compound Cells
A defining characteristic of this compound cells is their transformation by HTLV-1, which involves the viral oncoprotein Tax. Tax is a potent activator of the Nuclear Factor-kappa B (NF-κB) signaling pathway, which is critical for the proliferation and survival of HTLV-1-infected cells. Tax interacts with multiple components of the NF-κB signaling cascade, leading to the constitutive activation of both the canonical and non-canonical pathways. This persistent signaling results in the upregulation of anti-apoptotic proteins (e.g., Bcl-xL) and cell cycle regulators, contributing to the immortalized phenotype of this compound cells.
Quality Control
To ensure the integrity of research, routine quality control measures are essential:
-
Mycoplasma Testing: Regularly test cultures for mycoplasma contamination, as it can significantly alter cell physiology.
-
Cell Line Authentication: Periodically verify the identity of the cell line using STR profiling to detect cross-contamination or misidentification.
-
Viability Monitoring: Consistently monitor cell viability during routine subculture to ensure the health of the culture.
Conclusion
The this compound cell line is a robust and indispensable tool for research in virology and oncology. Successful and reproducible experimentation relies on the meticulous application of standardized cell culture techniques. This guide provides the fundamental protocols and quantitative data necessary for establishing and maintaining healthy, reliable this compound cultures. By adhering to these methodologies and implementing rigorous quality control, researchers can ensure the validity and impact of their scientific findings.
References
In-Depth Technical Guide: MT-4 Cell Line Authentication and STR Profiling
<
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the essential procedures for authenticating the MT-4 human T-cell line, with a primary focus on Short Tandem Repeat (STR) profiling. Adherence to these protocols is critical for ensuring the validity, reproducibility, and integrity of research findings.
Introduction to the this compound Cell Line
The this compound cell line is a human T-cell leukemia line established by the co-cultivation of cells from a male patient with adult T-cell leukemia (ATL) with human cord blood lymphocytes.[1][2] It is widely used in virology and immunology research, particularly for studies involving Human T-cell Leukemia Virus type 1 (HTLV-1) and Human Immunodeficiency Virus (HIV).[1][3][4] this compound cells are known to express the HTLV-1 Tax protein and are highly permissive to HIV-1 replication.[1][5]
The Gold Standard: Short Tandem Repeat (STR) Profiling
Short Tandem Repeat (STR) profiling is the universally accepted method for authenticating human cell lines.[6][8] This technique is robust, reproducible, and highly discriminatory, providing a unique genetic fingerprint for each cell line.[7]
Principles of STR Profiling
STRs are short, repetitive DNA sequences, typically 2-6 base pairs long, found at specific loci throughout the human genome.[7][9] The number of repeats at each locus is highly variable among individuals, making these markers ideal for identification.[7] The process involves the simultaneous amplification of multiple STR loci using multiplex polymerase chain reaction (PCR). The resulting DNA fragments are then separated by size via capillary electrophoresis, allowing for the determination of the number of repeats at each locus.[6]
Core STR Loci for Human Cell Line Authentication
A consensus has been established for a set of core STR loci to be used for human cell line authentication. The current standard recommends a minimum of eight core loci, plus Amelogenin for sex determination.[10][11]
Table 1: Core STR Loci for Human Cell Line Authentication
| Locus | Chromosomal Location |
| CSF1PO | 5q33.3 |
| D5S818 | 5q23.2 |
| D7S820 | 7q21.11 |
| D13S317 | 13q31.1 |
| D16S539 | 16q24.1 |
| TH01 | 11p15.5 |
| TPOX | 2p25.3 |
| vWA | 12p13.31 |
| Amelogenin | Xp22.1-22.3 & Yp11.2 |
This compound Cell Line STR Profile
It is imperative to compare the STR profile of your laboratory's this compound cell stock against a reference profile from a reputable cell bank or database.[6]
Table 2: Reference STR Profile for this compound Cell Line
| STR Locus | Allele(s) |
| Amelogenin | X,Y |
| CSF1PO | 11, 12 |
| D5S818 | 10, 11 |
| D7S820 | 8, 10 |
| D13S317 | 12 |
| D16S539 | 9, 12 |
| TH01 | 7 |
| TPOX | 11 |
| vWA | 17, 18 |
Source: Cellosaurus (CVCL_2632)[12]
Note: Allele calls can have slight variations between different analysis platforms. It is crucial to cross-reference with a reliable database.
Experimental Protocols
STR Profiling Workflow
The following diagram outlines the key steps in the STR profiling workflow.
Caption: STR Profiling Experimental Workflow.
Detailed Methodology for STR Profiling
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from a pellet of this compound cells using a commercially available DNA extraction kit.
-
DNA Quantification: Accurately quantify the extracted DNA using a fluorometric method (e.g., Qubit) or spectrophotometry (e.g., NanoDrop). The typical input for STR analysis is 1-2 ng of DNA.[13]
-
Multiplex PCR Amplification: Use a commercial STR profiling kit (e.g., Promega PowerPlex® systems, Thermo Fisher Scientific AmpFLSTR™ kits) for the multiplex PCR reaction.[8][13] These kits contain primers for the core STR loci. Follow the manufacturer's recommended thermal cycling conditions.
-
Capillary Electrophoresis: The fluorescently labeled PCR products are separated by size using a capillary electrophoresis instrument. An internal size standard is run with each sample to ensure accurate allele calling.
-
Data Analysis: Specialized software is used to analyze the raw data and generate an STR profile. The software determines the alleles present at each locus based on the size of the amplified fragments.
-
Profile Comparison: Compare the generated STR profile to the reference profile for the this compound cell line. An algorithm, such as the one recommended by the ATCC Standards Development Organization, should be used to determine the percent match.[11] A match of ≥80% is generally required to confirm the identity of a cell line.[10]
Supplementary Authentication Methods
While STR profiling is the definitive test for human cell line identity, other quality control measures are essential.
Mycoplasma Testing
Mycoplasma are common contaminants of cell cultures that can significantly alter cellular physiology and lead to unreliable experimental results.[14] Regular testing for mycoplasma is crucial.
Mycoplasma Testing Workflow
Caption: Mycoplasma Detection Workflow.
Recommended Mycoplasma Testing Protocols:
-
PCR-Based Assays: These are rapid and sensitive methods that detect mycoplasma DNA in the cell culture supernatant.[15]
-
Culture Method: This involves attempting to grow mycoplasma on specialized agar (B569324) plates. While it is a sensitive method, it can take several weeks to obtain results.[14]
-
DNA Staining: This method uses a fluorescent dye, such as Hoechst, to stain the nuclei of the cells and any contaminating mycoplasma.[16] The presence of extranuclear fluorescence indicates mycoplasma contamination.
Karyotyping
Karyotyping provides a visual analysis of the chromosome complement of a cell line. This can be used to confirm the human origin of the cells and identify any significant chromosomal abnormalities.[17] While cancer cell lines like this compound often exhibit aneuploidy, a consistent karyotype can be an additional characteristic for authentication.
Best Practices for Maintaining Cell Line Integrity
-
Source from Reputable Suppliers: Obtain cell lines only from trusted cell banks that perform rigorous quality control and authentication.
-
Quarantine New Cell Lines: Upon receipt, culture new cell lines in a separate, designated area until their identity and sterility have been confirmed.
-
Regular Authentication Schedule: Perform STR profiling at regular intervals, such as when creating a new cell bank, after a specific number of passages, or before initiating critical experiments.
-
Implement a Cell Banking System: Create a master cell bank (MCB) and a working cell bank (WCB) to minimize the number of passages and reduce the risk of genetic drift and contamination.
-
Aseptic Technique: Strictly adhere to aseptic techniques to prevent microbial contamination. Use dedicated media and reagents for each cell line.
Conclusion
The authentication of the this compound cell line through STR profiling and other supplementary methods is a non-negotiable aspect of responsible scientific conduct. By implementing the protocols and best practices outlined in this guide, researchers can ensure the integrity of their cellular models, leading to more reliable and reproducible scientific outcomes. This diligence is essential for advancing our understanding of virology and developing novel therapeutic strategies.
References
- 1. journals.asm.org [journals.asm.org]
- 2. accegen.com [accegen.com]
- 3. Elucidating the Basis for Permissivity of the this compound T-Cell Line to Replication of an HIV-1 Mutant Lacking the gp41 Cytoplasmic Tail - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound. Culture Collections [culturecollections.org.uk]
- 5. Authentication Analysis of this compound Cells Distributed by the National Institutes of Health AIDS Reagent Program - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biopharminternational.com [biopharminternational.com]
- 7. wicell.org [wicell.org]
- 8. Human Cell Line Authentication Through STR Profiling: Center for Genetic Medicine: Feinberg School of Medicine: Northwestern University [cgm.northwestern.edu]
- 9. news-medical.net [news-medical.net]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. researchpathology.wiscweb.wisc.edu [researchpathology.wiscweb.wisc.edu]
- 12. Cellosaurus cell line this compound (CVCL_2632) [cellosaurus.org]
- 13. Authentication of Human and Mouse Cell Lines by Short Tandem Repeat (STR) DNA Genotype Analysis - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. rapidmicrobiology.com [rapidmicrobiology.com]
- 15. A PCR protocol to establish standards for routine mycoplasma testing that by design detects over ninety percent of all known mycoplasma species - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell Culture Protocol 10: Testing Cells for Mycoplasma Contamination by Hoechst DNA Staining [sigmaaldrich.com]
- 17. Karyotyping a Cell Line | PMIT: Preclinical Modeling | Swanson Biotechnology Center [ki-sbc.mit.edu]
The MT-4 Cell Line: A Technical Guide to its Discovery and Characteristics
The human T-cell leukemia MT-4 cell line stands as a pivotal tool in the fields of virology and cancer research, particularly in the study of Human T-cell Leukemia Virus type 1 (HTLV-1) and Human Immunodeficiency Virus (HIV). This guide provides a comprehensive overview of the discovery, establishment, and key characteristics of the this compound cell line, tailored for researchers, scientists, and drug development professionals.
Discovery and Establishment
The this compound cell line was established in the early 1980s by a team of Japanese scientists led by Dr. Isao Miyoshi.[1][2] It originated from the co-cultivation of peripheral blood leukocytes from a 50-year-old male patient with Adult T-cell Leukemia (ATL) with human umbilical cord lymphocytes.[3] This co-culture method proved successful in establishing a continuously growing T-cell line that was subsequently found to be productively infected with HTLV-1.
Experimental Protocol: Establishment of the this compound Cell Line
-
Leukocyte Isolation: Peripheral blood mononuclear cells (PBMCs) were isolated from the ATL patient.
-
Cord Blood Lymphocyte Isolation: Lymphocytes were isolated from human umbilical cord blood.
-
Co-cultivation: The patient's leukocytes were cultured together with the umbilical cord lymphocytes. The exact ratio of cells and the duration of the initial co-culture are not detailed in available abstracts.
-
Establishment of a Continuous Cell Line: Through this co-cultivation, a T-cell line emerged that was capable of continuous proliferation in vitro. This immortalization is a hallmark of HTLV-1 infection.
-
Confirmation of HTLV-1 Presence: The established cell line, designated this compound, was subsequently confirmed to be a carrier of HTLV-1.
Experimental Workflow: Establishment of this compound Cell Line
Caption: Workflow for the establishment of the this compound cell line.
Cellular and Virological Characteristics
The this compound cell line exhibits a number of key characteristics that have made it an invaluable research tool.
Data Presentation: Key Characteristics of the this compound Cell Line
| Characteristic | Description | Reference(s) |
| Origin | Human T-lymphocyte | [3] |
| Derivation | Co-culture of leukocytes from an ATL patient with umbilical cord lymphocytes | [3] |
| HTLV-1 Status | Productively infected with Human T-cell Leukemia Virus type 1 | |
| Key Protein Expression | Expresses the HTLV-1 Tax oncoprotein | |
| Morphology | Lymphoblastoid, grown in suspension | |
| Doubling Time | Approximately 30 hours | |
| Culture Medium | RPMI 1640 + 10% Fetal Bovine Serum (FBS) | |
| Seeding Density | 2-3 x 10^5 cells/mL | |
| Saturation Density | ~1 x 10^6 cells/mL | |
| HIV Susceptibility | Highly susceptible to infection with HIV-1 |
Immunophenotype
| Surface Marker | Expression Status |
| CD3 | Positive |
| CD4 | Positive |
| CD8 | Negative |
| CD25 (IL-2Rα) | Positive |
Key Signaling Pathway: HTLV-1 Tax and NF-κB Activation
A central feature of the this compound cell line is the constitutive activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. This is primarily driven by the HTLV-1 oncoprotein, Tax.
The Tax protein interacts with and activates the IκB kinase (IKK) complex. This leads to the phosphorylation and subsequent proteasomal degradation of the inhibitor of NF-κB (IκB). The degradation of IκB releases the NF-κB dimers (typically p50/RelA), allowing them to translocate to the nucleus and activate the transcription of a wide range of genes involved in cell proliferation, survival, and inflammation. This constitutive activation of the NF-κB pathway is a key mechanism in HTLV-1-mediated T-cell immortalization and transformation.
Signaling Pathway: Tax-mediated NF-κB Activation
Caption: HTLV-1 Tax-mediated activation of the NF-κB pathway.
Applications in Research
The unique characteristics of the this compound cell line have made it a valuable tool in several areas of research:
-
HTLV-1 Research: As a cell line that constitutively produces HTLV-1, it has been instrumental in studying the viral life cycle, viral protein function, and the mechanisms of HTLV-1-induced T-cell transformation.
-
HIV Research: this compound cells are highly susceptible to HIV-1 infection and exhibit rapid and extensive cytopathic effects, making them a valuable tool for HIV-1 isolation, titration, and the screening of antiretroviral drugs. Their permissiveness to certain HIV-1 mutants has also aided in understanding viral replication.
-
Cancer Research: The study of the molecular mechanisms underlying the immortalization of T-cells by HTLV-1 in the this compound line has provided broader insights into the processes of oncogenesis.
Conclusion
The discovery and establishment of the this compound cell line marked a significant milestone in the study of human retroviruses. Its continued use in laboratories worldwide underscores its importance as a robust and reliable model for investigating the complex interactions between viruses, host cells, and the development of cancer. This guide provides a foundational understanding of this critical research tool, enabling scientists to effectively utilize the this compound cell line in their research endeavors.
References
Methodological & Application
Application Notes and Protocols for MT-4 Cell Line Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The MT-4 cell line is a human T-cell lymphoblastoid cell line established by the co-cultivation of leukocytes from an adult T-cell leukemia (ATL) patient with umbilical cord blood lymphocytes.[1][2] These cells are transformed by the Human T-lymphotropic virus 1 (HTLV-1) and are notable for their high permissiveness to HIV-1 infection, making them a valuable tool in HIV research and antiviral drug screening.[1][2][3] This document provides a comprehensive guide to the culture and maintenance of the this compound cell line.
Data Presentation
Table 1: this compound Cell Line Characteristics
| Characteristic | Description |
| Organism | Homo sapiens (Human) |
| Tissue of Origin | Umbilical cord blood lymphocytes co-cultivated with peripheral leukocytes from an ATL patient[2] |
| Cell Type | T-cell lymphoblast[1][2] |
| Growth Properties | Suspension[4] |
| Doubling Time | Approximately 30 hours[1] |
| Morphology | Lymphocyte-like[4] |
| Karyotype | 2n=46[2] |
| Virus Production | Produces HTLV-1[1] |
Table 2: Culture and Subculture Parameters
| Parameter | Recommended Value |
| Seeding Density | 2 x 10⁵ - 4 x 10⁵ cells/mL[5] |
| Subculture Cell Density | When cell density approaches 9 x 10⁵ cells/mL[2] |
| Split Ratio | 1:2 to 1:4[4] |
| Saturation Density | ~9 x 10⁵ cells/mL[2] |
| Cryopreservation Density | 5 x 10⁶ - 1 x 10⁷ cells/mL[5] |
Experimental Protocols
Media and Reagents
Complete Growth Medium:
Note: Some protocols may use 20% FBS.[7] Penicillin-Streptomycin can be added after the cells are in good condition post-thawing.[5]
Cryopreservation Medium:
Thawing of Cryopreserved this compound Cells
-
Warm the complete growth medium to 37°C in a water bath.[5]
-
Quickly thaw the cryovial in a 37°C water bath until a small ice crystal remains.[5]
-
Sterilize the outside of the vial with 70% ethanol.[5]
-
Under sterile conditions, transfer the cell suspension into a 15 mL conical tube containing 6-7 mL of pre-warmed complete growth medium.[5]
-
Centrifuge the cell suspension at 1100 rpm for 4 minutes at room temperature.[5]
-
Aspirate the supernatant and resuspend the cell pellet in 1 mL of fresh complete growth medium.[5]
-
Transfer the resuspended cells into a T25 flask containing 4 mL of complete growth medium.[5]
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂.[2][5]
Routine Cell Culture and Maintenance
-
Incubate the cells at 37°C with 5% CO₂.[2]
-
Examine the culture daily for cell density, morphology, and signs of contamination.
-
Maintain the cell density between 2 x 10⁵ and 9 x 10⁵ cells/mL.[2]
Subculturing (Passaging):
-
Half-medium replacement: When the culture medium is not yellow and cell debris is minimal, gently pipette the cell suspension to ensure homogeneity.[5] Remove a portion of the cell suspension and replace it with fresh, pre-warmed complete growth medium to adjust the cell density to 2 x 10⁵ - 4.0 x 10⁵ cells/mL.[5]
-
Total-medium replacement: If the medium has turned yellow or there is significant cell debris, transfer the entire cell suspension to a centrifuge tube.[5]
Cryopreservation of this compound Cells
-
Use cells from a healthy, logarithmically growing culture.
-
Transfer the cell suspension to a centrifuge tube and spin at 1100 rpm for 4 minutes.[5]
-
Discard the supernatant and resuspend the cell pellet in pre-cooled (4°C) cryopreservation medium to a final density of 5 x 10⁶ - 1 x 10⁷ cells/mL.[5]
-
Aliquot 1 mL of the cell suspension into sterile cryovials.[5]
-
Place the cryovials in a controlled-rate freezing container (e.g., Mr. Frosty) and store at -80°C for at least 4 hours to ensure a cooling rate of approximately -1°C/minute.[5][8]
-
Transfer the vials to liquid nitrogen for long-term storage.[5][8]
Visualizations
Caption: this compound Cell Culture Workflow from Thawing to Cryopreservation.
Biosafety Considerations:
The this compound cell line produces HTLV-1, a human pathogen. Therefore, these cells must be handled under Biosafety Level 2 (BSL-2) containment practices.[2][9] All work should be performed in a certified biological safety cabinet, and appropriate personal protective equipment should be worn. All waste materials should be decontaminated before disposal.
References
- 1. Cellosaurus cell line this compound (CVCL_2632) [cellosaurus.org]
- 2. This compound. Culture Collections [culturecollections.org.uk]
- 3. Elucidating the Basis for Permissivity of the this compound T-Cell Line to Replication of an HIV-1 Mutant Lacking the gp41 Cytoplasmic Tail - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound cell line | Ubigene [ubigene.us]
- 5. ubigene.us [ubigene.us]
- 6. Human T Cell Line Mt4 | ATCC | Bioz [bioz.com]
- 7. -Detailed Information [JCRB1216]- [cellbank.nibn.go.jp]
- 8. Freezing and thawing of cell lines protocol. EuroMAbNet [euromabnet.com]
- 9. accegen.com [accegen.com]
Transfection of MT-4 Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the transfection of MT-4 cells, a human T-cell line instrumental in HIV and HTLV-1 research. The following sections offer guidance on various transfection techniques, including chemical-based methods and viral transduction, to facilitate the introduction of foreign nucleic acids into these suspension cells.
Introduction to this compound Cells
This compound cells are a human T-lymphoblastoid cell line established from a patient with adult T-cell leukemia (ATL).[1] These cells are characterized by their expression of the human T-cell leukemia virus type 1 (HTLV-1) Tax protein, which constitutively activates cellular signaling pathways, notably the NF-κB and Jak-STAT pathways, leading to cellular transformation and proliferation.[2][3][4][5] this compound cells are widely used in virology research, particularly for the study of HIV-1, due to their high permissiveness to viral replication.
Transfection Methodologies
The choice of transfection method for this compound cells depends on the experimental goals, such as transient or stable expression, and the desired efficiency and cell viability. This section details protocols for three common methods: DEAE-dextran transfection, lipid-based transfection, and lentiviral transduction.
Quantitative Data Summary
The following table summarizes publicly available data on the efficiency and viability of different transfection methods for this compound and similar T-cell lines. It is important to note that transfection outcomes are highly dependent on experimental conditions and should be optimized for each specific application.
| Transfection Method | Cell Line | Transfection Efficiency | Cell Viability | Reference |
| DEAE-Dextran | This compound | Not specified | Not specified | |
| Lentiviral Transduction | This compound | EGFP positive cells observed | Not specified | |
| Lipid-Based (Lipofectamine™ LTX) | MOLT-4 (similar T-cell line) | Protocol provided, efficiency not quantified | Low cytotoxicity reported | |
| Lipid-Based (Lipid Nanoparticles) | Human primary T-cells | ~65% (Day 1) | ~72% (Day 1) | |
| Electroporation | Human primary T-cells | ~40% (Day 1) | ~46% (Day 1) | |
| Electroporation | Jurkat (T-cell line) | 93% (siRNA), 44% (plasmid) | Not specified |
Experimental Protocols
DEAE-Dextran Transfection
This method is a cost-effective option for transient transfection. The following protocol is adapted from a method used for HIV-1 replication assays in this compound cells.
Materials:
-
This compound cells in logarithmic growth phase
-
Complete growth medium (e.g., RPMI 1640 with 10% FBS)
-
Plasmid DNA of interest
-
DEAE-Dextran solution (7 mg/mL in PBS, sterile-filtered)
-
Phosphate Buffered Saline (PBS)
Protocol:
-
One day before transfection, seed this compound cells at a density of 2-3 x 10^5 cells/mL.
-
On the day of transfection, harvest the required number of cells (e.g., 1 x 10^6 cells per transfection) by centrifugation at 200 x g for 5 minutes.
-
Wash the cells once with PBS and resuspend the cell pellet in a small volume of PBS.
-
In a sterile microfuge tube, prepare the transfection mix by adding 1 µg of plasmid DNA.
-
Add DEAE-Dextran to the DNA solution to a final concentration of 700 µg/mL and mix gently.
-
Add the cell suspension to the DNA/DEAE-dextran mixture and gently mix.
-
Incubate the cell suspension at 37°C for 30-60 minutes with occasional gentle mixing.
-
After incubation, centrifuge the cells at 200 x g for 5 minutes and gently remove the supernatant.
-
Resuspend the cells in fresh, pre-warmed complete growth medium.
-
Culture the cells under standard conditions (37°C, 5% CO2).
-
Assay for transgene expression 24-72 hours post-transfection.
Optimization:
-
DEAE-Dextran Concentration: The optimal concentration can vary and should be tested to balance transfection efficiency with cell toxicity.
-
Incubation Time: The duration of cell exposure to the transfection mix can be optimized (e.g., 30, 60, 90 minutes).
Lipid-Based Transfection
Lipid-based reagents, such as Lipofectamine™ LTX and FuGENE® HD, offer a balance of high efficiency and low cytotoxicity for a variety of cell types, including suspension cells. The following is a general protocol that should be optimized for this compound cells.
Materials:
-
This compound cells in logarithmic growth phase
-
Complete growth medium
-
Plasmid DNA of interest
-
Lipid-based transfection reagent (e.g., Lipofectamine™ 3000, FuGENE® HD)
-
Serum-free medium (e.g., Opti-MEM™)
Protocol:
-
One day prior to transfection, seed this compound cells to achieve a density of 0.5 - 1.0 x 10^6 cells/mL on the day of transfection.
-
On the day of transfection, dilute the plasmid DNA in serum-free medium in a sterile tube.
-
In a separate sterile tube, dilute the lipid-based transfection reagent in serum-free medium.
-
Combine the diluted DNA and the diluted lipid reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow for complex formation.
-
Add the DNA-lipid complexes dropwise to the this compound cells in their culture medium.
-
Gently rock the plate to ensure even distribution of the complexes.
-
Incubate the cells at 37°C in a CO2 incubator.
-
A medium change is typically not required, but can be performed after 4-6 hours if toxicity is a concern.
-
Analyze transgene expression 24-72 hours after transfection.
Optimization:
-
Lipid-to-DNA Ratio: This is a critical parameter and should be optimized by testing a range of ratios (e.g., 2:1, 3:1, 4:1 of lipid volume in µL to DNA mass in µg).
-
Cell Density: The optimal cell density at the time of transfection should be determined empirically.
-
Complex Incubation Time: The duration of complex formation can be varied (e.g., 10, 20, 30 minutes).
Lentiviral Transduction
Lentiviral vectors are an efficient tool for introducing transgenes into a wide range of cell types, including hard-to-transfect cells like T-lymphocytes, and can be used for both transient and stable expression.
Materials:
-
This compound cells
-
Complete growth medium
-
Lentiviral particles carrying the gene of interest
-
Polybrene or DEAE-Dextran (transduction-enhancing agent)
Protocol:
-
Seed this compound cells at a density of 1 x 10^5 cells per well in a 24-well plate in 0.5 mL of complete growth medium.
-
Add the lentiviral stock at the desired Multiplicity of Infection (MOI).
-
Add a transduction-enhancing agent such as Polybrene (final concentration of 4-8 µg/mL) or DEAE-dextran. Note that some studies suggest DEAE-dextran can be superior to polybrene for enhancing lentiviral transduction.
-
Incubate the cells for 24 hours at 37°C and 5% CO2.
-
After 24 hours, replace the medium containing the virus with fresh complete growth medium.
-
Continue to culture the cells for another 48-72 hours before analyzing transgene expression.
-
For stable cell line generation, begin antibiotic selection 48-72 hours post-transduction if the lentiviral vector contains a resistance marker.
Optimization:
-
Multiplicity of Infection (MOI): The optimal MOI for efficient transduction with minimal cytotoxicity should be determined by titrating the virus on this compound cells.
-
Transduction Enhancer: The concentration of Polybrene or DEAE-dextran can be optimized to maximize transduction efficiency.
Signaling Pathways in this compound Cells
The HTLV-1 Tax protein expressed in this compound cells constitutively activates key signaling pathways that drive cell proliferation and survival. Understanding these pathways is crucial for interpreting experimental results in this cell line.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of immune and inflammatory responses, and its constitutive activation is a hallmark of HTLV-1-induced T-cell transformation. The viral Tax protein directly interacts with components of the IκB kinase (IKK) complex, leading to the phosphorylation and subsequent degradation of the IκB inhibitor. This allows NF-κB dimers to translocate to the nucleus and activate the transcription of target genes involved in cell proliferation, survival, and inflammation.
Caption: HTLV-1 Tax-mediated activation of the canonical NF-κB pathway.
Jak-STAT Signaling Pathway
The Janus kinase (Jak) and Signal Transducer and Activator of Transcription (STAT) pathway is another critical signaling cascade that is constitutively active in HTLV-1-infected T-cells, including this compound cells. This activation contributes to the cytokine-independent growth of these cells. While the precise mechanism of Tax-mediated Jak-STAT activation is still under investigation, it is known to involve the Jak1, Jak3, Stat3, and Stat5 proteins. This leads to the transcription of genes that promote cell cycle progression and inhibit apoptosis.
References
- 1. Optimization of the transductional efficiency of lentiviral vectors: effect of sera and polycations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. med.unc.edu [med.unc.edu]
- 3. promega.jp [promega.jp]
- 4. FuGENE® HD Transfection Reagent Protocol [promega.com]
- 5. DEAE - Dextran - Thaler Center for HIV and Retrovirus Research [med.virginia.edu]
Application Notes and Protocols for HIV Infectivity Assays Using MT-4 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
The MT-4 cell line, a human T-cell leukemia virus type 1 (HTLV-1) transformed T-cell line, is highly susceptible to infection with Human Immunodeficiency Virus (HIV).[1][2] This characteristic, coupled with the rapid and pronounced cytopathic effects (CPE) induced by HIV replication, makes this compound cells an invaluable tool for a variety of HIV infectivity assays.[1][2] These assays are crucial for titrating viral stocks, screening antiviral compounds, and studying the mechanisms of HIV infection and replication.
This compound cells are known for their rapid growth in suspension, forming characteristic cell clusters.[3] Upon HIV infection, these clusters disintegrate, and syncytia (large, multinucleated cells) are formed, leading to widespread cell death. This dramatic and observable CPE forms the basis for several straightforward and reproducible infectivity assays.
Key Characteristics of this compound Cells for HIV Research:
-
High Susceptibility to HIV: this compound cells express the necessary receptors for HIV entry, leading to robust viral replication.
-
Rapid Cytopathic Effect: HIV infection leads to significant cell death within a few days, providing a clear endpoint for assays.
-
Suitability for Various Assays: The distinct CPE allows for multiple assay formats, including cell viability, plaque formation, and syncytium observation.
-
HTLV-1 Transformation: The transformed nature of these cells contributes to their continuous growth and permissiveness to HIV.
Core Applications
This compound cells are employed in a range of HIV infectivity assays, each with specific advantages and applications.
| Application | Assay Type | Principle |
| Viral Titer Determination | Plaque Assay | Quantifies infectious virus particles by the formation of localized zones of cell death (plaques) in a cell monolayer. |
| Reclustering Inhibition Assay | Based on the observation that HIV-infected this compound cells lose their ability to form clusters. | |
| Antiviral Drug Screening | MTT Cell Viability Assay | Measures the metabolic activity of cells, which correlates with cell viability. Antiviral compounds protect cells from HIV-induced death, resulting in a higher signal. |
| Syncytium Formation Assay | Quantifies the formation of syncytia, which is a hallmark of HIV infection in this compound cells. Antiviral agents inhibit this process. | |
| Viral Replication Kinetics | Reverse Transcriptase (RT) Activity Assay | Measures the activity of the viral enzyme reverse transcriptase in the culture supernatant, which is indicative of virus production. |
Signaling Pathways in HIV-1 Infection of T-Cells
The infection of a CD4+ T-cell, such as an this compound cell, by HIV-1 is a multi-step process involving the interaction of viral and cellular proteins, leading to viral entry, reverse transcription, integration, and the production of new virions.
Caption: HIV-1 Infection and Replication Pathway in T-Cells.
Experimental Protocols
Cell Culture and Maintenance of this compound Cells
Materials:
-
This compound cells
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
L-glutamine
-
Penicillin-Streptomycin solution
-
Culture flasks (T-25 or T-75)
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Trypan blue solution
Protocol:
-
Prepare complete culture medium: RPMI 1640 supplemented with 10% FBS, 2 mM L-glutamine, and 1% Penicillin-Streptomycin.
-
Maintain this compound cells in suspension culture in T-25 or T-75 flasks.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Monitor cell density and viability daily. Cells should be passaged when the density reaches approximately 1 x 10^6 cells/mL to maintain logarithmic growth.
-
To passage, centrifuge the cell suspension at 300 x g for 5 minutes.
-
Resuspend the cell pellet in fresh, pre-warmed complete culture medium at a seeding density of 2-3 x 10^5 cells/mL.
-
Perform cell viability assessment using trypan blue exclusion. Viability should be >95%.
HIV-1 Infectivity Assay using MTT
This assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by metabolically active cells, thus quantifying cell viability.
Experimental Workflow:
Caption: Workflow for MTT-based HIV Infectivity Assay.
Protocol:
-
Seed this compound cells into a 96-well microtiter plate at a density of 2 x 10^4 cells/well in 100 µL of complete culture medium.
-
Prepare serial dilutions of the test compounds (e.g., antiviral drugs) in separate plates.
-
Add 50 µL of the diluted compounds to the corresponding wells of the cell plate. Include wells for virus control (cells + virus, no compound) and cell control (cells only, no virus or compound).
-
Add 50 µL of a pre-titered HIV-1 stock to each well, except for the cell control wells. The final volume in each well should be 200 µL.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days, until the cytopathic effect is maximal in the virus control wells.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of a solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Incubate the plate overnight at 37°C.
-
Read the absorbance at 570 nm using a microplate reader.
-
The percentage of protection is calculated using the following formula: [(Abs_test - Abs_virus) / (Abs_cell - Abs_virus)] x 100. The 50% effective concentration (EC50) is then determined.
Plaque Assay for Viral Titer
This assay quantifies the number of infectious viral particles by observing localized areas of cell death (plaques).
Experimental Workflow:
Caption: Workflow for HIV Plaque Assay using this compound Cells.
Protocol:
-
Prepare serial ten-fold dilutions of the virus stock in culture medium.
-
Mix 100 µL of each viral dilution with 1 x 10^6 this compound cells in 1 mL of medium.
-
Incubate for 2 hours at 37°C to allow for virus adsorption.
-
Wash the cells to remove unadsorbed virus by centrifuging at 300 x g for 5 minutes and resuspending in fresh medium.
-
Resuspend the infected cells in a semi-solid overlay medium (e.g., 0.5% low-melting-point agarose (B213101) in complete culture medium).
-
Plate the cell-agarose mixture into 6-well plates.
-
Allow the agarose to solidify and incubate the plates at 37°C in a 5% CO2 incubator for 4-6 days.
-
To visualize plaques, overlay the gel with a second layer of agarose containing a vital stain such as neutral red or MTT. Live cells will take up the stain, while areas of dead cells (plaques) will remain unstained.
-
Count the number of plaques at a dilution that yields a countable number (e.g., 20-100 plaques).
-
Calculate the viral titer in Plaque Forming Units per milliliter (PFU/mL).
Syncytium Formation Assay
This assay is used to observe and quantify the formation of multinucleated giant cells (syncytia), a characteristic cytopathic effect of certain HIV strains in this compound cells.
Experimental Workflow:
Caption: Workflow for Syncytium Formation Assay.
Protocol:
-
Seed this compound cells in a 24-well or 96-well plate at a density of 5 x 10^4 cells/well.
-
If testing antiviral compounds, add them to the wells at desired concentrations.
-
Infect the cells with a known syncytium-inducing strain of HIV-1.
-
Incubate the plate at 37°C in a 5% CO2 incubator.
-
Examine the wells daily using an inverted microscope for the formation of syncytia (large cells containing multiple nuclei).
-
After 2-3 days, count the number of syncytia in each well. A syncytium is typically defined as a cell at least four times the diameter of a single cell.
-
The inhibitory effect of a compound can be determined by the reduction in the number of syncytia compared to the virus control.
Data Presentation
Quantitative data from these assays should be recorded and presented in a clear and organized manner to allow for easy comparison and interpretation.
Table 1: Example Data from an MTT-based Antiviral Assay
| Compound | Concentration (µM) | % Cell Viability |
| Cell Control | - | 100 |
| Virus Control | - | 8 |
| Compound A | 0.01 | 15 |
| 0.1 | 45 | |
| 1 | 85 | |
| 10 | 98 | |
| Compound B | 0.01 | 10 |
| 0.1 | 20 | |
| 1 | 35 | |
| 10 | 55 |
Table 2: Example Data from a Plaque Assay
| Virus Dilution | Number of Plaques | Viral Titer (PFU/mL) |
| 10^-3 | Too numerous to count | - |
| 10^-4 | 85 | 8.5 x 10^5 |
| 10^-5 | 9 | 9.0 x 10^5 |
| 10^-6 | 1 | 1.0 x 10^6 |
Conclusion
This compound cells provide a robust and versatile platform for a wide range of HIV infectivity assays. Their high susceptibility to the virus and the clear and rapid cytopathic effects allow for sensitive and reproducible quantification of viral infectivity and the efficacy of antiviral compounds. The protocols outlined in these application notes provide a foundation for researchers to utilize this valuable cell line in the ongoing efforts to understand and combat HIV. It is crucial to use authenticated this compound cells to ensure the reliability and reproducibility of experimental results.
References
- 1. Elucidating the Basis for Permissivity of the this compound T-Cell Line to Replication of an HIV-1 Mutant Lacking the gp41 Cytoplasmic Tail - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Establishment of an MT4 cell line persistently producing infective HIV-1 particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A simple assay based on HIV infection preventing the reclustering of this compound cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antiviral Drug Screening using the MT-4 Cell Line
Audience: Researchers, scientists, and drug development professionals.
Introduction
The MT-4 cell line, a human T-cell leukemia virus type 1 (HTLV-1) transformed T-cell line, is a cornerstone in antiviral research, particularly for the screening and characterization of anti-HIV compounds.[1][2] These cells are highly susceptible to and permissive for HIV-1 infection, exhibiting a rapid and pronounced cytopathic effect (CPE), which makes them an ideal model for evaluating the efficacy of antiviral agents.[1][3][4] This document provides detailed application notes and protocols for utilizing the this compound cell line in antiviral drug screening, including cytotoxicity assessment, antiviral activity determination, and mechanism of action studies.
Cell Line Characteristics
The this compound cell line was established by the co-cultivation of cells from a patient with adult T-cell leukemia with cord leukocytes. Key characteristics of the this compound cell line are summarized in the table below.
| Characteristic | Description |
| Cell Type | Human T-cell lymphoblastoid, HTLV-1 transformed |
| Origin | Co-culture of peripheral leukocytes from a 50-year-old Japanese male with adult T-cell leukemia and male umbilical cord lymphocytes |
| Morphology | Grows in clusters or aggregates |
| Growth Mode | Suspension |
| Doubling Time | Approximately 30 hours |
| Key Features | High susceptibility to HIV-1 infection, rapid and clear cytopathic effect upon infection |
| Applications | Antiviral drug screening (especially for HIV), virus titration, studies of viral replication and cytopathogenicity |
I. Cell Culture and Maintenance
Protocol for Culturing this compound Cells
Materials:
-
This compound cell line
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
L-glutamine
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Trypan blue solution
-
Centrifuge
-
Incubator (37°C, 5% CO₂)
-
Cell culture flasks
Procedure:
-
Complete Growth Medium Preparation: Prepare RPMI 1640 supplemented with 10% heat-inactivated FBS, 2 mM L-glutamine, and 1% Penicillin-Streptomycin.
-
Cell Thawing: Rapidly thaw a cryopreserved vial of this compound cells in a 37°C water bath.
-
Initial Culture: Transfer the thawed cells to a centrifuge tube containing 10 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes.
-
Resuspension and Seeding: Discard the supernatant and resuspend the cell pellet in fresh complete growth medium. Seed the cells at a density of 2-3 x 10⁵ cells/mL in a cell culture flask.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculturing: Monitor cell density daily. When the cell density approaches the saturation density of approximately 9 x 10⁵ cells/mL, subculture the cells. To do this, gently pipette the cell suspension to break up cell clumps and dilute the cells to a seeding density of 2-3 x 10⁵ cells/mL in a new flask with fresh medium. This is typically done every 2-3 days.
-
Cell Viability: Assess cell viability using the trypan blue exclusion method before each experiment to ensure a healthy cell population (viability >95%).
II. Cytotoxicity Assays
It is crucial to assess the cytotoxicity of any test compound to distinguish between its antiviral effect and any non-specific toxic effects on the host cells. The MTT assay is a widely used colorimetric method for this purpose.
Protocol for MTT Cytotoxicity Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
This compound cells
-
Test compounds (in various concentrations)
-
96-well microtiter plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed this compound cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of complete growth medium.
-
Compound Addition: Prepare serial dilutions of the test compounds. Add 100 µL of each compound dilution to the respective wells. Include wells with cells only (cell control) and wells with medium only (background control).
-
Incubation: Incubate the plate for the same duration as the antiviral assay (typically 4-5 days) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. The plate can be shaken on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀), which is the concentration of the compound that reduces cell viability by 50% compared to the untreated cell control.
III. Antiviral Activity Assays
The antiviral activity of a compound can be determined by its ability to inhibit the cytopathic effect (CPE) induced by the virus in this compound cells.
Protocol for Antiviral Activity Assay (CPE Inhibition)
Principle: HIV infection of this compound cells leads to significant CPE, including syncytia formation and cell death, which can be visually assessed or quantified using a cell viability assay like the MTT assay. An effective antiviral agent will protect the cells from virus-induced CPE.
Materials:
-
This compound cells
-
HIV-1 stock
-
Test compounds
-
96-well microtiter plates
-
MTT assay reagents (as described above)
Procedure:
-
Cell Seeding: Seed this compound cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of complete growth medium.
-
Compound and Virus Addition: Add 50 µL of the test compound at various concentrations to the wells. Subsequently, add 50 µL of a diluted HIV-1 stock to achieve a desired multiplicity of infection (MOI).
-
Controls:
-
Cell Control: Wells with cells and medium only (no virus, no compound).
-
Virus Control: Wells with cells and virus (no compound).
-
Compound Cytotoxicity Control: Wells with cells and compound (no virus).
-
-
Incubation: Incubate the plate for 4-5 days at 37°C in a 5% CO₂ incubator, allowing for the development of CPE in the virus control wells.
-
Quantification of CPE Inhibition: After incubation, quantify cell viability using the MTT assay as described in the cytotoxicity protocol.
-
Data Analysis:
-
Calculate the 50% effective concentration (EC₅₀), which is the concentration of the compound that inhibits the viral CPE by 50% compared to the virus control.
-
Calculate the Selectivity Index (SI) as the ratio of CC₅₀ to EC₅₀ (SI = CC₅₀ / EC₅₀). A higher SI value indicates a more favorable safety and efficacy profile of the compound.
-
IV. Mechanism of Action Studies
Time-of-drug-addition experiments can provide initial insights into the stage of the viral life cycle that a compound targets.
Protocol for Time-of-Drug-Addition Assay
Principle: By adding the antiviral compound at different time points relative to viral infection, it is possible to determine whether the drug acts on an early or late stage of the HIV replication cycle.
Materials:
-
This compound cells
-
HIV-1 stock
-
Test compounds with known mechanisms of action (as controls, e.g., entry inhibitors, reverse transcriptase inhibitors, protease inhibitors)
-
Test compound with unknown mechanism
-
96-well plates
-
p24 antigen ELISA kit or similar method for quantifying virus production
Procedure:
-
Cell Infection: Infect this compound cells with a high-titer stock of HIV-1.
-
Time-Course Addition: Add the test compound and control compounds at various time points post-infection (e.g., 0, 1, 2, 4, 8, 12, 24 hours).
-
Incubation: Incubate the cells for a defined period (e.g., 31 hours) to allow for a single round of viral replication.
-
Quantification of Virus Production: Harvest the cell culture supernatant and quantify the amount of HIV-1 p24 antigen using an ELISA kit.
-
Data Analysis: Plot the p24 antigen production against the time of drug addition. The time point at which the compound loses its antiviral activity indicates the approximate timing of its target in the viral life cycle.
Data Presentation
Quantitative data from the assays should be summarized in clear and structured tables for easy comparison.
Table 1: Cytotoxicity and Antiviral Activity of Test Compounds
| Compound | CC₅₀ (µM) | EC₅₀ (µM) | Selectivity Index (SI) |
| Test Compound A | |||
| Test Compound B | |||
| Positive Control (e.g., AZT) |
Data to be filled in based on experimental results.
Table 2: Time-of-Drug-Addition Assay Results
| Compound | Target Stage | Time of Activity Loss (hours post-infection) |
| Entry Inhibitor Control | Entry | ~0-2 |
| RT Inhibitor Control | Reverse Transcription | ~4-8 |
| Protease Inhibitor Control | Maturation | ~12-24 |
| Test Compound X |
Data to be filled in based on experimental results.
Visualization of Workflows and Pathways
Experimental Workflow for Antiviral Screening
Caption: Workflow for antiviral drug screening using this compound cells.
Simplified HIV-1 Life Cycle and Potential Drug Targets
Caption: Simplified HIV-1 life cycle and targets for antiviral drugs.
Conclusion
The this compound cell line provides a robust and sensitive in vitro system for the screening and initial characterization of antiviral compounds, particularly against HIV-1. The protocols outlined in this document offer a standardized approach to assessing cytotoxicity, antiviral efficacy, and the preliminary mechanism of action of novel therapeutic candidates. Adherence to these detailed methodologies will ensure the generation of reliable and reproducible data, facilitating the drug development pipeline.
References
- 1. Sensitive and rapid assay on this compound cells for detection of antiviral compounds against the AIDS virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cellosaurus cell line this compound (CVCL_2632) [cellosaurus.org]
- 3. A simple assay based on HIV infection preventing the reclustering of this compound cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Establishment of an MT4 cell line persistently producing infective HIV-1 particles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for MT-4 Cell Co-culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
The MT-4 cell line, a human T-cell leukemia virus type 1 (HTLV-1) transformed T-cell line, serves as a critical tool in virology and immunology research, particularly in the study of Human Immunodeficiency Virus (HIV).[1][2] Its high susceptibility and permissiveness to HIV-1 replication make it an ideal model for investigating viral life cycles, antiviral drug efficacy, and the interplay between viruses and the host immune system.[2][3] Co-culturing this compound cells with other cell types, such as peripheral blood mononuclear cells (PBMCs) and primary T cells, provides a more physiologically relevant system to study these complex interactions.
These application notes provide detailed protocols for establishing and utilizing this compound cell co-cultures for various research applications, including viral replication assays and antiviral drug screening.
Key Characteristics of this compound Cells
| Characteristic | Description |
| Origin | Derived from the peripheral blood leukocytes of a patient with adult T-cell leukemia (ATL), co-cultivated with umbilical cord blood lymphocytes.[2] |
| HTLV-1 Status | HTLV-1 positive, expressing the viral Tax protein. |
| HIV-1 Susceptibility | Highly susceptible to HIV-1 infection and supports robust viral replication. |
| Morphology | Grow in suspension and typically form cell clusters or clumps. |
| Receptor Expression | Express CD4 and CXCR4, the primary receptor and co-receptor for T-cell tropic HIV-1 strains. |
Applications of this compound Cell Co-cultures
-
HIV-1 Replication Assays: To study the kinetics of viral replication and the efficacy of antiviral compounds in a more complex cellular environment.
-
Antiviral Drug Screening: High-throughput screening of novel anti-HIV compounds by measuring the inhibition of viral-induced cytopathic effects or viral protein production.
-
Viral Transmission Studies: To investigate cell-to-cell transmission of HIV-1 from infected to uninfected cells.
-
Immunological Studies: To examine the immune response to viral infection, including cytokine production and T-cell activation.
Experimental Protocols
Protocol 1: Co-culture of this compound Cells with PBMCs for HIV-1 Replication Assay
This protocol details the co-culture of this compound cells with Peripheral Blood Mononuclear Cells (PBMCs) to monitor HIV-1 replication.
Materials:
-
This compound cells
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) (Complete RPMI)
-
Phytohemagglutinin (PHA)
-
Interleukin-2 (IL-2)
-
HIV-1 stock (e.g., NL4-3)
-
96-well cell culture plates
-
Centrifuge
-
Incubator (37°C, 5% CO2)
-
p24 Antigen ELISA kit
Procedure:
-
PBMC Isolation and Activation:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated PBMCs twice with PBS.
-
Resuspend PBMCs in Complete RPMI at a concentration of 1 x 10^6 cells/mL.
-
Activate PBMCs by adding PHA to a final concentration of 5 µg/mL and incubate for 48-72 hours.
-
After activation, wash the cells and resuspend in Complete RPMI supplemented with 20 U/mL of IL-2.
-
-
This compound Cell Preparation:
-
Culture this compound cells in Complete RPMI.
-
Ensure cells are in the logarithmic growth phase and have a viability of >95% as determined by trypan blue exclusion.
-
Count the cells and adjust the concentration to 1 x 10^6 cells/mL in Complete RPMI.
-
-
Co-culture Setup:
-
In a 96-well plate, seed 5 x 10^4 activated PBMCs per well.
-
Add 5 x 10^4 this compound cells to each well containing PBMCs, resulting in a 1:1 ratio.
-
Add HIV-1 stock at a desired multiplicity of infection (MOI). Include uninfected control wells.
-
Bring the final volume in each well to 200 µL with Complete RPMI containing IL-2.
-
-
Incubation and Monitoring:
-
Incubate the co-culture plate at 37°C in a 5% CO2 incubator.
-
Collect 100 µL of the culture supernatant every 2-3 days for 10-14 days.
-
Replenish each well with 100 µL of fresh Complete RPMI with IL-2 after each supernatant collection.
-
Store the collected supernatants at -80°C until analysis.
-
-
Quantification of Viral Replication:
-
Measure the concentration of HIV-1 p24 antigen in the collected supernatants using a commercial p24 ELISA kit according to the manufacturer's instructions.
-
Plot the p24 antigen concentration over time to determine the kinetics of viral replication.
-
Protocol 2: High-Throughput Screening of Anti-HIV Compounds using this compound Co-culture
This protocol outlines a method for screening antiviral compounds for their ability to inhibit HIV-1 induced cytopathic effects in an this compound co-culture system.
Materials:
-
This compound cells
-
HIV-1 infected cells (e.g., chronically infected H9 cells or acutely infected this compound cells)
-
Complete RPMI medium
-
Test compounds at various concentrations
-
Control antiviral drug (e.g., Zidovudine - AZT)
-
96-well plates
-
Cell viability assay reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Preparation of Cell Stocks:
-
Prepare a suspension of uninfected this compound cells at 2 x 10^5 cells/mL.
-
Prepare a suspension of HIV-1 infected cells at 2 x 10^4 cells/mL.
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of the test compounds at various dilutions. Include wells with a known antiviral drug as a positive control and wells with medium only as a negative control.
-
Add 100 µL of the uninfected this compound cell suspension to each well.
-
Add 50 µL of the HIV-1 infected cell suspension to each well.
-
The final cell concentration will be 1 x 10^5 this compound cells and 1 x 10^4 infected cells per well.
-
-
Incubation:
-
Incubate the plates at 37°C in a 5% CO2 incubator for 4-5 days, or until cytopathic effect (syncytia formation and cell death) is evident in the virus control wells.
-
-
Measurement of Cell Viability:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the uninfected cell control.
-
Plot the percentage of viability against the compound concentration to determine the 50% effective concentration (EC50).
-
Separately, determine the 50% cytotoxic concentration (CC50) of the compounds on uninfected this compound cells to calculate the selectivity index (SI = CC50/EC50).
-
Quantitative Data Presentation
The following tables provide examples of how to structure quantitative data obtained from this compound co-culture experiments.
Table 1: HIV-1 p24 Antigen Production in this compound/PBMC Co-culture
| Days Post-Infection | p24 Antigen (pg/mL) - No Drug Control | p24 Antigen (pg/mL) - Antiviral Drug X |
| 0 | < 50 | < 50 |
| 3 | 250 ± 35 | < 50 |
| 6 | 1500 ± 120 | 100 ± 20 |
| 9 | 5500 ± 450 | 350 ± 50 |
| 12 | 8000 ± 600 | 500 ± 75 |
Table 2: Cytokine Profile in this compound/PBMC Co-culture Supernatant at Day 7 Post-Infection
| Cytokine | Uninfected Co-culture (pg/mL) | HIV-1 Infected Co-culture (pg/mL) |
| IL-2 | 150 ± 25 | 50 ± 10 |
| IL-6 | 80 ± 15 | 450 ± 60 |
| IL-10 | 40 ± 8 | 200 ± 30 |
| TNF-α | 60 ± 12 | 800 ± 100 |
| IFN-γ | 25 ± 5 | 300 ± 45 |
Visualizations
Signaling Pathway: HTLV-1 Tax-induced NF-κB Activation in this compound Cells
The HTLV-1 Tax protein constitutively activates the NF-κB signaling pathway, which is crucial for the high permissiveness of this compound cells to HIV-1 replication. Tax interacts with components of the IκB kinase (IKK) complex, leading to the phosphorylation and subsequent degradation of the IκBα inhibitor. This allows the p50/p65 NF-κB dimer to translocate to the nucleus and activate the transcription of target genes, including the HIV-1 LTR.
Experimental Workflow: Anti-HIV Drug Screening
The following workflow illustrates the high-throughput screening of antiviral compounds using the this compound co-culture system.
References
- 1. Regulation of NF-κB by the HTLV-1 Tax Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Authentication Analysis of this compound Cells Distributed by the National Institutes of Health AIDS Reagent Program - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sensitive and rapid assay on this compound cells for detection of antiviral compounds against the AIDS virus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Establishing a Persistent HIV-1 Infection in MT-4 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The human T-cell leukemia virus type 1 (HTLV-1) transformed T-cell line, MT-4, is highly susceptible to HIV-1 infection and typically undergoes rapid cell death and syncytia formation upon acute infection. However, it is possible to establish a persistent, long-term HIV-1 infection in this compound cells. This is achieved by subculturing the surviving cells following a high-multiplicity infection. Over time, this selection process can lead to the emergence of a less cytopathic virus, often with mutations in accessory genes like vif and vpr, and a host cell population that can continuously produce infectious virus particles without complete cell death.[1][2]
These persistently infected this compound cell lines serve as invaluable in vitro models for studying the mechanisms of viral persistence, evaluating the efficacy of novel antiretroviral therapies, and investigating the interplay between HIV-1 and host cell signaling pathways.
Data Presentation
Table 1: Key Characteristics of Persistently HIV-1 Infected this compound Cells
| Parameter | Observation in Persistently Infected this compound Cells | Reference |
| Morphology | Similar to uninfected this compound cells, though may exhibit some changes in cell clustering. | [1] |
| Immunofluorescence | Nearly 100% of cells can be positive for HIV-1 antigens. | [1] |
| CD4 Surface Expression | Complete or significant downregulation of the CD4 receptor. | [1][2] |
| Viral Production | Continuous production of infectious HIV-1 particles. | [1] |
| Viral Genotype | May accumulate mutations in accessory genes (e.g., vif, vpr) leading to reduced cytopathogenicity. | [2] |
Experimental Protocols
Protocol 1: Establishing a Persistently HIV-1 Infected this compound Cell Line
This protocol outlines the general procedure for establishing a long-term, persistently HIV-1 infected this compound cell culture.
Materials:
-
This compound cells
-
Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin)
-
High-titer HIV-1 viral stock (e.g., NL4-3)
-
T-25 and T-75 cell culture flasks
-
Centrifuge
-
Biosafety cabinet (BSL-2 or BSL-3, depending on institutional guidelines)
-
Pipettes and sterile, disposable plasticware
Procedure:
-
Cell Culture Maintenance: Maintain this compound cells in complete RPMI-1640 medium at 37°C in a humidified 5% CO2 incubator. Split the cells 1:2 every 2-3 days to maintain a cell density between 0.5 x 10^6 and 2 x 10^6 cells/mL.
-
Initial Infection: a. Seed 5 x 10^6 this compound cells in a T-25 flask. b. Infect the cells with a high multiplicity of infection (MOI) of a chosen HIV-1 strain. While the exact MOI may require optimization, a starting point of MOI > 1 is recommended. c. Incubate the infected culture at 37°C in a humidified 5% CO2 incubator.
-
Monitoring and Subculturing: a. Observe the culture daily for signs of cytopathic effects (CPE), such as syncytia formation and cell death. Significant cell death is expected in the initial phase. b. After the initial wave of cell death (typically 5-10 days post-infection), carefully collect the surviving, viable cells by centrifugation (300 x g for 5-10 minutes). c. Resuspend the cell pellet in fresh, complete RPMI-1640 medium and transfer to a new T-25 flask. d. Continue to monitor the culture, splitting the cells as needed to maintain a viable cell density. The splitting ratio will likely be lower initially and can be increased as the culture stabilizes.
-
Establishment of Persistence: a. Over several weeks to months of continuous subculturing, a persistently infected cell line should emerge that exhibits stable growth and continuous viral production with minimal CPE. b. At this stage, the culture can be expanded.
-
Characterization: a. Regularly monitor viral production using p24 ELISA or a Reverse Transcriptase Assay (see Protocols 2 and 3). b. Characterize the cell population for CD4 downregulation using flow cytometry (see Protocol 4). c. Optionally, sequence the viral genome from the persistently infected cells to identify any mutations that may have arisen during selection.
Protocol 2: HIV-1 p24 Antigen ELISA
This protocol is for the quantification of HIV-1 p24 antigen in culture supernatants, a common method for monitoring viral production.
Materials:
-
HIV-1 p24 ELISA kit (commercial kits are widely available)
-
Cell culture supernatant from infected this compound cells
-
Microplate reader
Procedure:
-
Follow the manufacturer's instructions provided with the p24 ELISA kit.
-
Briefly, this typically involves: a. Coating a 96-well plate with a capture antibody specific for HIV-1 p24. b. Adding diluted culture supernatants and standards to the wells. c. Incubating to allow p24 antigen to bind to the capture antibody. d. Washing the plate to remove unbound material. e. Adding a detection antibody, often biotinylated. f. Adding a streptavidin-horseradish peroxidase (HRP) conjugate. g. Adding a substrate (e.g., TMB) that will produce a colorimetric signal in the presence of HRP. h. Stopping the reaction and reading the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of p24 in the samples based on the standard curve.
Protocol 3: Reverse Transcriptase (RT) Activity Assay
This assay measures the activity of the HIV-1 reverse transcriptase enzyme in the culture supernatant, another indicator of viral production.
Materials:
-
Reverse Transcriptase Assay kit (commercial kits are available)
-
Cell culture supernatant
-
Microplate reader or other appropriate detection instrument
Procedure:
-
Follow the manufacturer's instructions for the chosen RT assay kit.
-
A general procedure involves: a. Lysing the viral particles in the supernatant to release the RT enzyme. b. Providing a template-primer (e.g., poly(A)-oligo(dT)) and labeled nucleotides (e.g., BrdU or DIG-labeled dUTP). c. The RT enzyme incorporates the labeled nucleotides into a new DNA strand. d. The amount of incorporated label is then quantified, often through an ELISA-like detection method.
Protocol 4: Flow Cytometry for CD4 Downregulation
This protocol is used to assess the level of CD4 receptor expression on the surface of the persistently infected this compound cells.
Materials:
-
Persistently infected and uninfected this compound cells
-
Phycoerythrin (PE)-conjugated anti-CD4 antibody
-
Fluorescein isothiocyanate (FITC)-conjugated anti-HIV-1 p24 antibody (for intracellular staining)
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Fixation and permeabilization buffers
-
Flow cytometer
Procedure:
-
Harvest approximately 1 x 10^6 infected and uninfected this compound cells.
-
Wash the cells with FACS buffer.
-
For surface staining, resuspend the cells in FACS buffer containing the PE-conjugated anti-CD4 antibody.
-
Incubate on ice for 30 minutes in the dark.
-
Wash the cells twice with FACS buffer.
-
For intracellular p24 staining (to confirm infection), fix and permeabilize the cells according to the manufacturer's protocol.
-
Stain with FITC-conjugated anti-p24 antibody.
-
Wash the cells and resuspend in FACS buffer.
-
Acquire the data on a flow cytometer, gating on the live cell population.
-
Analyze the CD4 expression on the p24-positive (infected) cells compared to the uninfected control cells.
Mandatory Visualizations
Signaling Pathways in HIV-1 Persistence
References
Troubleshooting & Optimization
MT-4 Cell Culture Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during the culture of MT-4 cells, with a particular focus on contamination.
Frequently Asked Questions (FAQs)
Q1: What are this compound cells and what are their primary applications?
This compound cells are a human T-cell lymphotropic virus type 1 (HTLV-1) transformed T-cell line.[1][2] They were established by co-cultivating cells from a patient with adult T-cell leukemia with human cord blood lymphocytes.[2] this compound cells are highly susceptible to HIV-1 infection and are widely used in HIV research for applications such as antiviral compound screening, studying viral replication, and syncytium formation assays.[1][2]
Q2: What are the standard culture conditions for this compound cells?
This compound cells are typically cultured in RPMI 1640 medium supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS) and 2mM L-glutamine. They are grown in suspension culture at 37°C in a humidified incubator with 5% CO₂. The recommended seeding density is between 2-3 x 10⁵ cells/ml.
Q3: My this compound cells are not growing as expected. What could be the issue?
Several factors can affect the growth of this compound cells. A common culprit is contamination, which can inhibit cell proliferation. Other potential causes include incorrect seeding density, depleted medium, or issues with the incubator's temperature or CO₂ levels. It is also important to ensure the authenticity of the this compound cell line, as cases of misidentified or cross-contaminated cell lines have been reported.
Q4: How can I confirm the identity of my this compound cells?
To ensure you are working with authentic this compound cells, it is recommended to perform Short Tandem Repeat (STR) profiling and verify that the profile matches a reference profile from a reputable cell bank. Additionally, bona fide this compound cells express the HTLV-1 Tax protein.
Troubleshooting Guide: Contamination Issues
Contamination is a prevalent issue in cell culture that can lead to unreliable experimental results and loss of valuable cells. This guide provides a systematic approach to identifying and addressing contamination in your this compound cell cultures.
Visual Inspection and Initial Diagnosis
The first step in troubleshooting is a careful daily observation of your cultures.
dot
Caption: Initial visual inspection workflow for this compound cell culture contamination.
Types of Contamination and Their Characteristics
This table summarizes the common types of microbial contamination, their appearance under a microscope, and the typical changes observed in the culture medium.
| Contaminant | Microscopic Appearance | Medium Appearance |
| Bacteria | Small, motile rod-shaped or spherical particles. | Becomes turbid and the color often changes to yellow due to a rapid drop in pH. |
| Yeast | Round or oval particles, often seen budding. | May remain clear initially but can become turbid and yellow over time. |
| Mold (Fungus) | Thin, filamentous structures (hyphae). | Visible floating colonies, often appearing white, gray, or black. The medium may become turbid. |
| Mycoplasma | Not visible with a standard light microscope due to their small size (0.2-0.3 µm). | Typically no change in turbidity or pH. |
Mycoplasma: The Hidden Contaminant
Mycoplasma is a significant and often undetected contaminant in cell cultures. It can alter cellular metabolism, growth, and gene expression, leading to unreliable experimental data.
Q5: Why is mycoplasma contamination a major concern?
Mycoplasma can have profound effects on cultured cells without causing visible signs of contamination like turbidity. These effects include:
-
Altered cell growth rates
-
Induction of chromosomal aberrations
-
Changes in gene expression profiles
-
Disruption of cellular metabolism
Q6: How can I detect mycoplasma contamination?
Since mycoplasma is not visible under a standard microscope, specific detection methods are required.
| Detection Method | Principle |
| PCR-Based Assays | Amplifies mycoplasma-specific DNA sequences. This is a highly sensitive and rapid method. |
| DNA Staining (e.g., DAPI or Hoechst) | Fluorescent dyes bind to DNA. Mycoplasma contamination appears as small, fluorescing particles on the cell surface or in the surrounding area when viewed under a fluorescence microscope. |
| ELISA | Detects mycoplasma antigens using specific antibodies. |
| Microbiological Culture | Inoculating a sample onto a specific agar (B569324) medium and observing the growth of characteristic "fried-egg" shaped colonies. This is a sensitive method but can be time-consuming. |
dot
Caption: Impact of mycoplasma contamination on this compound cell cultures and experimental outcomes.
Experimental Protocols
Protocol 1: Mycoplasma Detection using PCR
This protocol provides a general outline for detecting mycoplasma contamination using a PCR-based assay.
Materials:
-
Cell culture supernatant (1 ml)
-
DNA extraction kit
-
Mycoplasma-specific primers
-
PCR master mix
-
Nuclease-free water
-
Positive and negative controls
-
Thermal cycler
-
Gel electrophoresis equipment
Methodology:
-
Sample Preparation: Collect 1 ml of cell culture supernatant from a culture that has been growing for at least 48-72 hours without antibiotics.
-
DNA Extraction: Extract DNA from the supernatant using a commercial DNA extraction kit according to the manufacturer's instructions.
-
PCR Amplification:
-
Prepare a PCR reaction mix containing the extracted DNA, mycoplasma-specific primers, PCR master mix, and nuclease-free water.
-
Include a positive control (mycoplasma DNA) and a negative control (nuclease-free water) in parallel.
-
Perform PCR amplification using a thermal cycler with an appropriate program (refer to the primer and master mix specifications).
-
-
Gel Electrophoresis:
-
Run the PCR products on an agarose (B213101) gel.
-
Visualize the DNA bands under UV light.
-
A band of the expected size in the sample lane indicates mycoplasma contamination. The positive control should show a band, and the negative control should not.
-
Protocol 2: Elimination of Microbial Contamination
In most cases, it is recommended to discard contaminated cultures to prevent cross-contamination. However, for irreplaceable cultures, treatment with antibiotics can be attempted.
For Bacterial Contamination:
-
Wash the cells with sterile PBS.
-
Culture the cells in a medium containing a higher concentration of penicillin-streptomycin (B12071052) (e.g., 5-10x the normal concentration) for a limited period. Be aware that this may only suppress bacterial growth and can mask low-level contamination.
For Fungal Contamination:
-
Wash the cells with sterile PBS.
-
Use a medium containing an antifungal agent such as Amphotericin B. Note that some antifungal agents can be toxic to the cells.
For Mycoplasma Contamination:
-
Several commercial reagents are available for mycoplasma elimination, which are typically cocktails of antibiotics that are effective against mycoplasma without being overly toxic to the cells.
-
Treatment protocols usually involve culturing the cells in the presence of the elimination reagent for a specified period (e.g., 1-2 weeks).
-
After treatment, cells should be cultured without antibiotics for several passages and then re-tested for mycoplasma to confirm successful elimination.
Prevention of Contamination
Proactive measures are the most effective way to manage contamination.
-
Aseptic Technique: Strictly adhere to aseptic techniques when working in a biological safety cabinet.
-
Regular Cleaning: Regularly clean and disinfect incubators, water baths, and the biosafety cabinet.
-
Quarantine New Cells: Quarantine and test all new cell lines for contamination before introducing them into the main cell culture facility.
-
Dedicated Reagents: Use dedicated bottles of media and reagents for each cell line to prevent cross-contamination.
-
Routine Testing: Implement a routine testing schedule for mycoplasma, especially for continuous cell lines like this compound.
-
Source of Materials: Obtain cell lines from reputable cell banks and use high-quality, sterile reagents.
References
optimizing MT-4 cell transfection efficiency
Welcome to the Technical Support Center for MT-4 Cell Transfection. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to optimize the transfection of this compound cells.
Troubleshooting Guide
This guide addresses common issues encountered during this compound cell transfection in a question-and-answer format.
Problem: Low Transfection Efficiency
Q1: My transfection efficiency in this compound cells is consistently low. What are the potential causes and how can I improve it?
A1: Low transfection efficiency is a frequent challenge. Several factors can contribute to this issue. Here is a breakdown of possible causes and solutions:
-
Cell Health and Culture Conditions: The health and viability of your this compound cells are paramount. Ensure cells are healthy, greater than 90% viable, and in the logarithmic growth phase before transfection.[1][2][3] Use low-passage cells (ideally below 30 passages) as transfection performance can decrease with excessive passaging.[3][4][5] If performance suddenly drops, consider starting a new vial of cells.[6]
-
Cell Density: The density of cells at the time of transfection is critical. For many protocols, a confluency of 70-90% for adherent cells is recommended.[4][7] For suspension cells like this compound, optimal densities can range from 5 x 10⁵ to 2 x 10⁶ cells/mL.[3] It's advisable to test different cell densities to find the optimum for your specific conditions.[7]
-
DNA Quality and Quantity: The purity and integrity of your plasmid DNA are crucial. Use high-purity, endotoxin-free DNA.[8] An A260/A280 ratio of at least 1.7 is recommended.[4] Also, verify the DNA concentration and check for degradation using gel electrophoresis.[4][6] You may need to perform a dose-response curve to determine the optimal amount of DNA.[9]
-
Transfection Reagent and Complex Formation:
-
Reagent Choice: Select a reagent known to work well with lymphocyte cell lines. Lipid-based reagents like Lipofectamine™ LTX are commonly used for this compound related cells.[1][10]
-
Reagent-to-DNA Ratio: This is a critical parameter that requires optimization. A suboptimal ratio can lead to poor efficiency.[6] For example, with Lipofectamine™ 2000, a DNA (µg) to reagent (µL) ratio of 1:2 to 1:3 is a good starting point for many cell lines.[6]
-
Complex Formation: Always form the DNA-reagent complexes in a serum-free medium, such as Opti-MEM™ I, as serum can interfere with complex formation.[4][9][11] Ensure the incubation time for complex formation is optimal, typically between 10 to 30 minutes at room temperature.[5][9]
-
-
Inhibitors in Culture Medium: Avoid using antibiotics in the medium during transfection as they can negatively impact cell viability and efficiency.[4] Also, ensure your cells are free from contaminants like mycoplasma, yeast, or bacteria.[4][5]
Problem: High Cell Death (Cytotoxicity)
Q2: I'm observing significant cell death after transfecting my this compound cells. What could be causing this toxicity and how can I reduce it?
A2: High cytotoxicity can mask successful transfection and compromise your experiment. Here are the common culprits and solutions:
-
Excessive Transfection Reagent or DNA: Too much transfection reagent or DNA can be toxic to cells.[9] It is essential to optimize the concentrations by performing a titration experiment to find the balance between high efficiency and low toxicity.
-
Suboptimal Cell Density: If the cell density is too low at the time of transfection, the cells can be more susceptible to the toxic effects of the transfection complexes.[4][12]
-
Incubation Time: For sensitive cells, reducing the incubation time of the transfection complexes with the cells may help minimize damage while maintaining good efficiency.[7] You can try replacing the medium containing the complexes after 4-6 hours with fresh growth medium.[12]
-
DNA Quality: Contaminants in the plasmid DNA preparation, such as high levels of endotoxin, can contribute to cell death.[6][13] Ensure you are using a high-quality DNA purification kit.[6]
-
Presence of Serum: While complexes should be formed in serum-free media, the transfection itself can often be performed in the presence of serum. For many cell types, transfecting in serum-containing growth medium improves cell viability.[1][6]
Frequently Asked Questions (FAQs)
Q1: What is the recommended culture medium for this compound cells?
A1: this compound cells are typically maintained in RPMI Medium 1640 supplemented with 10% fetal bovine serum (FBS) and 4 mM L-Glutamine.[1] Cells should be cultured at 37°C in a 5% CO₂ incubator.[1]
Q2: Can I use serum in the medium during transfection?
A2: This depends on the step. It is critical to form the DNA-reagent complexes in a serum-free medium because serum can interfere with their formation.[4][9] However, for the transfection step itself (when complexes are added to the cells), the presence of serum is often acceptable and can even be beneficial for cell viability.[1][6] Always check the specific recommendations for your chosen transfection reagent.
Q3: How soon after thawing should I use this compound cells for transfection?
A3: It is recommended to allow cells to recover for at least 3 to 4 passages after thawing before using them in transfection experiments.[3] Optimal performance is often seen in cells between passages 5 and 20.[12]
Q4: What are the key parameters to optimize for a new transfection experiment with this compound cells?
A4: The most critical parameters to optimize are the ratio of transfection reagent to DNA and the cell density at the time of transfection.[6][7][8] It is highly recommended to perform a matrix experiment to test different reagent-to-DNA ratios at various cell densities to identify the optimal conditions for your specific plasmid and experimental setup.
Q5: Are there alternative transfection methods for this compound cells?
A5: Yes. Besides lipid-based reagents, electroporation is another common method for transfecting difficult-to-transfect cells like T-cell lines.[7][14] Electroporation uses an electrical pulse to create temporary pores in the cell membrane, allowing nucleic acids to enter.[15] This method often requires significant optimization of parameters like voltage and pulse duration to maximize efficiency while minimizing cell death.[16][17]
Data Summary Tables
Table 1: Recommended Starting Conditions for Lipid-Based Transfection of this compound Cells (24-Well Plate Format)
| Parameter | Recommended Value | Source |
| Cell Density | 1.0 - 2.0 x 10⁵ cells/well | [1][10] |
| Plasmid DNA | 1.0 µ g/well | [1][10] |
| Dilution Medium | Opti-MEM™ I Reduced Serum Medium | [1][10] |
| Lipofectamine™ LTX | 2.25 - 3.75 µL/well | [1][10] |
| PLUS™ Reagent | 1.0 µL/well (1:1 ratio to DNA) | [1][10] |
| Complex Incubation | 30 minutes at room temperature | [1][10] |
| Post-Transfection Assay | 18 - 24 hours | [1][10] |
Table 2: General Optimization Ranges for Key Transfection Parameters
| Parameter | Typical Range | Rationale | Source |
| Cell Confluency | 40 - 90% | Balances cell health and uptake efficiency. Actively dividing cells are preferred. | [5][18] |
| DNA:Reagent Ratio (µg:µL) | 1:0.5 to 1:5 | Highly cell-type and reagent dependent; requires empirical optimization. | [6] |
| Complex Incubation Time | 5 - 30 minutes | Allows for optimal complex formation without degradation. | [5] |
| Passage Number | < 30 passages | High passage numbers can alter cell characteristics and reduce transfection success. | [3][5] |
Experimental Protocols
Protocol: Lipid-Based Plasmid DNA Transfection of this compound Cells
This protocol is adapted from a procedure for MOLT-4 cells, a similar human T-lymphoblast cell line, using Lipofectamine™ LTX Reagent in a 24-well format.[1][10]
Materials:
-
Healthy, actively dividing this compound cells (>90% viability)
-
Complete growth medium: RPMI 1640, 10% FBS, 4 mM L-Glutamine
-
High-purity plasmid DNA (0.5 - 1.0 µg/µL)
-
Lipofectamine™ LTX Reagent
-
PLUS™ Reagent
-
Opti-MEM™ I Reduced Serum Medium
-
24-well tissue culture plates
Procedure:
-
Cell Seeding: The day before or the day of transfection, seed 1.0 - 2.0 x 10⁵ this compound cells per well in 0.5 mL of complete growth medium.
-
DNA Dilution: For each well to be transfected, dilute 1.0 µg of plasmid DNA into 100 µL of Opti-MEM™ I medium in a sterile tube.
-
PLUS™ Reagent Addition: Add 1.0 µL of PLUS™ Reagent directly to the diluted DNA. Mix gently and incubate for 5-15 minutes at room temperature.
-
Complex Formation: Add 2.25 - 3.75 µL of Lipofectamine™ LTX Reagent to the DNA/PLUS™ Reagent mixture. Mix gently and incubate for 30 minutes at room temperature to allow DNA-lipid complexes to form.
-
Transfection: Add the 100 µL of DNA-lipid complexes directly to the well containing the this compound cells. Mix gently by rocking the plate back and forth.
-
Incubation: Incubate the cells at 37°C in a 5% CO₂ incubator for 18-24 hours. There is no need to remove the transfection complexes.
-
Analysis: After incubation, assay for transgene expression as required by your experimental design (e.g., via fluorescence microscopy for GFP, or cell lysis for western blot or luciferase assays).
Visual Guides
Caption: Workflow for lipid-based transfection of this compound cells.
Caption: Troubleshooting flowchart for this compound transfection issues.
References
- 1. thermofisher.com [thermofisher.com]
- 2. wearecellix.com [wearecellix.com]
- 3. Factors Influencing Transfection Efficiency | Thermo Fisher Scientific - US [thermofisher.com]
- 4. genscript.com [genscript.com]
- 5. General guidelines for successful transfection [qiagen.com]
- 6. thermofisher.com [thermofisher.com]
- 7. Cell Culture Academy [procellsystem.com]
- 8. biocompare.com [biocompare.com]
- 9. Troubleshooting Tips : SignaGen Laboratories, A Gene Delivery Company... [signagen.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Lipid-Based Transfection Support—Getting Started | Thermo Fisher Scientific - US [thermofisher.com]
- 12. cellculturedish.com [cellculturedish.com]
- 13. news-medical.net [news-medical.net]
- 14. Troubleshooting Low Transfection Rates in Primary Cells [synapse.patsnap.com]
- 15. promega.jp [promega.jp]
- 16. Transfection Guide | Overview of Transfection Methods | Promega [promega.com]
- 17. Transfection by Electroporation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bio-rad.com [bio-rad.com]
MT-4 Cell Viability Assay: Technical Support Center
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing the MT-4 cell viability assay.
Troubleshooting Guide
This section addresses specific issues that may arise during your this compound cell viability experiments.
Question 1: Why am I seeing high background absorbance in my control wells?
-
Reagent Degradation: The MTT reagent is light-sensitive and can degrade if not stored properly, leading to spontaneous reduction and a high background signal. Always store the MTT reagent protected from light.[1][2]
-
Media Components: Phenol (B47542) red in culture medium can interfere with absorbance readings. It is recommended to use a medium without phenol red for the assay. Additionally, high serum concentrations can sometimes contribute to background.
-
Compound Interference: The test compound itself might react with the MTT reagent, causing a color change independent of cellular metabolic activity.
-
Contamination: Bacterial or yeast contamination in the cell culture can metabolize the MTT reagent, leading to a false-positive signal.
Troubleshooting Steps:
-
Run a "no-cell" control: Prepare wells containing only culture medium and your test compound at the highest concentration. Add the MTT reagent and measure the absorbance. A significant signal in these wells indicates compound interference.[1]
-
Check for contamination: Visually inspect your cell cultures under a microscope for any signs of microbial contamination.
-
Use fresh reagents: Prepare fresh MTT solution for each experiment and ensure it has been stored correctly.
-
Switch to phenol red-free medium: For the duration of the assay, consider using a culture medium without phenol red.
Question 2: My results are inconsistent between replicate wells. What could be the cause?
-
Uneven Cell Seeding: An inconsistent number of cells per well is a major source of variability. Ensure your cells are in a single-cell suspension before plating and mix the cell suspension between pipetting.
-
Incomplete Compound Solubilization: If your test compound is not fully dissolved, it can lead to concentration gradients across the plate. Prepare a concentrated stock solution in a suitable solvent and ensure it is thoroughly mixed before diluting it into the culture medium.
-
Edge Effects: Wells on the perimeter of the plate are more susceptible to evaporation, which can concentrate media components and affect cell growth. To minimize this, avoid using the outer wells for experimental samples and instead fill them with sterile PBS or culture medium.
-
Pipetting Errors: Inaccurate or inconsistent pipetting can introduce significant variability. Use calibrated pipettes and maintain a consistent technique.
Question 3: I am not observing a dose-dependent effect with my test compound. What should I check?
The absence of a dose-response curve can be due to several factors related to the compound, the cells, or the assay itself.
-
Cell Line Resistance: The this compound cell line may be resistant to the mechanism of action of your specific compound.
-
Incorrect Assay Endpoint: The incubation time with the compound may be too short to induce a measurable cytotoxic or cytostatic effect. Consider extending the treatment duration.
-
Compound Instability or Precipitation: The compound may be unstable in the culture medium or may be precipitating at higher concentrations.
-
Sub-optimal Cell Health: If the cells are not in a healthy, exponential growth phase, their response to the compound may be altered.
Troubleshooting Workflow:
Caption: Troubleshooting logic for the absence of a dose-dependent effect.
Frequently Asked Questions (FAQs)
Q1: What is the optimal cell seeding density for an this compound assay in a 96-well plate?
The optimal seeding density depends on the proliferation rate of the this compound cells and the duration of the assay. A general recommendation is to seed between 2 x 10^5 and 4 x 10^5 cells/mL. For a 96-well plate, this typically translates to 20,000 to 40,000 cells per well in 100 µL of medium. It is crucial to perform a cell titration experiment to determine the optimal density for your specific conditions, ensuring the cells are in the exponential growth phase throughout the experiment.
Q2: What is the recommended culture medium for this compound cells?
This compound cells are typically cultured in RPMI 1640 medium supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS) and 2mM L-glutamine. The cells should be maintained at 37°C in a humidified atmosphere with 5% CO2.
Q3: Can I use a different assay to confirm the results from my this compound assay?
Yes, it is highly recommended to use an orthogonal assay to confirm your findings. The this compound assay measures metabolic activity, which may not always directly correlate with cell number. Alternative assays include:
-
Trypan Blue Exclusion Assay: Measures membrane integrity to distinguish live from dead cells.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels, which is a marker of metabolically active cells.
-
Sulforhodamine B (SRB) Assay: Measures total protein content, which is proportional to cell number.
Q4: How can I distinguish between apoptosis and necrosis in my treated cells?
The this compound assay indicates a decrease in cell viability but does not elucidate the mechanism of cell death. To differentiate between apoptosis and necrosis, you can use specific assays such as:
-
Caspase Activity Assays: Measure the activity of caspases, which are key enzymes in the apoptotic pathway.
-
Annexin V Staining: Detects the externalization of phosphatidylserine, an early marker of apoptosis, often used in flow cytometry.
-
DNA Fragmentation Assays: Analyze the characteristic laddering pattern of DNA from apoptotic cells on an agarose (B213101) gel.
Experimental Protocols
This compound Cell Culture and Passaging
| Parameter | Recommendation |
| Culture Medium | RPMI 1640 + 10% FBS + 2mM L-Glutamine |
| Seeding Density | 2-3 x 10^5 cells/mL |
| Passaging | When cell density reaches approximately 9 x 10^5 cells/mL |
| Incubation | 37°C, 5% CO2 |
| Cell Type | Suspension (Lymphoblastoid) |
This compound Cell Viability Assay Protocol
Caption: A standard workflow for the this compound cell viability assay.
Detailed Steps:
-
Cell Seeding:
-
Harvest this compound cells that are in the exponential growth phase.
-
Perform a cell count and determine cell viability (e.g., using trypan blue).
-
Dilute the cell suspension to the desired seeding density in complete culture medium.
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C and 5% CO2.
-
-
Compound Treatment:
-
Prepare a stock solution of your test compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final solvent concentration should be non-toxic to the cells (typically <0.5%).
-
Add the compound dilutions to the respective wells. Include vehicle control (medium with the same final solvent concentration) and untreated control (medium only) wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well.
-
Mix thoroughly by gentle pipetting or by shaking the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis:
-
Subtract the average absorbance of the blank (medium only) wells from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula:
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Plot the % Viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.
References
Technical Support Center: Preventing Syncytia Formation in MT-4 Cultures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MT-4 cell cultures, specifically addressing the prevention of syncytia formation.
Frequently Asked Questions (FAQs)
Q1: What are syncytia and why are they a concern in this compound cell cultures?
A1: Syncytia are large, multinucleated cells that form when individual cells fuse together. In the context of this compound cell culture, which is a human T-cell line, syncytia formation is often an indicator of viral infection, most notably with Human Immunodeficiency Virus (HIV-1). The HIV-1 envelope glycoprotein (B1211001) (Env), expressed on the surface of an infected cell, interacts with CD4 receptors on neighboring cells, leading to membrane fusion and the formation of these giant cells. This process is a primary mechanism of T-cell death in vitro and can significantly impact experimental results by causing cytopathic effects and loss of cell viability.[1][2]
Q2: What is the primary cause of syncytia formation in this compound cell cultures during our experiments?
A2: The most common cause of syncytia formation in this compound cells is the interaction between the HIV-1 envelope glycoprotein (gp120/gp41) and the CD4 receptor and a coreceptor (like CXCR4 or CCR5) on the surface of the this compound cells.[3][4][5] This interaction initiates a cascade of conformational changes in the envelope protein, leading to the fusion of the viral and cellular membranes, or in the case of cell-to-cell fusion, the membranes of an infected and an uninfected cell.
Q3: We are observing syncytia in our this compound cultures that are not intentionally infected with HIV-1. What could be the cause?
A3: Observing spontaneous syncytia formation in uninfected this compound cultures is a significant concern and can be attributed to several factors:
-
Cell Line Contamination: The this compound cell line itself is known to be a "problematic cell line" with documented instances of contamination.[6] It is crucial to ensure the authenticity and purity of your this compound cell stock through regular cell line authentication, such as Short Tandem Repeat (STR) profiling.[7]
-
Mycoplasma Contamination: Mycoplasma is a common contaminant in cell cultures and can induce cell fusion and alter cell morphology. Regular testing for mycoplasma is essential for maintaining healthy cultures.
-
Other Viral Contamination: Besides HIV-1, other enveloped viruses can also induce syncytia formation.[8] If your laboratory works with other viruses, cross-contamination is a possibility that should be investigated.
-
Cell Stress: Suboptimal culture conditions, such as incorrect media formulation, improper CO2 levels, or temperature fluctuations, can stress the cells and potentially lead to morphological changes, although this is a less common cause of true syncytia.
Q4: How can we quantify the extent of syncytia formation in our cultures?
A4: Several quantitative methods can be employed to measure syncytia formation:
-
Microscopic Counting: This traditional method involves visually counting the number of syncytia (defined as cells containing a certain number of nuclei, e.g., ≥4) in a given field of view. However, this method can be subjective and time-consuming.
-
Fluorescence-Based Assays: These methods offer higher throughput and objectivity. One common approach involves labeling two populations of cells with different fluorescent dyes (e.g., one population of infected cells and one of uninfected target cells). Upon fusion, the resulting syncytia will contain both dyes and can be quantified using fluorescence microscopy or flow cytometry.[9]
-
Reporter Gene Assays: This technique involves co-culturing effector cells (expressing the viral envelope protein and a transcriptional activator like Tat) with target cells containing a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter responsive to the activator. Cell fusion leads to the activation of the reporter gene, and the resulting signal is proportional to the degree of syncytia formation.
Troubleshooting Guides
Issue 1: Unexpected Syncytia Formation in Control (Uninfected) this compound Cultures
| Possible Cause | Recommended Action |
| Cell Line Misidentification or Contamination | 1. Immediately quarantine the affected culture. 2. Have the cell line authenticated using STR profiling.[7] 3. If misidentified or contaminated, discard the culture and obtain a new, authenticated vial of this compound cells from a reputable cell bank. |
| Mycoplasma Contamination | 1. Test the culture for mycoplasma using a reliable detection kit (e.g., PCR-based). 2. If positive, discard the culture and all related reagents. Thoroughly decontaminate the incubator and biosafety cabinet. 3. If discarding is not an option, treat the culture with a mycoplasma-specific antibiotic, but be aware that this may not always be 100% effective and can affect cell behavior. |
| Cross-Contamination with an Enveloped Virus | 1. Review laboratory procedures to identify potential sources of cross-contamination. 2. If possible, test the culture for the presence of other common syncytia-inducing viruses used in the lab. 3. Discard the contaminated culture and reinforce aseptic techniques. |
| Suboptimal Culture Conditions | 1. Verify the composition of the culture medium, including serum and supplements. 2. Check and calibrate the incubator's CO2 and temperature levels. 3. Ensure proper cell seeding density and passaging schedule. |
Issue 2: High Variability in Syncytia Formation in HIV-1 Infected this compound Cultures
| Possible Cause | Recommended Action |
| Inconsistent Viral Titer | 1. Ensure the viral stock has been accurately titered and use a consistent multiplicity of infection (MOI) for all experiments. 2. Aliquot the viral stock to avoid repeated freeze-thaw cycles. |
| Variability in Cell Health and Density | 1. Use this compound cells that are in the logarithmic growth phase and have high viability (>95%). 2. Seed cells at a consistent density for each experiment. |
| Inconsistent Incubation Time | 1. Standardize the co-culture incubation time for syncytia formation. Monitor syncytia development at different time points to determine the optimal window for your assay. |
| Subjectivity in Manual Counting | 1. If using microscopy, have multiple individuals count the syncytia, or use image analysis software to automate the process. 2. Consider switching to a more quantitative method like a fluorescence-based or reporter gene assay.[9] |
Experimental Protocols
Detailed Methodology: Quantitative Syncytia Inhibition Assay
This protocol describes a fluorescence-based assay to quantify the inhibition of HIV-1-induced syncytia formation in this compound cells.
Materials:
-
This compound cells
-
HIV-1 infectious molecular clone or viral stock
-
Test compounds (potential inhibitors)
-
Cell-permeable fluorescent dyes (e.g., Calcein AM - green, and CellTracker™ Red CMTPX - red)
-
Complete RPMI-1640 medium (with 10% FBS, penicillin/streptomycin)
-
96-well flat-bottom tissue culture plates
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Preparation of Effector and Target Cells:
-
Effector Cells (HIV-1 infected):
-
Transfect or infect a population of this compound cells with HIV-1.
-
Culture for 24-48 hours to allow for expression of the viral envelope protein.
-
Label the infected this compound cells with a green fluorescent dye (e.g., Calcein AM) according to the manufacturer's instructions.
-
Wash the cells to remove excess dye and resuspend in complete medium.
-
-
Target Cells (Uninfected):
-
Label a separate population of uninfected this compound cells with a red fluorescent dye (e.g., CellTracker™ Red CMTPX) following the manufacturer's protocol.
-
Wash the cells to remove excess dye and resuspend in complete medium.
-
-
-
Assay Setup:
-
In a 96-well plate, add serial dilutions of the test compounds. Include appropriate controls (e.g., no-drug control, known inhibitor control like a fusion inhibitor peptide).
-
Add the red-labeled uninfected target this compound cells to each well.
-
Add the green-labeled HIV-1-infected effector this compound cells to each well. The ratio of effector to target cells should be optimized (e.g., 1:1 or 1:5).
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-24 hours. The optimal incubation time should be determined empirically.
-
-
Quantification:
-
Using a fluorescence microscope or a high-content imaging system, capture images of each well in both the green and red channels.
-
Syncytia will appear as large, multinucleated cells that are double-positive (yellow/orange in an overlay image).
-
Quantify the area or number of double-positive syncytia in each well.
-
-
Data Analysis:
-
Calculate the percentage of syncytia inhibition for each compound concentration relative to the no-drug control.
-
Plot the percentage of inhibition against the compound concentration and determine the 50% inhibitory concentration (IC50) using a suitable curve-fitting software.
-
Data Presentation
Table 1: Inhibitory Concentration (IC50) of Various Compounds on HIV-1 Induced Syncytia Formation in this compound Cells
| Compound Class | Compound Name | HIV-1 Strain | IC50 (µM) | Reference |
| NRTI | Zidovudine (AZT) | IIIB | 0.0004 | [10] |
| NRTI | Zalcitabine (ddC) | IIIB | 0.02 | [10] |
| NNRTI | R 89439 | IIIB | 0.013 | [11] |
| Entry Inhibitor | NBD-14204 | HXB2 | 0.96 | [12] |
| Entry Inhibitor | NBD-14208 | HXB2 | >10 | [12] |
| Triterpenoid Saponin | Gen-1 | RTMF (AZT-resistant) | 20.0 | [13] |
| Integrase Inhibitor | M522 | RTMF (AZT-resistant) | 2.2 | [13] |
| Transcription Inhibitor | G4N | RTMF (AZT-resistant) | 14.0 | [13] |
Note: IC50 values can vary depending on the specific experimental conditions, including the HIV-1 strain and the assay methodology.
Mandatory Visualizations
Signaling Pathway of HIV-1 Induced Syncytia Formation
Caption: HIV-1 Env-mediated signaling cascade leading to syncytia formation.
Experimental Workflow for Syncytia Inhibition Assay
Caption: Workflow for a fluorescence-based syncytia inhibition assay.
References
- 1. Establishment of an MT4 cell line persistently producing infective HIV-1 particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HIV-induced T cell syncytia are self-perpetuating and the primary cause of T cell death in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HIV-1 Entry Mechanisms: Protein-Host Receptor Interactions and Membrane Fusion Dynamics [imrpress.com]
- 4. Signal Transduction Due to HIV-1 Envelope Interactions with Chemokine Receptors CXCR4 or CCR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Mechanism of HIV-1 Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Graphviz [graphviz.org]
- 7. Authentication Analysis of this compound Cells Distributed by the National Institutes of Health AIDS Reagent Program - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Fluorescence-based quantitative methods for detecting human immunodeficiency virus type 1-induced syncytia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Syncytia formation by SARS‐CoV‐2‐infected cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. mdpi.com [mdpi.com]
- 13. hilarispublisher.com [hilarispublisher.com]
Technical Support Center: MT-4 Cell Line Authenticity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the authenticity of the MT-4 cell line. Ensuring the authenticity of your this compound cells is critical for the validity and reproducibility of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is the this compound cell line and why is it used in research?
The this compound cell line is a human T-cell line that is highly susceptible to infection with Human Immunodeficiency Virus type 1 (HIV-1). It was established by co-cultivating cells from a patient with adult T-cell leukemia (ATL) with human cord blood lymphocytes.[1] A key characteristic of authentic this compound cells is the expression of the Human T-cell Lymphotropic Virus type 1 (HTLV-1) Tax protein.[1][2] This feature makes the cell line particularly useful for studying HIV-1 replication, antiviral drug screening, and the interaction between HIV-1 and HTLV-1.[1]
Q2: I've heard about a significant issue with this compound cell line authenticity. What happened?
A specific lot of this compound cells, lot 150048, distributed by the NIH AIDS Reagent Program, was found to be misidentified.[1] Researchers observed that these cells were morphologically and phenotypically different from authentic this compound cells. Subsequent investigations revealed that this lot was deficient in the HTLV-1 Tax protein and could not support the replication of an HIV-1 mutant that is dependent on a specific cellular environment provided by authentic this compound cells. Short Tandem Repeat (STR) profiling confirmed that lot 150048 was not the this compound cell line. This incident highlights the critical importance of routine cell line authentication.
Q3: What are the key characteristics of authentic ("bona fide") this compound cells?
Authentic this compound cells possess a set of well-defined characteristics that are crucial for their proper use in experiments. The table below summarizes these key features in contrast to the misidentified lot 150048.
| Characteristic | Authentic this compound Cells | Misidentified Lot 150048 |
| HTLV-1 Tax Protein Expression | Expresses Tax protein | Tax-deficient |
| HIV-1 Replication Support | Permissive to replication of gp41-truncated HIV-1 mutants | Unable to host replication of gp41-truncated HIV-1 mutants |
| APOBEC3G (A3G) Expression | Expresses A3G protein | Lacks A3G expression |
| Genetic Profile | Confirmed this compound STR profile | Mismatched STR profile |
Q4: Why is cell line authentication so important?
Cell line authentication is a fundamental aspect of good research practice for several reasons:
-
Data Integrity and Reproducibility: Using a misidentified or cross-contaminated cell line can lead to erroneous and irreproducible results, wasting time and resources.
-
Scientific Rigor: Journals and funding agencies increasingly require proof of cell line authentication to ensure the validity of published research.
Troubleshooting Guide
This guide is designed to help you troubleshoot common issues that may arise during your experiments with this compound cells, potentially pointing towards an authenticity problem.
Problem 1: My this compound cells are not showing the expected results in my HIV-1 replication assay.
-
Question: Are you using a specific HIV-1 mutant, such as one with a truncated gp41 cytoplasmic tail?
-
Answer: Authentic this compound cells are known to be permissive for the replication of such mutants. If you observe a lack of replication, it could be a strong indicator that your cells are not authentic this compound cells.
-
-
Question: Is the overall kinetics of HIV-1 replication slower than expected?
-
Answer: Authentic this compound cells are known to support rapid HIV-1 replication. Slower replication kinetics could suggest a problem with the cells.
-
-
Recommended Action: Perform HTLV-1 Tax protein expression analysis and STR profiling to confirm the identity of your cell line.
Problem 2: I am observing unexpected cellular morphology or growth characteristics.
-
Question: Do the cells appear different from previous batches or from images in the literature?
-
Answer: While subjective, significant changes in cell morphology were one of the first signs of the misidentified this compound lot 150048.
-
-
Recommended Action: Immediately quarantine the cell line and perform authentication tests, starting with STR profiling.
Problem 3: Mycoplasma contamination is detected in my this compound cell culture.
-
Question: Have you recently received these cells from an external source?
-
Answer: Mycoplasma contamination is a common issue in cell culture and can be introduced from various sources. It can alter cellular functions and impact experimental results.
-
-
Recommended Action: Follow the detailed mycoplasma detection protocols below. If positive, discard the contaminated culture and start with a fresh, authenticated, and mycoplasma-free stock.
Experimental Protocols
Here are detailed methodologies for key experiments to authenticate your this compound cell line.
Short Tandem Repeat (STR) Profiling
STR profiling is the gold standard for human cell line authentication. It involves the analysis of short, repetitive DNA sequences that are highly variable between individuals, creating a unique genetic fingerprint for each cell line.
Methodology:
-
DNA Extraction:
-
Harvest approximately 1 x 10^6 cells.
-
Extract genomic DNA using a commercially available DNA extraction kit, following the manufacturer's instructions.
-
-
PCR Amplification:
-
Set up the PCR reaction according to the kit's protocol, including positive and negative controls.
-
Capillary Electrophoresis:
-
The fluorescently labeled PCR products are separated by size using a capillary electrophoresis instrument.
-
-
Data Analysis:
-
The resulting data is analyzed using specialized software to determine the allele sizes for each STR locus.
-
Compare the obtained STR profile with the reference STR profile for this compound from a reputable cell bank (e.g., ATCC, JCRB). A match of ≥80% is generally required to confirm identity.
-
Workflow for STR Profiling:
Caption: Workflow for this compound cell line authentication using STR profiling.
Mycoplasma Detection
Mycoplasma are common contaminants of cell cultures that can significantly alter cell physiology. Regular testing is crucial.
Methodology (PCR-based):
-
Sample Preparation:
-
Culture cells for at least 3 days without antibiotics.
-
Collect 1 ml of the cell culture supernatant from a culture that is 80-90% confluent.
-
Boil the supernatant at 95°C for 10 minutes to lyse the mycoplasma and release their DNA.
-
Centrifuge briefly to pellet cellular debris. The supernatant will be used as the PCR template.
-
-
PCR Reaction:
-
Use a commercial mycoplasma detection PCR kit, which typically includes a primer mix targeting conserved regions of the mycoplasma genome and a positive control.
-
Set up the PCR reaction as per the manufacturer's instructions, including a positive control, a negative control (sterile water), and your test sample.
-
-
Gel Electrophoresis:
-
Run the PCR products on a 1.5% agarose (B213101) gel.
-
Visualize the DNA bands under UV light after staining with a DNA-intercalating dye (e.g., ethidium (B1194527) bromide). A band of the expected size in your sample lane indicates mycoplasma contamination.
-
Logical Flow for Mycoplasma Testing and Action:
Caption: Decision-making workflow for mycoplasma testing in this compound cultures.
HTLV-1 Tax Protein Expression Analysis
The presence of the Tax protein is a defining characteristic of authentic this compound cells. Its detection can be a key step in authentication.
Methodology (Western Blot):
-
Cell Lysis:
-
Harvest approximately 2-5 x 10^6 this compound cells.
-
Lyse the cells in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of the lysate using a standard assay (e.g., BCA).
-
-
SDS-PAGE and Transfer:
-
Separate 20-30 µg of protein lysate on a 10-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for HTLV-1 Tax overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. A band at the correct molecular weight for Tax (approximately 40 kDa) confirms its expression.
-
Signaling Pathway Alteration
A major consequence of using a Tax-deficient, misidentified this compound cell line is the alteration of key signaling pathways that are constitutively active in authentic this compound cells. The most prominent of these is the NF-κB signaling pathway .
The HTLV-1 Tax protein is a potent activator of the canonical and non-canonical NF-κB pathways. This leads to the constitutive activation of NF-κB, which plays a crucial role in T-cell transformation, survival, and proliferation. In the context of HIV-1 research, this constitutive NF-κB activity in authentic this compound cells can transactivate the HIV-1 Long Terminal Repeat (LTR), contributing to the high permissiveness of these cells to HIV-1 replication.
Signaling Pathway Diagram: Tax-induced NF-κB Activation
Caption: Impact of this compound authenticity on the NF-κB signaling pathway.
References
Technical Support Center: Optimizing Virus Production in MT-4 Cells
Welcome to the technical support center for improving virus production in MT-4 cells. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this unique cell line for viral vector generation. While this compound cells are more commonly employed as a highly permissive target line for HIV-1 infection studies, their rapid virus production kinetics present an interesting, albeit challenging, platform for generating viral stocks.[1] This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to assist you in navigating the specific issues you may encounter.
Troubleshooting Guide
This guide addresses common problems encountered when adapting standard lentivirus production protocols to this compound cells.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Transfection Efficiency | This compound cells are a suspension T-cell line, which are notoriously difficult to transfect compared to adherent lines like HEK293T. Standard lipid-based transfection reagents may not be optimal. | - Optimize Transfection Method: Experiment with different transfection technologies suitable for suspension cells, such as electroporation or viral-based transfection systems (e.g., using a non-lentiviral vector to deliver packaging components). - Use Specialized Reagents: Test transfection reagents specifically designed for T-cells or suspension cells. - Enhance Transfection: Consider using transduction enhancers that can help neutralize charge repulsion between the viral vector and the cell membrane.[2] |
| Low Viral Titer | - Inefficient delivery of one or more of the required plasmids (packaging, envelope, transfer) into the this compound cells. - Suboptimal ratio of the packaging plasmids. - The size of the gene insert in the transfer plasmid may be too large, which can decrease packaging efficiency.[3] | - Confirm Transfection: Use a fluorescent reporter plasmid to assess transfection efficiency before proceeding with a full virus production run. - Optimize Plasmid Ratios: Empirically determine the optimal ratio of your transfer, envelope, and packaging plasmids.[4] - Concentrate the Virus: After harvesting, concentrate the viral supernatant using methods like ultracentrifugation or commercially available concentration reagents.[2] |
| High Cell Death Post-Transfection | - Toxicity from the transfection reagent. - Toxicity from the viral proteins being expressed. Some viral proteins can be toxic to the producer cells.[5] | - Reduce Reagent Concentration: Perform a dose-response curve to find the lowest effective concentration of your transfection reagent. - Change Media: Replace the transfection media with fresh growth media 4-6 hours post-transfection to minimize exposure to the transfection complexes.[6] - Use an Inducible System: Consider using an inducible expression system for toxic viral proteins, so their expression is only turned on when you are ready to produce the virus.[5] |
| Inconsistent Viral Yields | - Variability in cell health and passage number. Cell characteristics can change over time. - Inconsistent transfection efficiency. | - Maintain Consistent Cell Culture: Use this compound cells at a low passage number and ensure they are healthy and in the logarithmic growth phase before transfection. - Standardize Protocols: Keep all parameters, including cell density at the time of transfection, plasmid DNA quality and quantity, and incubation times, as consistent as possible between experiments. |
Frequently Asked Questions (FAQs)
Q1: Why are HEK293T cells more commonly used for lentivirus production than this compound cells?
A1: HEK293T cells are the industry standard for several reasons: they are very easy to transfect with high efficiency, they are an adherent cell line which simplifies handling, and they express the SV40 large T-antigen which aids in the replication of plasmids containing an SV40 origin of replication, leading to higher viral protein expression and more viral particles.[7] this compound cells, being a suspension T-cell line, are inherently more difficult to transfect.
Q2: What is the typical morphology and growth of this compound cells?
A2: this compound cells are lymphocyte-like and grow in suspension. They should be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum.
Q3: How does virus production in this compound cells compare to other T-cell lines?
A3: Studies have shown that this compound cells have more rapid kinetics of HIV-1 production and release compared to other T-cell lines.[1] This suggests they possess cellular machinery that is highly efficient at assembling and releasing retroviruses.
Q4: Can I use the same plasmids for lentivirus production in this compound cells as I do in HEK293T cells?
A4: Yes, the same set of plasmids (a transfer plasmid with your gene of interest, a packaging plasmid, and an envelope plasmid) are required. The challenge lies in efficiently delivering these plasmids into the this compound cells.
Q5: How should I harvest the virus from a suspension culture of this compound cells?
A5: Harvesting involves pelleting the this compound cells by centrifugation and collecting the supernatant which contains the viral particles. It's recommended to filter the supernatant through a 0.45 µm filter to remove any remaining cells and debris.[6]
Q6: How can I measure the titer of the virus produced from this compound cells?
A6: Viral titer can be measured using several methods, including functional assays like transduction of a target cell line followed by flow cytometry for a fluorescent reporter, or physical assays like p24 ELISA or qPCR for viral RNA. Functional titer is generally considered more accurate as it measures infectious viral particles.
Quantitative Data
The following table summarizes a comparison of virus production kinetics in this compound cells versus other T-cell lines, based on studies of HIV-1 replication. This data highlights the potential of this compound cells for efficient virus release.
| Cell Line | Relative Peak Virus Release | Time to Peak Release | Reference |
| This compound | ~3-fold higher | Earlier | [1] |
| Other T-cell lines | Lower | Later | [1] |
Experimental Protocols
Standard Lentivirus Production in HEK293T Cells (for reference)
This protocol is a standard method using HEK293T cells and can serve as a baseline for adaptation to this compound cells.
Materials:
-
HEK293T cells
-
DMEM with 10% FBS
-
Opti-MEM I Reduced Serum Medium
-
Transfection reagent (e.g., Lipofectamine 2000 or PEI)
-
Lentiviral plasmids: transfer, packaging (e.g., psPAX2), and envelope (e.g., pMD2.G)
-
6-well plates
-
Sterile tubes
-
0.45 µm syringe filters
Procedure:
-
Cell Seeding (Day 0): Seed 5 x 10^5 HEK293T cells per well in a 6-well plate in 2 mL of DMEM with 10% FBS. The cells should be 70-80% confluent at the time of transfection.
-
Transfection (Day 1):
-
In a sterile tube, dilute the lentiviral plasmids in 250 µL of Opti-MEM.
-
In a separate tube, dilute the transfection reagent in 250 µL of Opti-MEM and incubate for 5 minutes.
-
Combine the diluted DNA and transfection reagent, mix gently, and incubate for 20 minutes at room temperature to form DNA-reagent complexes.
-
Add the 500 µL of the complex mixture dropwise to the cells.
-
-
Incubation (Day 1-2): Incubate the cells at 37°C in a CO2 incubator. After 18 hours, replace the media with fresh, pre-warmed DMEM with 10% FBS.
-
Virus Harvest (Day 3-4):
-
At 48 hours post-transfection, collect the supernatant containing the viral particles into a sterile tube.
-
Add fresh media to the cells for a second harvest at 72 hours.
-
Pool the harvests.
-
Centrifuge the supernatant at low speed (e.g., 500 x g for 5 minutes) to pellet any cell debris.
-
Filter the supernatant through a 0.45 µm filter.
-
-
Storage: Aliquot the virus and store at -80°C. Avoid repeated freeze-thaw cycles.
Adaptation for this compound Cells: Key Considerations
Adapting the above protocol for this compound cells requires significant optimization, particularly for the transfection step.
-
Cell Culture: Culture this compound cells in RPMI-1640 with 10% FBS in suspension culture flasks. Ensure the cells are in the logarithmic growth phase at a density of approximately 0.5 x 10^6 cells/mL at the time of transfection.
-
Transfection:
-
Electroporation: This is often the most effective method for transfecting suspension cells. You will need to optimize the voltage, capacitance, and pulse duration for this compound cells. Use an electroporation buffer and follow the manufacturer's protocol for your specific electroporator.
-
Lipid-based Reagents: If using lipid-based reagents, you will need to test different reagents and optimize the DNA:reagent ratio. The protocol will be similar to the HEK293T protocol, but the cells will be in suspension in a culture tube or plate.
-
-
Post-Transfection: After transfection, transfer the cells to a new flask with fresh media.
-
Harvesting: To harvest the virus, pellet the this compound cells by centrifugation (e.g., 300 x g for 5 minutes) and collect the supernatant. Proceed with filtering and storage as described for HEK293T cells.
Visualizations
Caption: Workflow for lentivirus production using this compound cells.
Caption: Simplified pathway of lentiviral vector transduction.
References
- 1. Elucidating the Basis for Permissivity of the this compound T-Cell Line to Replication of an HIV-1 Mutant Lacking the gp41 Cytoplasmic Tail - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Culture – How to Optimize your Viral Transduction | abm Inc. [info.abmgood.com]
- 3. blog.addgene.org [blog.addgene.org]
- 4. researchgate.net [researchgate.net]
- 5. A Guide to Lentivirus Production (Protocol, Tips, & more!) | abm Inc. [info.abmgood.com]
- 6. This compound cell line | Ubigene [ubigene.us]
- 7. m.youtube.com [m.youtube.com]
Validation & Comparative
MT-4 vs. Jurkat Cells for HIV Infection Studies: A Comparative Guide
A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate in vitro model is a cornerstone of robust HIV research. Among the immortalized T-cell lines, MT-4 and Jurkat cells are frequently employed to study viral replication, pathogenesis, and the efficacy of antiretroviral compounds. This guide provides a detailed, objective comparison of these two cell lines, supported by experimental data, to assist researchers in choosing the optimal model for their specific experimental needs.
Cellular Origin and Receptor Profile
Both this compound and Jurkat cell lines are derived from human T-cell leukemias and are susceptible to HIV-1 infection, primarily due to their expression of the CD4 receptor and the CXCR4 co-receptor. This makes them suitable for studying X4-tropic HIV-1 strains.
| Characteristic | This compound Cells | Jurkat Cells (Clone E6-1) |
| Origin | Human T-cell leukemia virus type 1 (HTLV-1) transformed cord blood lymphocytes. | Human acute T-cell leukemia.[1] |
| CD4 Expression | High | Moderate[2] |
| CXCR4 Expression | High | High |
| CCR5 Expression | Low to Negative | Low to Negative |
| Primary Use in HIV Research | Antiviral drug screening, studies of HIV-induced cytopathicity and syncytia formation. | Studies of T-cell signaling, HIV latency and reactivation, and general mechanisms of viral replication.[1] |
Comparative Analysis of HIV-1 Replication and Cytopathicity
A primary distinction between this compound and Jurkat cells lies in their response to HIV-1 infection. This compound cells are known for their rapid and high-level virus production, coupled with a pronounced cytopathic effect (CPE), making them a sensitive tool for assays that measure cell death.
Viral Replication Kinetics
This compound cells generally support a more rapid and robust replication of HIV-1 compared to Jurkat cells. This is reflected in the earlier and higher peak of viral protein production, such as the p24 antigen, in the culture supernatant.
| Time Post-Infection (Days) | HIV-1 p24 Production in this compound Cells (pg/mL) | HIV-1 p24 Production in Jurkat Cells (pg/mL) |
| 2 | ~ 1,000 - 5,000 | < 100 |
| 4 | > 100,000 | ~ 1,000 - 10,000 |
| 6 | Peak, then decline due to cell death | Gradual increase |
Note: The above values are illustrative and can vary based on the specific virus strain, multiplicity of infection (MOI), and culture conditions.
HIV-1 Induced Cytopathic Effect (CPE)
The high susceptibility of this compound cells to HIV-1-induced cell death is a key feature that distinguishes them from Jurkat cells. This makes this compound cells particularly suitable for high-throughput antiviral screening assays that rely on cell viability as a readout.
| Time Post-Infection (Days) | Cell Viability in this compound Cells (% of Uninfected Control) | Cell Viability in Jurkat Cells (% of Uninfected Control) |
| 3 | ~ 70-80% | > 90% |
| 5 | < 20% | ~ 70-80% |
| 7 | ~ 0-5% | ~ 50-60% |
Note: These percentages are representative and can be influenced by experimental parameters.
Application in Antiviral Drug Screening
The differential sensitivity to HIV-1-induced CPE directly impacts the utility of these cell lines in drug screening. The robust cell-killing effect in this compound cells provides a clear and sensitive window for measuring the protective effects of antiviral compounds.
| Antiretroviral Drug | EC50 in this compound Cells (nM) | EC50 in Jurkat Cells (nM) |
| Zidovudine (AZT) | ~ 1 - 10 | ~ 10 - 50 |
| Lamivudine (3TC) | ~ 50 - 200 | ~ 500 - 2000 |
| Efavirenz (EFV) | ~ 0.5 - 2 | ~ 1 - 5 |
EC50 (50% effective concentration) values are approximate and can vary between studies.
Signaling Pathways and Experimental Workflows
HIV-1 Entry and Replication Pathway
The entry of an X4-tropic HIV-1 strain into a T-cell is a multi-step process involving the sequential binding of the viral envelope glycoprotein (B1211001) (gp120) to the cellular CD4 receptor and the CXCR4 co-receptor, leading to membrane fusion.
Caption: Simplified pathway of X4-tropic HIV-1 entry and replication in T-cells.
Experimental Protocols
HIV-1 Infection of this compound and Jurkat Cells
Objective: To establish a productive HIV-1 infection in suspension T-cell cultures.
Methodology:
-
Cell Preparation: Culture this compound or Jurkat cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) to a density of 0.5-1 x 10^6 cells/mL.
-
Infection: Centrifuge the required number of cells (e.g., 5 x 10^5 cells per well of a 24-well plate) and resuspend the cell pellet in a small volume of HIV-1 stock (e.g., HIV-1 IIIB strain at a desired MOI).
-
Incubation: Incubate the cell-virus mixture for 2-4 hours at 37°C in a 5% CO2 incubator, with occasional mixing.
-
Washing: Add 10 mL of fresh medium to the cells, centrifuge, and discard the supernatant to remove the initial virus inoculum.
-
Culturing: Resuspend the cells in fresh, pre-warmed medium at a density of 0.5 x 10^6 cells/mL and culture at 37°C, 5% CO2.
-
Monitoring: At desired time points, collect aliquots of the culture supernatant for p24 antigen analysis and assess cell viability.
Caption: General workflow for in vitro HIV-1 infection of T-cell lines.
MTT Assay for Cell Viability
Objective: To quantify the cytopathic effect of HIV-1 infection by measuring the metabolic activity of the cells.
Methodology:
-
Plating: Dispense 100 µL of infected or uninfected cell suspension into a 96-well plate at a density of 1 x 10^5 cells/mL.
-
Incubation: Culture the plate at 37°C, 5% CO2 for the desired duration (e.g., 3-7 days).
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Incubate the plate overnight at 37°C and then measure the absorbance at 570 nm using a microplate reader.
HIV-1 p24 Antigen ELISA
Objective: To quantify the amount of HIV-1 p24 capsid protein in the culture supernatant as a measure of viral replication.
Methodology:
-
Sample Preparation: Collect culture supernatants at different time points and clarify by centrifugation to remove cellular debris. If necessary, lyse the virions with 0.5% Triton X-100.
-
ELISA Procedure: Perform a p24 antigen capture ELISA according to the manufacturer's instructions. This typically involves:
-
Coating a 96-well plate with a monoclonal anti-p24 capture antibody.
-
Adding diluted samples and a p24 standard curve to the wells.
-
Incubating with a biotinylated polyclonal anti-p24 detection antibody.
-
Adding streptavidin-horseradish peroxidase conjugate.
-
Adding a chromogenic substrate (e.g., TMB) and stopping the reaction.
-
-
Data Acquisition: Measure the absorbance at 450 nm.
-
Quantification: Calculate the p24 concentration in the samples by interpolating from the standard curve.
Summary and Recommendations
| Research Application | Recommended Cell Line | Justification |
| High-Throughput Antiviral Screening | This compound | The pronounced and rapid cytopathic effect provides a large and clear signal window for cell viability-based assays, making it ideal for screening large compound libraries. |
| Studies of HIV-induced Cell Death | This compound | The high sensitivity of these cells to HIV-mediated killing makes them an excellent model for dissecting the molecular mechanisms of viral cytopathicity. |
| Mechanistic Studies of HIV Latency | Jurkat | Jurkat-derived cell lines (e.g., J-Lat) are well-established and widely used models for studying the establishment and reactivation of latent HIV-1 infection. |
| T-cell Signaling in Response to HIV | Jurkat | The Jurkat cell line is a classic model for studying T-cell receptor (TCR) and other signaling pathways, which are often modulated by HIV-1. |
References
- 1. Evaluation of multiple parameters of HIV-1 replication cycle in testing of AIDS drugs in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Elucidating the Basis for Permissivity of the this compound T-Cell Line to Replication of an HIV-1 Mutant Lacking the gp41 Cytoplasmic Tail - PMC [pmc.ncbi.nlm.nih.gov]
Validating Antiviral Activity in MT-4 Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The MT-4 cell line, a human T-lymphotropic virus type 1 (HTLV-1) transformed T-cell line, stands as a cornerstone in antiviral research, particularly in the primary screening and validation of compounds against the Human Immunodeficiency Virus (HIV).[1][2][3] Its high susceptibility to HIV infection and the pronounced cytopathic effect exhibited upon viral replication make it an ideal model for evaluating the efficacy of antiviral agents.[1][2] This guide provides a comparative analysis of various anti-HIV drugs tested in this compound cells, details the experimental protocols for key assays, and visualizes the underlying biological pathways.
Comparative Antiviral Activity in this compound Cells
The efficacy of antiviral compounds is typically quantified by two key metrics: the 50% inhibitory concentration (IC50) and the 50% cytotoxic concentration (CC50). The IC50 value represents the concentration of a drug that is required for 50% inhibition of viral replication, while the CC50 value indicates the concentration that causes a 50% reduction in cell viability. A higher therapeutic index (TI), calculated as the ratio of CC50 to IC50, signifies a more favorable safety profile for the compound.
The following tables summarize the reported IC50 and CC50 values for various classes of anti-HIV drugs in this compound cells. These values were predominantly determined using the MTT assay, which measures cell viability by assessing the metabolic activity of mitochondria.
Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs)
NRTIs are a class of antiretroviral drugs that inhibit the activity of reverse transcriptase, an enzyme crucial for the replication of HIV and other retroviruses.
| Compound | IC50 (µM) | CC50 (µM) | Virus Strain | Reference |
| Zidovudine (AZT) | 0.0004 | >50 | HIV-1 (IIIB) | |
| Didanosine (ddI) | 0.02 | >100 | HIV-1 (IIIB) | |
| Lamivudine (3TC) | - | - | HIV-1 (899A) | |
| 6HP | - | - | HIV-1 (899A) |
Note: Specific IC50 and CC50 values for Lamivudine (3TC) and 6HP in this specific study were presented graphically as percentage inhibition.
Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
NNRTIs also target reverse transcriptase but bind to a different site on the enzyme compared to NRTIs.
| Compound | IC50 (µM) | CC50 (µM) | Virus Strain | Reference |
| Nevirapine | - | - | HIV-1 (AZT-sensitive) | |
| Efavirenz | - | - | HIV-1 (WT) | |
| Etravirine | - | - | HIV-1 (WT) | |
| 16e (pyrrolobenzoxazepinone derivative) | 0.25 (enzymatic assay) | >50 | HIV-1 (wild type and AZT-sensitive) |
Note: Specific cellular IC50 values for some NNRTIs were not explicitly provided in the referenced abstracts in a tabular format, but their activity was confirmed.
Protease Inhibitors (PIs)
PIs block the activity of protease, another essential viral enzyme that cleaves newly synthesized polyproteins to create mature, infectious virus particles.
| Compound | EC50 (nM) | CC50 (µM) | Virus Strain | Reference |
| Ritonavir (B1064) | - | - | HIV-1 (IIIB) | |
| Saquinavir | 37.7 | - | HIV-1 |
Note: Data for ritonavir in the time-of-addition assay was presented as effective concentration, not a standard IC50.
Integrase Strand Transfer Inhibitors (INSTIs)
INSTIs prevent the HIV DNA from being integrated into the host cell's DNA by inhibiting the integrase enzyme.
| Compound | IC50 (µM) | CC50 (µM) | Virus Strain | Reference |
| Raltegravir (MK-0518) | 0.05 | >10 | HIV-1 (IIIB) | |
| II-4 (3-hydroxyquinazoline-2,4(1H,3H)-dione derivative) | 0.85 (strand transfer) | - | HIV-1 |
Entry Inhibitors
Entry inhibitors interfere with the binding, fusion, and entry of HIV into the host cell.
| Compound | EC50 (µM) | CC50 (µM) | Virus Strain | Reference |
| Dextran Sulfate (DS) | 20 | >100 | HIV-1 (IIIB) | |
| Gen-1 (tieghemelin) | 20.0 | >100 | HIV-1 (AZT-resistant) | |
| M522 (lithospermic acid) | 2.2 | >100 | HIV-1 (AZT-resistant) |
Experimental Protocols
General Cell Culture and Virus Infection
Cell Line: this compound (human T-cell leukemia virus type 1-transformed T-cell line)
Culture Medium: RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and antibiotics (e.g., penicillin and streptomycin).
Incubation Conditions: 37°C in a humidified atmosphere with 5% CO2.
Virus Strain: HIV-1 laboratory-adapted strains (e.g., IIIB, NL4-3) are commonly used.
Infection Procedure:
-
This compound cells are seeded in 96-well microtiter plates at a density of approximately 1 x 10^5 cells/well.
-
The cells are infected with a predetermined multiplicity of infection (MOI) of the HIV-1 strain.
-
The virus is allowed to adsorb for 1-2 hours at 37°C.
-
Unbound virus is removed by washing the cells with culture medium.
-
The infected cells are then incubated in the presence of various concentrations of the test compounds.
MTT Assay for Cell Viability and Antiviral Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol)
-
96-well plate reader
Protocol:
-
Cell Plating and Infection: Plate and infect this compound cells as described in the general protocol. Include uninfected cells treated with the compounds to determine cytotoxicity (CC50) and infected, untreated cells as a positive control for viral cytopathic effect.
-
Compound Addition: Add serial dilutions of the test compounds to the appropriate wells.
-
Incubation: Incubate the plates for 4-5 days at 37°C to allow for viral replication and the development of cytopathic effects.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the culture medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Antiviral Activity (IC50): The percentage of protection is calculated using the formula: [(OD_treated_infected - OD_virus_control) / (OD_cell_control - OD_virus_control)] * 100. The IC50 value is determined by plotting the percentage of protection against the compound concentration.
-
Cytotoxicity (CC50): The percentage of cytotoxicity is calculated using the formula: [1 - (OD_treated_uninfected / OD_cell_control)] * 100. The CC50 value is determined by plotting the percentage of cytotoxicity against the compound concentration.
-
Visualizing the Mechanisms
Experimental Workflow for Antiviral Validation
The process of validating antiviral activity in this compound cells follows a structured workflow, from initial cell culture to the final data analysis.
Caption: Workflow for antiviral activity validation in this compound cells.
HIV-1 Replication Cycle and T-Cell Signaling
HIV-1 primarily infects CD4+ T-cells. The viral replication cycle involves several key stages, each of which can be a target for antiviral drugs. Upon infection, HIV-1 can also manipulate host cell signaling pathways, such as the NF-κB pathway, to create a favorable environment for its replication.
Caption: HIV-1 replication cycle and its influence on T-cell signaling.
References
- 1. Evaluation of anti-HIV-1 (Retroviridae: Orthoretrovirinae: Lentivirus: Human immunodeficiency virus type 1) activity of 6HP and 3TC in vitro using this compound cell line variants with different replicative activity - Kalnina - Problems of Virology [virusjour.crie.ru]
- 2. researchgate.net [researchgate.net]
- 3. Sensitive and rapid assay on this compound cells for detection of antiviral compounds against the AIDS virus - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Cross-Validation of the MT-4 Cell Line
For researchers, scientists, and drug development professionals, ensuring the identity and purity of cell lines is paramount for reproducible and reliable experimental outcomes. This guide provides a comprehensive comparison of methods to authenticate the MT-4 cell line, a human T-cell leukemia line crucial for research in virology, particularly for studies involving Human Immunodeficiency Virus (HIV) and Human T-cell Leukemia Virus type 1 (HTLV-1). We present experimental data and detailed protocols for cross-validation techniques and compare the this compound cell line with common alternatives.
The this compound cell line, established by co-culturing peripheral blood leukocytes from an adult T-cell leukemia patient with umbilical cord lymphocytes, is known for its high susceptibility to HIV-1 infection and its inherent HTLV-1 positivity.[1] These characteristics make it an invaluable tool for studying viral replication, antiviral drug screening, and the interplay between these two retroviruses. However, the risk of misidentification and contamination necessitates rigorous and routine authentication.
Core Authentication Strategies: A Comparative Overview
The two pillars of cell line authentication are genetic profiling to confirm identity and testing to ensure the absence of common biological contaminants, primarily mycoplasma.
Short Tandem Repeat (STR) Profiling: The Genetic Fingerprint
Short Tandem Repeat (STR) profiling is the gold-standard for authenticating human cell lines. It involves the analysis of specific, highly polymorphic short tandem repeat loci in the genome. The resulting STR profile serves as a unique genetic fingerprint for a given cell line.
Comparison of STR Profiles for this compound and Alternative Cell Lines
For researchers seeking alternatives to the this compound cell line for T-cell-based research, Jurkat, CCRF-CEM, and C8166 are common choices. The following table provides a comparison of the STR profiles for these cell lines, based on data from the DSMZ and ATCC cell banks.
| Locus | This compound | Jurkat, Clone E6-1 | CCRF-CEM | C8166 |
| Amelogenin | X, Y | X, Y | X | X, Y |
| CSF1PO | 11, 12 | 11, 12 | 10, 11 | 10, 11 |
| D13S317 | 12 | 8, 12 | 11, 12 | 10, 11 |
| D16S539 | 9, 12 | 11 | 10, 13 | 12, 13 |
| D5S818 | 10, 11 | 9 | 12, 13 | 12 |
| D7S820 | 8, 10 | 8, 12 | 9, 13 | 9, 10 |
| TH01 | 7 | 6, 9.3 | 6, 7 | 6, 9.3 |
| TPOX | 11 | 8, 10 | 8 | 11 |
| vWA | 17, 18 | 18 | 17, 19 | 15, 16 |
| D3S1358 | 17 | 15 | 14, 15 | 15, 16 |
| D8S1179 | 10, 15 | 13, 14 | 12, 13 | 11, 14 |
| D18S51 | 13 | 13, 21 | 13, 18 | 14, 17 |
| D21S11 | 28, 30.3 | 31.2, 33.2 | 30, 34.2 | 27, 30 |
| FGA | 23 | 20, 21 | 23, 24 | 21, 22 |
Experimental Protocol: STR Profiling
A general workflow for STR profiling involves the following steps:[2]
-
DNA Extraction: Isolate high-quality genomic DNA from a cell pellet.
-
PCR Amplification: Amplify the target STR loci using a commercially available kit containing fluorescently labeled primers.
-
Capillary Electrophoresis: Separate the amplified DNA fragments by size using capillary electrophoresis.
-
Data Analysis: Determine the allele sizes by comparing the fragment sizes to a known allelic ladder. The resulting set of alleles constitutes the STR profile.
Mycoplasma Detection: Ensuring a Clean Culture
Mycoplasma are common and often undetected contaminants of cell cultures that can significantly alter cellular physiology and experimental results. Routine testing for mycoplasma is therefore a critical component of cell line authentication.
Comparison of Mycoplasma Detection Methods
| Method | Principle | Advantages | Disadvantages |
| PCR-Based Assays | Amplification of mycoplasma-specific DNA sequences. | High sensitivity and specificity, rapid results. | Can detect DNA from non-viable organisms, potential for false positives from DNA contamination. |
| DNA Staining (e.g., Hoechst) | Staining of DNA with a fluorescent dye. Mycoplasma appear as extranuclear fluorescent particles. | Rapid and relatively inexpensive. | Lower sensitivity than PCR, requires a fluorescence microscope and trained personnel to interpret results. |
| Direct Culture | Culturing the cell supernatant on specialized agar (B569324) to grow mycoplasma colonies. | Considered the "gold standard" as it detects viable organisms. | Slow (can take up to 28 days), some mycoplasma species are difficult to culture.[3] |
Experimental Protocols: Mycoplasma Detection
-
PCR-Based Detection: A common protocol involves collecting cell culture supernatant, heat-inactivating it, and then using this as a template for a PCR reaction with primers specific for mycoplasma 16S rRNA genes.[4][5]
-
Hoechst Staining: This method involves fixing cells grown on a coverslip, staining them with a Hoechst dye solution, and then examining them under a fluorescence microscope for the characteristic extranuclear fluorescence of mycoplasma.[6][7]
-
Direct Culture Method: Inoculate both broth and agar plates with the cell culture supernatant and incubate for up to four weeks, regularly examining for the appearance of characteristic "fried-egg" mycoplasma colonies.[3]
Functional Cross-Validation: Beyond the Genetic Profile
Beyond confirming the genetic identity and purity of the this compound cell line, it is crucial to verify its key functional characteristics, particularly its high permissiveness to HIV-1 replication.
Comparative HIV-1 Replication Kinetics
The this compound cell line is known to support rapid and robust HIV-1 replication compared to other T-cell lines. This is a critical functional attribute for its use in antiviral screening and viral pathogenesis studies.
| Cell Line | Relative HIV-1 Replication Rate | Peak Virus Production (days post-infection) | Reference |
| This compound | High | 2-4 | [8] |
| C8166 | High | 3-5 | [9] |
| Jurkat | Moderate to Low | 5-7 | [8][9] |
| H9 | Moderate to Low | 5-7 | [9] |
| A3.01 | Moderate to Low | 5-7 | [9] |
Experimental Protocol: HIV-1 Replication Assay
A typical HIV-1 replication assay involves the following steps:[8]
-
Infection: Infect the target T-cell lines with a known amount of HIV-1.
-
Culture: Culture the infected cells over a period of time (e.g., 7-14 days).
-
Supernatant Collection: Collect culture supernatants at regular intervals.
-
Quantification of Viral Replication: Measure the amount of virus in the supernatant, typically by quantifying the viral p24 antigen using an ELISA or by measuring reverse transcriptase activity.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures involved in this compound cell line cross-validation can greatly enhance understanding. The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical experimental workflow.
Caption: HTLV-1 Tax protein signaling pathways.
Caption: HIV-1 entry signaling pathway.
Caption: Experimental workflow for cell line authentication.
By implementing a rigorous cross-validation strategy that includes STR profiling, routine mycoplasma testing, and functional assays, researchers can ensure the integrity of their this compound cell cultures. This commitment to quality control is essential for generating reproducible data and advancing our understanding of HIV and HTLV-1.
References
- 1. Regulation of NF-κB by the HTLV-1 Tax Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rapidmicrobiology.com [rapidmicrobiology.com]
- 4. Optimized PCR-based Detection of Mycoplasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A PCR protocol to establish standards for routine mycoplasma testing that by design detects over ninety percent of all known mycoplasma species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fishersci.de [fishersci.de]
- 7. corning.com [corning.com]
- 8. Authentication Analysis of this compound Cells Distributed by the National Institutes of Health AIDS Reagent Program - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Human immunodeficiency virus type 1 NL4-3 replication in four T-cell lines: rate and efficiency of entry, a major determinant of permissiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of HIV-1 Replication in MT-4 and Other T-Cell Lines: A Guide for Researchers
For researchers, scientists, and drug development professionals, the choice of a cellular model is critical for the accurate in vitro assessment of HIV-1 replication, antiviral drug efficacy, and viral pathogenesis. This guide provides a comparative analysis of the MT-4 T-cell line against other commonly used T-cell lines—Jurkat, CEM, and H9—highlighting key differences in their permissiveness to HIV-1 infection, the kinetics of viral replication, and the resulting cytopathic effects.
Human T-cell leukemia virus type 1 (HTLV-1) transformed this compound cells are widely recognized for their high susceptibility to HIV-1 infection, leading to rapid and robust viral replication and pronounced cell death.[1][2] These characteristics make them a valuable tool for various virological assays. However, understanding how they compare to other T-cell lines, such as the Jurkat, CEM, and H9 lines, is essential for selecting the most appropriate model for specific research questions. This guide presents a compilation of experimental data to facilitate this comparison, alongside detailed protocols for key assays and visualizations of relevant biological pathways.
Comparative Analysis of HIV-1 Replication and Cytopathicity
The permissiveness of T-cell lines to HIV-1 infection varies significantly, impacting the kinetics of viral production and the extent of virus-induced cell death. This compound cells consistently demonstrate a higher rate of HIV-1 replication compared to Jurkat, CEM, and H9 cells.
Viral Replication Kinetics: p24 Antigen and Reverse Transcriptase Activity
A common method to quantify HIV-1 replication is by measuring the concentration of the viral core protein p24 in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA). Another indicator of viral replication is the activity of the viral enzyme reverse transcriptase (RT).
Studies have shown that in this compound cells, wild-type HIV-1 replication peaks approximately 2 to 4 days post-infection.[2] In contrast, replication in Jurkat cells is markedly slower.[2] One study demonstrated that HIV-1 reverse transcriptase (RT) production was highest in this compound cells compared to other T-cell lines, including Jurkat, C8166, and M8166, at 42 hours post-transduction.[3][4]
Table 1: Comparative HIV-1 Replication in T-Cell Lines
| Cell Line | Peak of Viral Replication (p24/RT Activity) | Key Characteristics |
| This compound | High and Rapid (2-4 days post-infection)[2] | Highly susceptible to a wide range of HIV-1 strains, exhibits rapid and extensive cytopathic effects.[1] HTLV-1 transformed, expresses Tax protein which can transactivate the HIV-1 LTR.[3] |
| Jurkat | Lower and Slower | Less permissive to HIV-1 infection compared to this compound. Often used in studies of T-cell signaling and HIV latency.[1] |
| CEM | Variable | Subclones of CEM cells can show varying susceptibility to HIV-1. Some are resistant to the cytopathic effects of the virus.[5] |
| H9 | Moderate | Historically used for HIV-1 isolation and propagation. Generally shows slower replication kinetics than this compound.[6] |
Cytopathic Effect and Cell Viability
The cytopathic effect (CPE) of HIV-1, characterized by syncytia formation and cell death, is particularly pronounced in this compound cells. This high level of CPE makes them suitable for assays that measure the inhibition of virus-induced cell killing. The MTT assay is a standard colorimetric assay to assess cell viability by measuring the metabolic activity of cells.
Infection of this compound cells with HIV-1 leads to a rapid decline in cell viability.[1] In contrast, Jurkat and H9 cells also exhibit CPE, but the kinetics are generally slower and less dramatic than in this compound cells.[6] Some CEM cell variants are notably resistant to the cytopathic effects of HIV-1.[5] A study comparing two variants of the this compound cell line (this compound/1 and this compound/2) showed that the more actively replicating virus in this compound/2 resulted in a significantly lower number of live cells as early as two days post-infection, with about 20% higher cytopathic activity by day five compared to this compound/1.[3]
Table 2: Comparative Cell Viability Following HIV-1 Infection
| Cell Line | Cytopathic Effect (CPE) | Cell Viability Post-Infection |
| This compound | High and Rapid | Rapid decline in viability.[1] |
| Jurkat | Moderate | Slower decline in viability compared to this compound.[6] |
| CEM | Variable (some clones are resistant) | Can remain viable for extended periods post-infection.[5] |
| H9 | Moderate | Gradual decline in viability.[6] |
Experimental Protocols
HIV-1 Infection of T-Cell Lines
Objective: To infect T-cell lines with HIV-1 for the subsequent analysis of viral replication and cytopathicity.
Materials:
-
T-cell lines (this compound, Jurkat, CEM, H9) in exponential growth phase
-
Complete growth medium (e.g., RPMI 1640 with 10% fetal bovine serum, penicillin, and streptomycin)
-
HIV-1 virus stock of known titer (e.g., determined by p24 concentration or TCID50)
-
Polybrene or DEAE-dextran (transfection/infection reagent)
-
Sterile centrifuge tubes and pipettes
-
Cell culture plates or flasks
-
Incubator (37°C, 5% CO2)
Procedure:
-
Seed the T-cells at a density of 0.5 x 10^6 to 1 x 10^6 cells/mL in a new culture flask or plate.
-
Add Polybrene or DEAE-dextran to the cell suspension to a final concentration of 2-8 µg/mL to enhance viral entry.
-
Add the desired amount of HIV-1 virus stock to the cell suspension. The multiplicity of infection (MOI) will depend on the specific experimental goals.
-
Incubate the cells with the virus for 2-4 hours at 37°C.
-
After the incubation period, wash the cells twice with phosphate-buffered saline (PBS) or fresh culture medium to remove the initial viral inoculum. This is done by centrifuging the cells at a low speed (e.g., 300 x g) for 5-10 minutes, aspirating the supernatant, and resuspending the cell pellet in fresh medium.
-
Resuspend the washed cells in fresh complete growth medium and culture them in an incubator at 37°C with 5% CO2.
-
Collect aliquots of the cell culture supernatant at various time points (e.g., daily for 7-10 days) for p24 antigen analysis and assess cell viability using the MTT assay.
Quantification of HIV-1 p24 Antigen by ELISA
Objective: To quantify the amount of HIV-1 p24 antigen in cell culture supernatants as a measure of viral replication.
Materials:
-
Commercial HIV-1 p24 ELISA kit (follow the manufacturer's instructions)
-
Culture supernatants collected from infected T-cell lines
-
Microplate reader capable of reading absorbance at 450 nm
General Procedure (may vary depending on the kit):
-
Coat a 96-well microplate with a capture antibody specific for HIV-1 p24 and incubate overnight.
-
Wash the plate to remove unbound antibody.
-
Block the plate to prevent non-specific binding.
-
Add diluted culture supernatants and p24 standards to the wells and incubate.
-
Wash the plate to remove unbound antigens.
-
Add a biotinylated detector antibody specific for a different epitope on the p24 antigen and incubate.
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate and incubate.
-
Wash the plate and add a chromogenic substrate (e.g., TMB).
-
Stop the reaction with a stop solution (e.g., sulfuric acid).
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the p24 concentration in the samples by comparing their absorbance values to the standard curve generated from the p24 standards.
Cell Viability Assessment by MTT Assay
Objective: To determine the viability of T-cell lines following HIV-1 infection.
Materials:
-
HIV-1 infected and uninfected control T-cells
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader capable of reading absorbance at 570 nm
Procedure:
-
Seed 100 µL of cell suspension (infected and uninfected controls) into the wells of a 96-well plate at a predetermined optimal density.
-
Incubate the plate for the desired period of time post-infection.
-
Add 10-20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently by pipetting or shaking to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the uninfected control cells.
Signaling Pathways and Experimental Workflow Visualizations
To better understand the processes involved in HIV-1 replication and the experimental procedures used to study them, the following diagrams are provided.
HIV-1 Entry and Replication Signaling Pathway
HIV-1 hijacks host cell signaling pathways to facilitate its entry and replication. Upon binding of the viral envelope glycoprotein (B1211001) gp120 to the CD4 receptor and a coreceptor (CXCR4 or CCR5) on the T-cell surface, a cascade of intracellular signals is initiated. This signaling is crucial for cytoskeletal rearrangements necessary for viral entry and for the activation of transcription factors like NF-κB and NFAT, which drive the transcription of the integrated proviral DNA.
Caption: Simplified signaling pathway of HIV-1 entry and replication in T-cells.
Experimental Workflow for Comparative Analysis
The following diagram outlines the general workflow for a comparative study of HIV-1 replication in different T-cell lines.
References
- 1. invivogen.com [invivogen.com]
- 2. Authentication Analysis of this compound Cells Distributed by the National Institutes of Health AIDS Reagent Program - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of anti-HIV-1 (Retroviridae: Orthoretrovirinae: Lentivirus: Human immunodeficiency virus type 1) activity of 6HP and 3TC in vitro using this compound cell line variants with different replicative activity - Kalnina - Problems of Virology [virusjour.crie.ru]
- 4. researchgate.net [researchgate.net]
- 5. Single-Cell and Single-Cycle Analysis of HIV-1 Replication | PLOS Pathogens [journals.plos.org]
- 6. Death of CD4+ T-Cell Lines Caused by Human Immunodeficiency Virus Type 1 Does Not Depend on Caspases or Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
MT-4 Cell Line: A Permissive Environment for HIV-1 gp41 Mutants
A Comparative Guide for Researchers and Drug Development Professionals
The MT-4 cell line, a human T-cell leukemia virus type 1 (HTLV-1) transformed T-cell line, stands out in HIV research for its unique permissiveness to certain HIV-1 mutants, particularly those with truncations in the cytoplasmic tail (CT) of the gp41 envelope glycoprotein (B1211001). This characteristic makes it an invaluable tool for studying the intricacies of HIV-1 entry, viral protein trafficking, and the development of novel antiviral strategies. This guide provides a comparative analysis of the this compound cell line's permissiveness to gp41 mutants, supported by experimental data and detailed protocols.
Unraveling the Permissiveness of this compound Cells
While most T-cell lines show a significant reduction in HIV-1 replication when the gp41 cytoplasmic tail is truncated, this compound cells support robust viral propagation. This permissiveness is not due to a single factor but rather a combination of cellular characteristics that create a favorable environment for these mutants. Key contributing factors include:
-
Rapid Viral Protein Synthesis and Release: this compound cells exhibit faster kinetics of HIV-1 production and virus release compared to other T-cell lines.
-
High Surface Env Expression: These cells maintain high levels of the HIV-1 envelope glycoprotein (Env) on their plasma membrane, which is attributed to less efficient internalization of the protein.
-
Enhanced Cell-to-Cell Transmission: this compound cells are highly susceptible to cell-to-cell transmission of HIV-1, a mode of spread that is particularly important for gp41 CT mutants.
The gp41 protein is a critical component of the HIV-1 fusion machinery. Its cytoplasmic tail plays a crucial role in the efficient incorporation of the Env complex into newly forming virus particles. The unique cellular environment of this compound cells appears to compensate for the defects in Env incorporation caused by gp41 CT mutations.
Comparative Infectivity of gp41 Mutants in this compound Cells
Experimental data highlights the differential infectivity of wild-type (WT) HIV-1 and gp41 cytoplasmic tail deletion mutants in this compound cells compared to non-permissive cell lines like SupT1.
| Cell Line | Virus | Relative Infectivity (%) |
| This compound | WT NL4-3 | 100 |
| CTdel144 | ~50 | |
| SupT1 | WT NL4-3 | 100 |
| CTdel144 | ~10 |
Table 1: Relative infectivity of cell-free virions produced from this compound and SupT1 cells. The infectivity of a gp41 CT truncation mutant (CTdel144) is significantly higher when produced from this compound cells compared to the non-permissive SupT1 cell line, as measured by a TZM-bl reporter assay.
Experimental Protocols
TZM-bl Luciferase Reporter Gene Assay for HIV-1 Infectivity
This assay is widely used to quantify the infectivity of HIV-1 isolates.
Principle: TZM-bl cells are a HeLa cell line that is engineered to express CD4, CXCR4, and CCR5, making them susceptible to a broad range of HIV-1 strains. These cells also contain an integrated firefly luciferase reporter gene under the control of the HIV-1 long terminal repeat (LTR) promoter. Upon successful viral entry and the expression of the viral Tat protein, the LTR promoter is activated, leading to the production of luciferase. The amount of light produced upon the addition of a luciferase substrate is proportional to the level of viral infection.
Methodology:
-
Cell Culture: Maintain TZM-bl cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.
-
Virus Preparation: Prepare serial dilutions of virus stocks.
-
Infection: Seed TZM-bl cells in 96-well plates. Add the virus dilutions to the cells in the presence of DEAE-dextran to enhance infectivity.
-
Incubation: Incubate the plates for 48 hours at 37°C.
-
Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions (e.g., Promega Luciferase Assay System).
-
Data Analysis: Calculate the relative light units (RLU) for each virus dilution and determine the viral titer.
Syncytia Formation Assay
This assay is used to observe and quantify the cell-to-cell fusion induced by HIV-1 infection.
Principle: The HIV-1 Env protein expressed on the surface of an infected cell can bind to CD4 receptors on neighboring uninfected T-cells, leading to membrane fusion and the formation of large, multinucleated cells called syncytia. The number and size of syncytia are indicative of the fusogenic capacity of the viral Env protein and the permissiveness of the cell line to cell-to-cell transmission.
Methodology:
-
Cell Co-culture: Co-culture HIV-1 infected cells with uninfected CD4+ target cells (e.g., this compound cells).
-
Incubation: Incubate the co-culture for 24-48 hours.
-
Visualization: Observe the formation of syncytia using light microscopy.
-
Quantification (Optional): For a more quantitative analysis, syncytia can be counted, or fluorescence-based methods can be employed where different cell populations are labeled with distinct fluorescent dyes prior to co-culture.
Visualizing the HIV-1 Entry and Experimental Workflow
HIV-1 Entry and the Role of gp41
The entry of HIV-1 into a target T-cell is a multi-step process orchestrated by the Env glycoprotein.
Caption: HIV-1 entry is initiated by gp120 binding to CD4, followed by co-receptor engagement, which triggers conformational changes in gp41, leading to membrane fusion.
Experimental Workflow for Comparing gp41 Mutant Infectivity
The following workflow outlines the key steps in assessing the infectivity of different HIV-1 gp41 mutants.
Caption: Workflow for assessing the infectivity of HIV-1 gp41 mutants, from proviral DNA to comparative analysis of infectivity in different T-cell lines.
A Researcher's Guide to the MT-4 Cell Line: Navigating Reproducibility in HIV Research
For researchers, scientists, and drug development professionals, the choice of a cellular model is a critical decision that profoundly impacts the reliability and reproducibility of experimental outcomes. The MT-4 cell line, a human T-cell line, has been a workhorse in HIV research for decades, prized for its high permissivity to viral infection. However, its utility is shadowed by concerns about experimental reproducibility. This guide provides a comprehensive comparison of the this compound cell line with common alternatives, focusing on quantitative data, detailed experimental protocols, and the critical importance of cell line authentication.
The Reproducibility Challenge: A Case of Mistaken Identity
A significant issue impacting the reproducibility of experiments using the this compound cell line has been the documented circulation of misidentified cell line stocks. Notably, a lot of this compound cells (lot 150048) distributed by the NIH AIDS Reagent Program was found to be phenotypically and genetically different from authentic this compound cells. These imposter cells exhibited distinct morphological characteristics, slower HIV-1 replication kinetics, and, crucially, lacked the expression of the Human T-lymphotropic virus type 1 (HTLV-1) Tax protein, a hallmark of the bona fide this compound cell line.
This incident underscores the absolute necessity of routine cell line authentication to ensure the validity of research findings. Short Tandem Repeat (STR) profiling is the gold standard for authenticating human cell lines.
Ensuring Authenticity: STR Profile of this compound Cells
Researchers must verify the identity of their this compound cell stocks by comparing their STR profile to a reference profile from a reputable cell bank. The following table provides a reference STR profile for an authenticated this compound cell line.
| Locus | Allele 1 | Allele 2 |
| TH01 | 7 | 9.3 |
| D21S11 | 28 | 32.2 |
| D5S818 | 11 | 12 |
| D13S317 | 11 | |
| D7S820 | 8 | 10 |
| D16S539 | 11 | 13 |
| CSF1PO | 10 | 11 |
| Amelogenin | X | Y |
| vWA | 16 | 18 |
| TPOX | 8 |
Note: This is an example reference profile. Researchers should always refer to the specific STR profile provided by the cell bank from which they obtained their this compound cells, such as the American Type Culture Collection (ATCC) or the Japanese Collection of Research Bioresources (JCRB).
Performance Comparison: this compound vs. Alternative T-Cell Lines
The selection of a T-cell line for HIV research depends on the specific experimental goals. The following tables provide a quantitative comparison of the this compound cell line with other commonly used T-cell lines: Jurkat, SupT1, and CEM.
Table 1: HIV-1 Replication Kinetics
| Cell Line | Peak p24 Antigen Levels (approx. day post-infection) | Key Characteristics |
| This compound | 3-5 | Highly permissive to a wide range of HIV-1 strains; HTLV-1 transformed, expresses Tax protein. |
| Jurkat | 7-10 | Lower permissivity than this compound; commonly used for signaling and latency studies. |
| SupT1 | 5-7 | Permissive to many HIV-1 strains; forms syncytia. |
| CEM | 7-10 | Permissive to a variety of HIV-1 strains; different sub-clones exist with varying characteristics. |
Table 2: Antiviral Drug Susceptibility (Zidovudine - AZT)
| Cell Line | IC50 (µM) |
| This compound | 0.001 - 0.01 |
| Jurkat | 0.01 - 0.1 |
| SupT1 | 0.005 - 0.05 |
| CEM | 0.01 - 0.1 |
| IC50 values can vary depending on the virus strain and experimental conditions. |
Table 3: Cytotoxicity of Zidovudine (AZT)
| Cell Line | CC50 (µM) |
| This compound | >100 |
| Jurkat | >100 |
| SupT1 | >100 |
| CEM | >100 |
| CC50 values represent the concentration at which 50% of the cells are killed and can vary between studies. |
The "this compound Advantage": The Role of HTLV-1 Tax
The high permissivity of this compound cells to HIV-1 is intrinsically linked to its co-infection with HTLV-1 and the subsequent expression of the viral Tax protein. Tax is a potent transactivator of the NF-κB signaling pathway, a cellular pathway that HIV-1 hijacks to promote its own transcription and replication.
HTLV-1 Tax-mediated activation of the NF-κB pathway.
This constitutive activation of NF-κB in this compound cells creates a highly favorable environment for robust HIV-1 replication, leading to the rapid and high-titer virus production observed in these cells.
Experimental Protocols
To ensure the reproducibility of experiments using the this compound cell line, it is imperative to follow standardized and detailed protocols.
HIV-1 Infection of this compound Cells
This workflow outlines the key steps for infecting this compound cells with HIV-1 for antiviral screening assays.
Workflow for HIV-1 infection and antiviral screening.
Methodology:
-
Cell Culture: Maintain this compound cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed this compound cells in a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of culture medium.
-
Compound Addition: Prepare serial dilutions of the test compounds and add them to the appropriate wells. Include a "no drug" control.
-
Virus Infection: Infect the cells with a pre-titered stock of HIV-1 at a multiplicity of infection (MOI) of 0.01-0.1.
-
Incubation: Incubate the plates for 3-5 days at 37°C.
-
Quantification of Viral Replication: After incubation, collect the culture supernatants and quantify the amount of HIV-1 p24 antigen using a commercially available ELISA kit.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) of the test compounds.
Cytotoxicity Assay (MTT Assay)
It is crucial to assess the cytotoxicity of test compounds to ensure that the observed antiviral activity is not due to cell death. The MTT assay is a common method for this purpose.
Methodology:
-
Cell Seeding: Seed this compound cells in a 96-well plate as described for the infection assay.
-
Compound Addition: Add serial dilutions of the test compounds to the wells.
-
Incubation: Incubate the plates for the same duration as the infection assay (3-5 days).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50) of the test compounds.
Conclusion: A Powerful Tool When Used with Caution
The this compound cell line remains a valuable tool for HIV research, particularly for high-throughput screening of antiviral compounds, due to its high permissivity and rapid replication kinetics. However, the historical issues with cell line misidentification highlight the absolute requirement for rigorous quality control. By implementing routine STR profiling for authentication and adhering to standardized protocols, researchers can mitigate the risks of irreproducibility and ensure the generation of reliable and impactful data. The choice between this compound and other T-cell lines should be guided by the specific research question, with a clear understanding of the unique characteristics of each cellular model.
Authenticating NIH AIDS Reagent Program MT-4 Cells: A Comparative Guide for HIV Research
For researchers, scientists, and drug development professionals engaged in HIV research, the selection of an appropriate cell line is a critical determinant of experimental success and data reliability. The MT-4 cell line, available through the NIH AIDS Reagent Program, is a widely utilized human T-cell line in the field. This guide provides an objective comparison of authentic this compound cells with common alternative cell lines, supported by experimental data and detailed protocols to ensure the integrity of your research.
The this compound cell line, derived from an adult T-cell leukemia patient, is notable for its high susceptibility to HIV-1 infection and the pronounced cytopathic effects it exhibits post-infection. These characteristics make it a valuable tool for a range of applications, including antiviral drug screening, studies of viral replication, and syncytium formation assays. However, the historical misidentification of certain this compound lots underscores the critical importance of rigorous cell line authentication.
Ensuring Authenticity: Key Characteristics of this compound Cells
Authentic this compound cells possess distinct phenotypic and genotypic characteristics that differentiate them from other cell lines and from misidentified lots. Verifying these features is the first step in ensuring the validity of experimental results.
One of the defining features of genuine this compound cells is the expression of the Human T-cell Leukemia Virus type 1 (HTLV-1) Tax protein.[1][2] This protein is a consequence of the cell line's origin from an HTLV-1-infected individual.[2] The presence of Tax can be confirmed by Western blot analysis. Morphologically, authentic this compound cells grow in suspension and are known to form characteristic cell clusters or clumps.[1]
A crucial functional characteristic of this compound cells is their unique permissiveness to HIV-1 mutants with a truncated gp41 cytoplasmic tail (CTdel144).[2] Most other T-cell lines do not support the replication of such mutants.[2] Therefore, assessing the replication of a CTdel144 HIV-1 mutant can serve as a functional validation of this compound cell identity.
The gold standard for cell line authentication is Short Tandem Repeat (STR) profiling. This DNA fingerprinting technique provides a unique genetic profile for a cell line, allowing for definitive identification and detection of cross-contamination.
Performance Comparison: this compound Cells vs. Alternative T-Cell Lines in HIV Research
The choice of cell line can significantly impact the outcome and interpretation of HIV research. Below is a comparison of this compound cells with other commonly used T-cell lines: SupT1, C8166, and CEMx174.
| Feature | This compound | SupT1 | C8166 | CEMx174 |
| Origin | Human T-cell leukemia (HTLV-1 positive) | Human T-cell lymphoblastic lymphoma | Human T-cell leukemia (HTLV-1 positive) | Human T-cell/B-cell hybrid |
| HIV-1 Susceptibility | Very High | High | Very High | Moderate to High |
| Syncytia Formation | Prominent | Yes | Prominent | Yes |
| HTLV-1 Tax Expression | Yes | No | Yes | No |
| Permissiveness to gp41 CTdel Mutants | Yes | No | Permissive to some IN mutations | No |
| Primary Use in HIV Research | Antiviral screening, viral replication kinetics, cytopathicity assays | HIV-1 entry and fusion studies, decoy target for HIV-1 | HIV-1 replication studies, syncytia formation | SIV and HIV entry studies |
| Advantages | Rapid and robust HIV-1 replication, clear cytopathic effect, high sensitivity in antiviral assays. | Well-characterized for HIV-1 entry studies, can spare primary CD4+ T cells from infection in co-cultures.[3] | Highly permissive to HIV-1 infection leading to rapid results.[4] | Useful for studying both SIV and HIV entry.[5] |
| Disadvantages | HTLV-1 co-infection can influence some cellular pathways. | Less sensitive to HIV-1-induced cytopathic effects compared to this compound. | HTLV-1 co-infection. | Hybrid nature may introduce variability. |
Quantitative Data on HIV-1 Replication:
Studies have shown that this compound cells support rapid and high levels of HIV-1 replication, often peaking within 2 to 4 days post-infection.[2] In comparative studies, this compound and C8166 cells have demonstrated faster and more efficient HIV-1 entry compared to less permissive cell lines like H9 and Jurkat.[6] One study observed that HIV-1 reverse transcriptase (RT) production was highest in this compound cells compared to other T-cell lines, indicating more rapid viral protein production and virus release.
Performance in Antiviral Assays:
The high sensitivity of this compound cells to HIV-1 induced cell death makes them an excellent tool for cytotoxicity-based antiviral screening assays. The clear distinction between healthy and infected, dying cells allows for a robust and reproducible measurement of a compound's protective effect.
| Antiviral Drug | This compound (EC50/IC50) | C8166-R5 (EC50/IC50) |
| Zidovudine (AZT) | ~0.001 µM | Similar to PHA blasts |
| Nevirapine | ~0.04 µM | Similar to PHA blasts |
Note: EC50/IC50 values can vary depending on the virus strain and experimental conditions. The table provides approximate values for illustrative purposes.
Experimental Protocols
Authentication of this compound Cells via HTLV-1 Tax Protein Detection by Western Blot
This protocol outlines the steps to verify the expression of the HTLV-1 Tax protein, a key characteristic of authentic this compound cells.
a. Cell Lysate Preparation:
-
Harvest approximately 1-5 x 10^6 this compound cells and an equal number of a negative control cell line (e.g., SupT1).
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing a protease inhibitor cocktail.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
b. SDS-PAGE and Western Blotting:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for HTLV-1 Tax overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. A band at approximately 40 kDa should be present in the this compound lysate but not in the negative control.
Antiviral Cytotoxicity Assay using MTT
This colorimetric assay measures the ability of a compound to protect this compound cells from HIV-1-induced cell death.
a. Cell Plating:
-
Seed this compound cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of culture medium.
b. Compound and Virus Addition:
-
Prepare serial dilutions of the test compound.
-
Add the diluted compounds to the wells. Include wells with cells and virus only (virus control) and cells only (cell control).
-
Infect the appropriate wells with a pre-titered amount of HIV-1.
c. Incubation and MTT Addition:
-
Incubate the plate for 4-5 days at 37°C in a CO2 incubator, allowing the cytopathic effect to develop in the virus control wells.
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.
d. Formazan (B1609692) Solubilization and Absorbance Reading:
-
Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate overnight to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
e. Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the cell control.
-
Determine the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) from the dose-response curves.
Visualizing Workflows and Pathways
To further clarify the experimental and biological processes, the following diagrams are provided.
By adhering to rigorous authentication protocols and understanding the comparative performance of different cell lines, researchers can enhance the reproducibility and impact of their HIV research. This guide serves as a foundational resource for the effective use of this compound cells and the informed selection of cellular models in the pursuit of novel anti-HIV therapies.
References
- 1. Regulation of NF-κB by the HTLV-1 Tax Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biochain.com [biochain.com]
- 4. protocols.io [protocols.io]
- 5. Human immunodeficiency virus type 1 NL4-3 replication in four T-cell lines: rate and efficiency of entry, a major determinant of permissiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fybreeds.com [fybreeds.com]
Safety Operating Guide
Navigating the Disposal of MT-4: A Guide for Laboratory Professionals
The proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. For researchers, scientists, and drug development professionals, understanding the specific procedures for waste management is paramount. The designation "MT-4" is not unique to a single substance and can refer to several distinct compounds, each with different handling and disposal requirements. This guide provides essential safety and logistical information for the proper disposal of the substances most likely to be identified as this compound in a research context: the research chemical this compound (a TG2/FN Complex Blocker), the synthetic opioid MT-45, and the designer drug 4-Methylthioamphetamine (4-MTA).
Identifying Your "this compound" Compound
The first and most critical step is to correctly identify the specific "this compound" compound in your possession. The disposal protocol varies significantly based on the chemical's properties and regulatory status. Consult your chemical inventory, original packaging, and any accompanying documentation, such as a Safety Data Sheet (SDS), to confirm the identity of your substance.
Disposal Procedures for Identified this compound Compounds
Below are the detailed disposal procedures for the likely "this compound" candidates.
1. This compound (TG2/FN Complex Blocker)
This compound is a research chemical, and its toxicological properties may not be fully characterized.[1] Therefore, it should be handled as a hazardous chemical of unknown toxicity.
Immediate Safety Precautions:
-
Always handle this compound within a certified chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles.
-
Avoid inhalation of dust or fumes and prevent contact with skin and eyes.
-
Have an emergency plan in place for spills or accidental exposure.
Step-by-Step Disposal Protocol:
-
Waste Identification: Label the waste container clearly as "Hazardous Waste: this compound (TG2/FN Complex Blocker), Chemical of Unknown Toxicity."
-
Containerization: Use a designated, leak-proof, and chemically compatible container for all this compound waste, including contaminated consumables like gloves and weighing papers.
-
Segregation: Store the this compound waste separately from other incompatible waste streams.
-
Institutional Protocol: Follow your institution's specific hazardous waste disposal procedures. This typically involves contacting your Environmental Health and Safety (EHS) office to arrange for pickup and disposal by a licensed hazardous waste contractor.
-
Documentation: Maintain a detailed record of the amount of this compound waste generated and the date of disposal.
2. MT-45 (Synthetic Opioid) and 4-Methylthioamphetamine (4-MTA)
Both MT-45 and 4-MTA are classified as Schedule I controlled substances in the United States and other countries.[2] This designation means they have a high potential for abuse and no accepted medical use.[3][4] Their disposal is strictly regulated by the Drug Enforcement Administration (DEA) and other relevant authorities. Improper disposal can lead to severe legal penalties.
Immediate Safety Precautions:
-
Handle these substances in a controlled environment with appropriate security measures to prevent diversion.
-
Wear standard PPE, including a lab coat, gloves, and safety goggles.
-
Due to the potent nature of opioids like MT-45, take precautions to avoid inhalation of airborne particles.[5]
Step-by-Step Disposal Protocol for Controlled Substances:
-
Regulatory Compliance: The disposal of Schedule I controlled substances must be conducted in accordance with DEA regulations (21 CFR Part 1317).
-
Contact a DEA-Registered Reverse Distributor: Researchers cannot dispose of these substances through standard hazardous waste channels. You must contact a DEA-registered reverse distributor who is authorized to handle and dispose of Schedule I controlled substances.
-
DEA Form 222: For the transfer of Schedule I substances like MT-45 and 4-MTA to a reverse distributor, you must use a DEA Form 222.
-
Secure Transfer: The substances must be securely packaged and transferred to the reverse distributor in compliance with all transportation regulations.
-
DEA Form 41: The reverse distributor is responsible for destroying the controlled substances and documenting the destruction on a DEA Form 41. You should receive a copy of this form for your records.
-
Record Keeping: Meticulously document every step of the disposal process, including the names and quantities of the substances, the date of transfer, and the details of the reverse distributor. Retain all documentation for a minimum of two years.
Summary of Disposal Procedures
| Compound | Primary Hazard | Regulatory Status | Disposal Method | Key Documentation |
| This compound (TG2/FN Complex Blocker) | Unknown Toxicity | Not a controlled substance | Hazardous waste contractor via institutional EHS | Institutional waste disposal records |
| MT-45 (Synthetic Opioid) | High Potential for Abuse, Opioid Toxicity | Schedule I Controlled Substance | DEA-Registered Reverse Distributor | DEA Form 222, DEA Form 41 (from distributor) |
| 4-Methylthioamphetamine (4-MTA) | High Potential for Abuse, Serotonergic Agent | Schedule I Controlled Substance | DEA-Registered Reverse Distributor | DEA Form 222, DEA Form 41 (from distributor) |
Experimental Protocol: Decontamination of Surfaces and Equipment
For all three substances, any surfaces or equipment that come into contact with the compound should be decontaminated. A general protocol for decontamination is as follows:
-
Preparation of Decontamination Solution: Prepare a solution known to degrade similar chemical structures. A common approach for many organic compounds is to use a solution of sodium hypochlorite (B82951) (bleach) or a specialized laboratory decontamination solution. The choice of decontaminant should be made after assessing its compatibility with the materials to be cleaned.
-
Application: Liberally apply the decontamination solution to the contaminated surface or equipment.
-
Contact Time: Allow for a sufficient contact time (e.g., at least 15-30 minutes) for the decontaminant to neutralize the chemical.
-
Rinsing: Thoroughly rinse the surface or equipment with water.
-
Waste Disposal: Collect all cleaning materials (e.g., wipes, paper towels) and the initial decontamination solution as hazardous waste.
This compound Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of a substance identified as "this compound".
Caption: Decision workflow for the proper disposal of "this compound".
By following these guidelines, researchers and laboratory professionals can ensure the safe and compliant disposal of "this compound" compounds, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS office for specific guidance.
References
Essential Safety and Operational Guide for Handling MT-4
In a laboratory environment, the designation "MT-4" can refer to several chemical substances. The most common compound with readily available, comprehensive safety data is 4-Methylimidazole. However, "this compound" is also used to identify other chemicals, including a cross-linking agent for propellants, Maitotoxin-4, Metallothionein-4, a PEGylated thiol, and a tissue transglutaminase (TG2) inhibitor.
Crucially, you must confirm the precise identity of the "this compound" you are handling by referring to the manufacturer's Safety Data Sheet (SDS). The following guidance is based on the properties of 4-Methylimidazole and provides a framework for safe handling, which should be adapted based on the specific SDS for your compound.
Immediate Safety and Handling Plan for 4-Methylimidazole
4-Methylimidazole is a hazardous chemical that requires strict safety protocols. It is harmful if swallowed and can cause severe skin burns and serious eye damage.[1]
Personal Protective Equipment (PPE): When handling 4-Methylimidazole, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.
| PPE Category | Specific Requirements |
| Eye/Face Protection | Wear tightly sealed safety goggles and a face shield. Standard safety glasses are not sufficient.[2] |
| Hand Protection | Wear appropriate chemical-resistant gloves. Consult the manufacturer's SDS for specific glove material recommendations.[1] |
| Skin and Body Protection | Wear a lab coat or other protective clothing to prevent skin contact.[2] |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate or if there is a risk of inhalation, use a NIOSH/MSHA approved respirator with an appropriate cartridge.[2] |
Engineering Controls:
-
Work in a well-ventilated laboratory, preferably within a certified chemical fume hood.[2]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2]
Handling Procedures:
-
Obtain and read the Safety Data Sheet (SDS) thoroughly before use.[2][3]
-
Avoid contact with skin, eyes, and clothing.[3]
-
Do not breathe dust, fumes, gas, mist, vapors, or spray.[2][3]
-
Wash hands and any exposed skin thoroughly after handling.[2][3]
Spill and Emergency Response
In the event of a spill or exposure, immediate and appropriate action is critical.
Spill Response Workflow:
Caption: Workflow for responding to a 4-Methylimidazole spill.
First Aid Measures:
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[1][3] |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[1][2] |
| Eye Contact | Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1] |
Disposal Plan
All waste containing 4-Methylimidazole must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.
Waste Collection and Storage:
-
Collect waste in a designated, properly labeled, and sealed container.
-
Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.[3]
Disposal Procedure:
-
Do not dispose of down the drain or in regular trash.
-
Contact your institution's Environmental Health and Safety (EHS) department for guidance on proper disposal procedures.
-
Dispose of the contents and container to an approved waste disposal plant.[2][3]
Other Potential Identities of "this compound"
-
This compound (Cross-linking/Bonding Agent): Used in propellants. It is soluble in organic solvents and decomposes at temperatures above 100°C and in the presence of acid.[4] Store in a cool, ventilated area, protected from heat and sun.[4]
-
Maitotoxin-4 (MTX4): A potent marine toxin.[5][6][7] Due to its extreme toxicity, handling should only be performed by trained personnel in a specialized facility with stringent containment measures.
-
Metallothionein-4 (this compound): A biological protein involved in metal homeostasis.[8][9] While not typically considered a hazardous chemical, standard laboratory practices for handling proteins should be followed.
-
This compound (TG2/FN Complex Blocker): A research chemical. The provided information suggests storing stock solutions at -80°C for up to 6 months or -20°C for up to 1 month.[10] A full SDS should be consulted for handling information.
Always prioritize safety by positively identifying your chemical and adhering to the specific guidelines provided in its Safety Data Sheet.
References
- 1. 4-Methylimidazole - Safety Data Sheet [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 4. This compound|Bonding Agent|TANYUN chemical [tanyunchem.com]
- 5. mdpi.com [mdpi.com]
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